2-Acetamido-5-aminopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-aminopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGURHSLXPDJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370620 | |
| Record name | 2-Acetamido-5-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29958-14-3 | |
| Record name | 2-Acetamido-5-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-aminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Acetamido-5-aminopyridine: Properties, Synthesis, and Application in Cereblon-Modulating Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetamido-5-aminopyridine (CAS No. 29958-14-3), a key chemical intermediate in contemporary drug discovery and organic synthesis. The document details its physicochemical properties, safety and handling protocols, and methods for its synthesis and characterization. A significant focus is placed on its emerging role as a foundational scaffold for the development of Cereblon (CRBN) modulators, a class of therapeutics gaining prominence for their applications in targeted protein degradation. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, also known as N-(5-aminopyridin-2-yl)acetamide, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with an acetamido group at the 2-position and an amino group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29958-14-3 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | |
| Appearance | Solid | - |
| Melting Point | 154-158 °C | [1] |
| Boiling Point | Data not readily available | - |
| Density | Data not readily available | - |
| pKa (predicted) | 13.44 ± 0.70 | - |
| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N | |
| SMILES | CC(=O)Nc1ccc(N)cn1 |
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Pictogram | GHS07 | Exclamation mark | |
| Signal Word | Warning | ||
| Hazard Statements | H317 | May cause an allergic skin reaction. | |
| H319 | Causes serious eye irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | - |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from 2-aminopyridine and proceeds through acetylation, nitration, and subsequent reduction of the nitro group.[2]
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Methodology:
-
Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride. The reaction is exothermic and the temperature should be controlled to below 60°C. The mixture is stirred for approximately one hour. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and the product, 2-acetamidopyridine, is extracted with ethyl acetate. The solvent is then removed under reduced pressure.[2]
-
Nitration of 2-acetamidopyridine: The 2-acetamidopyridine is slowly added to a pre-mixed solution of fuming nitric acid and sulfuric acid, with the temperature maintained below 40°C. The reaction is stirred for several hours. The reaction mixture is then poured into ice water, causing the product, 2-acetamido-5-nitropyridine, to precipitate. The solid is collected by filtration and washed with water until neutral.[2]
-
Reduction of 2-acetamido-5-nitropyridine: The 2-acetamido-5-nitropyridine is dissolved in methanol, and a catalyst, such as platinum on carbon (Pt/C), is added. The reaction is carried out at room temperature for several hours. After the reaction is complete, the catalyst is filtered off, and the methanol is evaporated to yield the final product, this compound.[2]
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
Experimental Protocol for Spectroscopic Analysis: [3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: Proton NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Data is acquired with a suitable spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak and any characteristic fragmentation patterns.
-
Role in Drug Discovery: Cereblon (CRBN) Modulation
This compound has emerged as a valuable building block in the synthesis of Cereblon (CRBN) modulators. CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a crucial role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.
The Cereblon E3 Ligase Signaling Pathway
Caption: The role of CRBN in targeted protein degradation.
Small molecules that bind to CRBN can modulate the substrate specificity of the E3 ligase complex. This has led to the development of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ligase like CRBN, thereby inducing the ubiquitination and degradation of the target protein.
The this compound scaffold is a key component in the design of CRBN-recruiting ligands for these degraders. The amino group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein. By modifying the substituents on the pyridine ring and the acetamido group, medicinal chemists can fine-tune the binding affinity and selectivity of the resulting CRBN modulators.
Conclusion
This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it a valuable intermediate in organic synthesis. More importantly, its role as a scaffold for the development of Cereblon modulators places it at the forefront of innovative therapeutic strategies, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the essential technical information required for the safe and effective use of this compound in a research and development setting.
References
N-(5-amino-2-pyridinyl)acetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical characteristics, synthesis, and potential therapeutic relevance of N-(5-amino-2-pyridinyl)acetamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
N-(5-amino-2-pyridinyl)acetamide, also known as 2-Acetamido-5-aminopyridine, is a heterocyclic compound with the molecular formula C₇H₉N₃O.[1] Its structure features a pyridine ring substituted with an amino group and an acetamido group, making it a molecule of interest for establishing interactions with biological targets. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 151.17 g/mol | PubChem[1] |
| IUPAC Name | N-(5-amino-2-pyridinyl)acetamide | PubChem[1] |
| CAS Number | 29958-14-3 | PubChem[1] |
| Melting Point | 154-158 °C | ECHEMI[2] |
| Boiling Point | 319.3 ± 22.0 °C at 760 mmHg | ECHEMI[2] |
| Density | 1.3 ± 0.1 g/cm³ | ECHEMI[2] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | Inferred from related compounds |
| Solubility | Soluble in Methanol | ChemicalBook[3] |
| XLogP3 | -0.01 | ECHEMI[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 151.074561919 Da | PubChem[1] |
| Topological Polar Surface Area | 68 Ų | PubChem[1] |
Experimental Protocols
Synthesis of N-(5-amino-2-pyridinyl)acetamide
The following protocol describes a standard method for the synthesis of N-(5-amino-2-pyridinyl)acetamide via N-acetylation of 2,5-diaminopyridine. This procedure is adapted from established methods for the acetylation of similar aminopyridine compounds.
Materials and Equipment:
-
2,5-diaminopyridine
-
Acetic anhydride
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Pyridine (as solvent and catalyst)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
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Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,5-diaminopyridine in pyridine.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution. The molar ratio of 2,5-diaminopyridine to acetic anhydride should be approximately 1:1 to favor mono-acetylation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(5-amino-2-pyridinyl)acetamide.
-
Dry the purified product under vacuum.
Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the structure of the synthesized N-(5-amino-2-pyridinyl)acetamide, ¹H and ¹³C NMR spectroscopy should be performed.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, the amide proton, and the methyl protons of the acetyl group.
¹³C NMR Spectroscopy (Predicted):
The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring and the acetyl group.
Potential Biological Significance and Drug Development Workflow
Derivatives of N-(5-amino-2-pyridinyl)acetamide are of significant interest in drug discovery, particularly in the development of kinase inhibitors and agents with anti-inflammatory or antimicrobial properties. The general workflow for the development of such a compound is illustrated below.
This diagram outlines the multiphase process of drug discovery and development, starting from the initial identification of a biological target to the final regulatory approval of a new drug. N-(5-amino-2-pyridinyl)acetamide and its derivatives would enter this pipeline at the "Hit Generation" or "Hit-to-Lead" stage, where their chemical structure is modified to optimize their therapeutic properties.
References
Technical Guide: Physicochemical Properties and Synthesis of 2-Acetamido-5-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties and a comprehensive experimental protocol for the synthesis of 2-Acetamido-5-aminopyridine (CAS RN: 29958-14-3). This compound serves as a valuable building block in medicinal chemistry and drug development.
Core Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized below. These data are essential for reaction planning, analytical method development, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [1][2] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| IUPAC Name | N-(5-amino-2-pyridinyl)acetamide | [1] |
| CAS Registry Number | 29958-14-3 | [3][4] |
| Melting Point | 154-158 °C | [3] |
| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N | [1][2] |
| SMILES String | CC(=O)Nc1ccc(N)cn1 | [2] |
Synthesis of this compound: A Multi-Step Protocol
The synthesis of this compound can be achieved through a three-step process starting from 2-aminopyridine. This involves an initial acetylation, followed by nitration, and a final reduction of the nitro group.[1] The workflow is designed to produce the target compound with high purity and yield.
Experimental Protocols
Step 1: Synthesis of 2-Acetaminopyridine (Acetylation)
-
Dissolve 2-aminopyridine in a solution of acetic anhydride.
-
The reaction is exothermic; control the temperature to not exceed 60°C while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (approximately 1 hour), pour the reaction mixture into ice water.
-
Extract the aqueous solution with ethyl acetate.
-
Collect the organic phase and evaporate the solvent to yield 2-acetaminopyridine. A typical yield for this step is approximately 96%.
Step 2: Synthesis of 2-Acetamido-5-nitropyridine (Nitration)
-
Prepare a mixed acid solution of fuming nitric acid and concentrated sulfuric acid, keeping it cool.
-
Slowly add the 2-acetaminopyridine from Step 1 to the mixed acid solution dropwise, maintaining a controlled temperature (e.g., 60°C).
-
Allow the reaction to proceed for approximately 2 hours.
-
Upon completion, the resulting product, 2-acetamido-5-nitropyridine, will precipitate.
-
Filter the mixture to collect the solid product. The expected yield is around 88%.
Step 3: Synthesis of this compound (Reduction)
-
Dissolve the 2-acetamido-5-nitropyridine from Step 2 in methanol.[1]
-
Add a suitable catalyst, such as Palladium on carbon (Pd/C), to the solution.
-
Introduce a reducing agent, such as hydrazine hydrate, and heat the reaction to a controlled temperature (e.g., 80°C) for approximately 3.5 hours.
-
Monitor the reaction via TLC to determine the endpoint.
-
Once the reaction is complete, filter the solution to recover the catalyst.
-
Evaporate the solvent from the filtrate to obtain the final product, this compound. This final step can achieve a yield of over 93%.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final product.
Caption: Multi-step synthesis of this compound.
References
- 1. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Spectral Data Analysis of 2-Acetamido-5-aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-aminopyridine is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the spectral data for this compound, including detailed experimental protocols and data interpretation. While experimental data for this specific molecule is not widely available in public databases, this guide synthesizes known information and provides data from closely related analogs to offer a robust analytical framework.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | --INVALID-LINK-- |
| Molecular Weight | 151.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | N-(5-amino-2-pyridinyl)acetamide | --INVALID-LINK-- |
| CAS Number | 29958-14-3 | --INVALID-LINK-- |
| Melting Point | 154-158 °C | --INVALID-LINK-- |
Spectroscopic Data
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral data from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the amino and acetamido groups on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.5 | Doublet of doublets | J(H3-H4), J(H3-H6) |
| H-4 | 6.5 - 7.0 | Doublet of doublets | J(H4-H3), J(H4-H6) |
| H-6 | 7.8 - 8.2 | Doublet | J(H6-H4), J(H6-H3) |
| -NH₂ | 3.5 - 5.0 | Broad singlet | - |
| -NH (amide) | 8.0 - 9.5 | Singlet | - |
| -CH₃ (acetyl) | 2.0 - 2.3 | Singlet | - |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Note: Specific, experimentally verified ¹³C NMR peak assignments for this compound are not available in the public domain. The data presented below is based on computational predictions and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 120 - 125 |
| C-5 | 135 - 140 |
| C-6 | 145 - 150 |
| C=O (amide) | 168 - 172 |
| -CH₃ (acetyl) | 23 - 27 |
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. A study by Yildiz et al. (2015) has reported the experimental and computational FT-IR and FT-Raman spectra of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 - 3200 | N-H stretching (amine and amide) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1660 - 1690 | C=O stretching (amide I) |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| 1550 - 1510 | N-H bending (amide II) |
| 1300 - 1200 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Note: A detailed experimental mass spectrum for this compound was not found. The expected fragmentation patterns are based on the general fragmentation of amides and pyridine derivatives.
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular ion) |
| 136 | [M - CH₃]⁺ |
| 109 | [M - CH₂=C=O]⁺ |
| 93 | [M - CH₃CONH]⁺ |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of this compound has been recorded in methanol.
Note: The specific absorption maxima (λ_max) values are reported in the full text of the Yildiz et al. (2015) paper, which was not accessible for this review. Based on the structure, absorption bands in the UV region, likely between 250-350 nm, are expected due to π → π* and n → π* transitions of the pyridine ring and the conjugated system.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 s.
-
Acquisition time: 2-4 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 s.
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-transform infrared spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The final concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Inlet system: Direct infusion or via gas chromatography.
-
UV-Visible Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Instrument: A UV-Visible spectrophotometer.
-
Parameters:
-
Scan range: 200-800 nm.
-
A baseline correction should be performed using a cuvette containing the pure solvent.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for this compound.
Caption: Workflow for the spectral characterization of this compound.
Conclusion
This technical guide provides a framework for the spectral analysis of this compound. While complete experimental datasets are not universally available, the provided information, based on established spectroscopic principles and data from analogous compounds, serves as a valuable resource for researchers in the field. The detailed experimental protocols offer practical guidance for obtaining high-quality spectral data, which is crucial for the unambiguous structural confirmation and further development of this and related compounds.
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Acetamido-5-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-acetamido-5-aminopyridine. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring high-quality spectra, and visual representations of the underlying principles of spectral analysis. This guide is intended to assist researchers in the identification, characterization, and purity assessment of this important heterocyclic compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related aminopyridine derivatives. The exact chemical shifts and coupling constants can vary based on solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.0 - 8.2 | Doublet (d) | ~2.5 (⁴J) | 1H |
| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | ~8.5 (³J), ~2.5 (⁴J) | 1H |
| H-3 | ~7.8 - 8.0 | Doublet (d) | ~8.5 (³J) | 1H |
| -NH₂ | ~4.9 - 5.2 | Broad Singlet (br s) | - | 2H |
| -NHCOCH₃ | ~9.5 - 9.8 | Singlet (s) | - | 1H |
| -COCH₃ | ~2.0 - 2.1 | Singlet (s) | - | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
2.1. Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
2.2. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.
2.3. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
2.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Coupling Constant Measurement: Measure the peak-to-peak distance in Hertz for coupled signals.
Visualization of NMR Analysis
3.1. Logical Workflow of ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to structural elucidation.
Caption: Workflow for ¹H NMR analysis.
3.2. Spin-Spin Coupling Pathway in this compound
The following diagram illustrates the expected spin-spin coupling interactions between the protons on the pyridine ring of this compound.
Spectroscopic Profile of 2-Acetamido-5-aminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic profile of 2-Acetamido-5-aminopyridine. Due to the limited availability of published, peer-reviewed experimental spectra for this specific compound, this guide presents a detailed theoretical analysis based on the well-established vibrational frequencies of its constituent functional groups and comparative data from structurally similar molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and pharmaceutical development.
Introduction to this compound
This compound is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides a powerful, non-destructive method for elucidating the molecular structure and bonding of such compounds. These techniques are crucial for confirming synthesis, identifying polymorphs, and studying intermolecular interactions.
Theoretical Spectroscopic Profile
The vibrational spectrum of this compound is determined by the vibrational modes of its three key structural components: the 2-acetamido group, the 5-amino group, and the disubstituted pyridine ring. The following tables summarize the expected characteristic vibrational frequencies and their assignments based on established group frequencies and data from analogous compounds like 2-aminopyridine and its derivatives.[1]
FT-IR Spectroscopic Data (Theoretical)
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3450 - 3300 | Strong, Sharp | ν(N-H) of amino group | Asymmetric and symmetric stretching modes of the primary amine. |
| 3300 - 3100 | Medium, Broad | ν(N-H) of acetamido group | Typically a single, broad peak due to hydrogen bonding. |
| 3100 - 3000 | Medium to Weak | ν(C-H) of pyridine ring | Aromatic C-H stretching vibrations. |
| 2980 - 2850 | Weak | ν(C-H) of methyl group | Asymmetric and symmetric stretching of the CH₃ group. |
| ~1680 | Strong | ν(C=O) (Amide I) | Carbonyl stretch of the acetamido group. A strong, characteristic band. |
| ~1630 | Medium | δ(N-H) of amino group | Scissoring vibration of the primary amine. |
| ~1550 | Medium | Amide II | A combination of N-H in-plane bending and C-N stretching. |
| 1600 - 1450 | Medium to Strong | ν(C=C), ν(C=N) of pyridine ring | Ring stretching vibrations. |
| ~1430 | Medium | δ(C-H) of methyl group | Asymmetric bending of the CH₃ group. |
| ~1370 | Medium | δ(C-H) of methyl group | Symmetric (umbrella) bending of the CH₃ group. |
| 1300 - 1200 | Medium | ν(C-N) of amino and acetamido groups | Stretching vibrations of the C-N bonds. |
| Below 1000 | Medium to Weak | Ring bending, out-of-plane C-H bending | Fingerprint region with complex vibrations. |
FT-Raman Spectroscopic Data (Theoretical)
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3450 - 3300 | Weak | ν(N-H) of amino group | N-H stretching is typically weak in Raman. |
| 3100 - 3000 | Strong | ν(C-H) of pyridine ring | Aromatic C-H stretching is a strong feature in Raman spectra. |
| 2980 - 2850 | Medium | ν(C-H) of methyl group | C-H stretching of the methyl group. |
| ~1680 | Weak | ν(C=O) (Amide I) | Carbonyl stretching is often weak in Raman. |
| 1600 - 1450 | Very Strong | ν(C=C), ν(C=N) of pyridine ring | Ring stretching vibrations are typically the most intense bands. |
| ~1370 | Medium | δ(C-H) of methyl group | Symmetric bending of the CH₃ group. |
| 1000 - 600 | Medium to Strong | Ring breathing and other ring modes | Characteristic vibrations of the pyridine ring. |
Experimental Protocols
The following sections detail standardized experimental procedures for obtaining FT-IR and FT-Raman spectra of solid samples such as this compound.
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is required.
Sample Preparation (KBr Pellet Method):
-
Dry a small amount of spectroscopic grade Potassium Bromide (KBr) to remove any adsorbed water.
-
In an agate mortar, grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the sample holder with the KBr pellet in the beam path.
-
Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
FT-Raman Spectroscopy
Instrumentation: A Fourier-Transform Raman spectrometer, typically equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence, and a suitable detector (e.g., InGaAs).
Sample Preparation:
-
Place a small amount of the solid this compound sample into a sample vial or a capillary tube.
-
Alternatively, the sample can be pressed into a small cup for analysis.
Data Acquisition:
-
Position the sample at the focal point of the laser beam.
-
Adjust the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation (a typical starting point is 100-300 mW).
-
Acquire the Raman spectrum, which may require a larger number of co-added scans (e.g., 128 to 1024) compared to FT-IR due to the weaker nature of the Raman scattering effect.
-
The spectral range is typically from approximately 3500 cm⁻¹ down to 100 cm⁻¹.
Visualization of Analytical Workflow and Molecular Vibrations
The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and the key vibrational modes of this compound.
Caption: Workflow for FT-IR and FT-Raman Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility of 2-Acetamido-5-aminopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-acetamido-5-aminopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document furnishes detailed experimental protocols for solubility determination, presents available data on a structurally related compound, and outlines a common synthesis workflow for this compound.
Solubility Profile of this compound
Table 1: Quantitative Solubility of 2-Aminopyridine in Various Organic Solvents
| Solvent | Temperature (K) | Molar Fraction (x10^2) |
| Methanol | 273.15 | 39.85 |
| 278.15 | 43.67 | |
| 283.15 | 47.85 | |
| 288.15 | 52.44 | |
| 293.15 | 57.49 | |
| 298.15 | 63.06 | |
| 303.15 | 69.19 | |
| 308.15 | 75.95 | |
| 313.15 | 83.41 | |
| Ethanol | 273.15 | 29.56 |
| 278.15 | 32.78 | |
| 283.15 | 36.31 | |
| 288.15 | 40.18 | |
| 293.15 | 44.43 | |
| 298.15 | 49.11 | |
| 303.15 | 54.26 | |
| 308.15 | 59.93 | |
| 313.15 | 66.18 | |
| n-Propanol | 273.15 | 24.11 |
| 278.15 | 26.83 | |
| 283.15 | 29.81 | |
| 288.15 | 33.09 | |
| 293.15 | 36.71 | |
| 298.15 | 40.71 | |
| 303.15 | 45.13 | |
| 308.15 | 50.02 | |
| 313.15 | 55.43 | |
| Isopropanol | 273.15 | 18.99 |
| 278.15 | 21.32 | |
| 283.15 | 23.88 | |
| 288.15 | 26.71 | |
| 293.15 | 29.83 | |
| 298.15 | 33.30 | |
| 303.15 | 37.15 | |
| 308.15 | 41.44 | |
| 313.15 | 46.21 | |
| n-Butanol | 273.15 | 20.15 |
| 278.15 | 22.58 | |
| 283.15 | 25.26 | |
| 288.15 | 28.23 | |
| 293.15 | 31.52 | |
| 298.15 | 35.18 | |
| 303.15 | 39.25 | |
| 308.15 | 43.78 | |
| 313.15 | 48.82 | |
| Isobutanol | 273.15 | 16.98 |
| 278.15 | 19.12 | |
| 283.15 | 21.47 | |
| 288.15 | 24.06 | |
| 293.15 | 26.93 | |
| 298.15 | 30.11 | |
| 303.15 | 33.64 | |
| 308.15 | 37.56 | |
| 313.15 | 41.92 | |
| N,N-Dimethylformamide (DMF) | 273.15 | 41.23 |
| 278.15 | 45.11 | |
| 283.15 | 49.32 | |
| 288.15 | 53.90 | |
| 293.15 | 58.89 | |
| 298.15 | 64.35 | |
| 303.15 | 70.32 | |
| 308.15 | 76.86 | |
| 313.15 | 84.03 | |
| N-Methyl-2-pyrrolidone (NMP) | 273.15 | 43.56 |
| 278.15 | 47.58 | |
| 283.15 | 51.96 | |
| 288.15 | 56.75 | |
| 293.15 | 61.99 | |
| 298.15 | 67.73 | |
| 303.15 | 73.99 | |
| 308.15 | 80.84 | |
| 313.15 | 88.33 | |
| Acetonitrile | 273.15 | 11.21 |
| 278.15 | 12.89 | |
| 283.15 | 14.79 | |
| 288.15 | 16.93 | |
| 293.15 | 19.34 | |
| 298.15 | 22.06 | |
| 303.15 | 25.11 | |
| 308.15 | 28.55 | |
| 313.15 | 32.42 | |
| n-Propyl acetate | 273.15 | 21.12 |
| 278.15 | 23.56 | |
| 283.15 | 26.25 | |
| 288.15 | 29.23 | |
| 293.15 | 32.53 | |
| 298.15 | 36.19 | |
| 303.15 | 40.25 | |
| 308.15 | 44.75 | |
| 313.15 | 49.74 | |
| Amyl acetate | 273.15 | 19.87 |
| 278.15 | 22.21 | |
| 283.15 | 24.79 | |
| 288.15 | 27.64 | |
| 293.15 | 30.81 | |
| 298.15 | 34.33 | |
| 303.15 | 38.25 | |
| 308.15 | 42.61 | |
| 313.15 | 47.46 | |
| n-Hexane | 273.15 | 0.89 |
| 278.15 | 1.05 | |
| 283.15 | 1.24 | |
| 288.15 | 1.46 | |
| 293.15 | 1.72 | |
| 298.15 | 2.03 | |
| 303.15 | 2.39 | |
| 308.15 | 2.81 | |
| 313.15 | 3.30 | |
| Cyclohexane | 273.15 | 0.65 |
| 278.15 | 0.78 | |
| 283.15 | 0.93 | |
| 288.15 | 1.11 | |
| 293.15 | 1.32 | |
| 298.15 | 1.57 | |
| 303.15 | 1.87 | |
| 308.15 | 2.22 | |
| 313.15 | 2.64 |
Data for 2-aminopyridine is sourced from the Journal of Chemical & Engineering Data.[1]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methodologies should be followed. The two primary methods are the gravimetric "shake-flask" method and UV-Visible spectrophotometry.
Gravimetric Method (Shake-Flask)
This is a classical and highly accurate method for determining equilibrium solubility.
Objective: To determine the mass of a solute that dissolves in a given volume of solvent to form a saturated solution at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and reweigh to determine the mass of the solution. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L, mole fraction) from the mass of the dissolved solid and the mass or volume of the solvent.
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.
Objective: To determine the concentration of a solute in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from 2-aminopyridine.[2][3] The general workflow is outlined below.
Caption: A typical three-step synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Synthesis of 2-Acetamidopyridine
-
Dissolve 2-aminopyridine in acetic anhydride.
-
Control the temperature of the exothermic reaction, typically below 60°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Remove the solvent to obtain 2-acetamidopyridine.
Step 2: Synthesis of 2-Acetamido-5-nitropyridine
-
Slowly add the 2-acetamidopyridine to a mixture of fuming nitric acid and sulfuric acid, maintaining a controlled temperature.
-
After the reaction is complete, filter the mixture to isolate the solid product, 2-acetamido-5-nitropyridine.
Step 3: Synthesis of this compound
-
Add the 2-acetamido-5-nitropyridine to methanol.
-
Introduce a catalyst, such as platinum on carbon (Pt/C).
-
Conduct the reaction at room temperature for a specified duration (e.g., 4 hours), monitoring by TLC.
-
After the reaction is complete, filter to recover the catalyst.
-
Evaporate the solvent to yield the final product, this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides researchers with the necessary tools to determine this critical parameter. By employing the detailed gravimetric and spectrophotometric methods, scientists can generate reliable solubility data essential for various stages of research and development. The provided synthesis protocol and the solubility data for the related compound, 2-aminopyridine, offer a solid foundation for working with this important pharmaceutical intermediate. Further research to quantify the solubility of this compound in a broad range of organic solvents would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to C7H9N3O: 4-Aminobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical formula C7H9N3O encompasses several isomers, with 4-aminobenzohydrazide being a prominent and extensively studied compound. This technical guide provides a comprehensive overview of 4-aminobenzohydrazide, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities. 4-Aminobenzohydrazide is recognized primarily as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and oxidative stress.[1][2] This inhibitory action positions it as a valuable tool in research and a potential therapeutic agent in various disease models, including stroke.[1][3]
IUPAC Name and Synonyms
-
IUPAC Name: 4-aminobenzohydrazide[4]
-
Synonyms: A comprehensive list of synonyms is provided in the table below.[4][5][6]
| Synonym | Reference |
| p-Aminobenzohydrazide | [1][5] |
| 4-Aminobenzoic acid hydrazide | [1][4] |
| (4-Aminobenzoyl)hydrazide | [5] |
| Amben hydrazide | [5][6] |
| 4-Aminobenzhydrazide | [5][6] |
| 4-Aminobenzoylhydrazine | [5][6] |
| Aminostimil | [4][6] |
| para-Aminobenzhydrazide | [4] |
| Myeloperoxidase Inhibitor-I | [4] |
| NSC 640 | [6] |
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of 4-aminobenzohydrazide is presented below.
| Property | Value | Reference |
| Molecular Formula | C7H9N3O | [1][5] |
| Molar Mass | 151.17 g/mol | [1][5] |
| Appearance | Light yellow to brown solid; White to off-white crystalline powder | [1][7] |
| Melting Point | 225-227 °C | [5] |
| Density | 1.21 g/cm³ (estimate) | [5] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL), dilute acids. Limited solubility in water. | [1][5][7] |
| IC50 (MPO Inhibition) | 0.3 µM | [1] |
| IC50 (ROS Inhibition) | 43.6 µM | [1] |
| IC50 (HOCl-induced APF oxidation inhibition) | 30.6 µM | [1] |
Experimental Protocols
Synthesis of 4-Aminobenzohydrazide
A common synthetic route to 4-aminobenzohydrazide involves the esterification of 4-aminobenzoic acid followed by hydrazinolysis.
Step 1: Esterification of 4-Aminobenzoic Acid to Ethyl 4-Aminobenzoate [8]
-
Suspend 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (10 mL) to the suspension.
-
Reflux the mixture for 12 hours.
-
Concentrate the resulting mixture under vacuum.
-
Pour the concentrated solution into 200 mL of water.
-
Neutralize the solution to pH 8 with a potassium carbonate solution.
-
The resulting solid is collected, washed with water, and dried under a vacuum to yield ethyl 4-aminobenzoate.[8]
Step 2: Hydrazinolysis of Ethyl 4-Aminobenzoate [9]
-
Dissolve ethyl 4-aminobenzoate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent.
-
The resulting white precipitate is washed with diethyl ether and can be recrystallized from a mixture of ethanol and water to yield 4-aminobenzohydrazide.[9]
In Vitro Myeloperoxidase (MPO) Inhibition Assay
The inhibitory effect of 4-aminobenzohydrazide on MPO can be assessed using a fluorescence-based assay.
-
Stimulate human neutrophils with phorbol 12-myristate 13-acetate (PMA).
-
Treat the stimulated neutrophils with varying concentrations of 4-aminobenzohydrazide.
-
Use a fluorescent probe, such as aminophenyl fluorescein (APF), to detect the production of hypochlorous acid (HOCl), a product of MPO activity.
-
Measure the fluorescence intensity to determine the level of MPO inhibition. The IC50 value is calculated as the concentration of 4-aminobenzohydrazide that causes a 50% reduction in the fluorescence signal.[1]
In Vivo Administration for Stroke Models
For in vivo studies, such as in mouse models of cerebral ischemia, 4-aminobenzohydrazide can be formulated for administration.[3]
-
Vehicle Preparation: A common vehicle for in vivo administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Formulation:
-
Dissolve the required amount of 4-aminobenzohydrazide in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final concentration.[1]
-
-
Administration: The formulation can be administered, for example, at a dose of 40 mg/kg twice per day in a mouse model of transient middle cerebral artery occlusion.[3]
Signaling Pathway and Mechanism of Action
4-Aminobenzohydrazide exerts its biological effects primarily through the irreversible inhibition of myeloperoxidase (MPO). MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. During inflammation, neutrophils are recruited to the site of injury or infection where they release MPO. MPO, in the presence of hydrogen peroxide (H2O2) and chloride ions (Cl-), catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. However, excessive HOCl production can lead to tissue damage and contribute to the pathology of various inflammatory diseases.
4-Aminobenzohydrazide acts as a reducing substrate for MPO, becoming oxidized in the catalytic cycle. This process leads to the irreversible inactivation of the enzyme, thereby reducing the production of damaging HOCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-Aminobenzohydrazide | 5351-17-7 [chemicalbook.com]
- 4. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. SID 134986236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of 2-Acetamido-5-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the known safety and hazard information for 2-Acetamido-5-aminopyridine (CAS No: 29958-14-3). It is intended to serve as a technical guide for professionals in research and drug development who may handle or utilize this compound. The primary hazards identified are serious eye irritation and the potential for causing an allergic skin reaction. This guide synthesizes available data on hazard classification, physicochemical properties, handling procedures, and emergency response measures. All quantitative data has been consolidated into tables for clarity, and logical workflows for safety procedures are visualized using diagrams.
Chemical Identification
This compound, also known as N-(5-aminopyridin-2-yl)acetamide, is a chemical intermediate used in the preparation of bicyclic heteroaryl compounds which may act as CRBN protein regulators.[1]
| Identifier | Value |
| IUPAC Name | N-(5-aminopyridin-2-yl)acetamide[2] |
| Synonyms | This compound |
| CAS Number | 29958-14-3[2][3] |
| Molecular Formula | C₇H₉N₃O[2][3] |
| Molecular Weight | 151.17 g/mol [2][3] |
| Chemical Structure (SMILES) | CC(=O)Nc1ccc(N)cn1[3][4] |
| InChI Key | SXGURHSLXPDJBC-UHFFFAOYSA-N[3][4] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for understanding the hazards associated with this compound. The aggregated GHS information is provided by companies to the European Chemicals Agency (ECHA).[2]
GHS Classification
| Hazard Class | Category | GHS Code |
| Serious Eye Damage/Eye Irritation | Category 2 | Eye Irrit. 2[2][3] |
| Skin Sensitization | Category 1 | Skin Sens. 1[2] |
GHS Label Elements
| Element | Description |
| Pictogram | GHS07 (Exclamation Mark)[3][4] |
| Signal Word | Warning [2][3][4][5] |
| Hazard Statements | H317: May cause an allergic skin reaction.[2][5] H319: Causes serious eye irritation.[2][3][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][5] P264: Wash skin thoroughly after handling.[2][5] P272: Contaminated work clothing should not be allowed out of the workplace.[2][5] P280: Wear protective gloves/ eye protection/ face protection.[2][3][5] P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5] P321: Specific treatment (see supplemental first aid instructions on this label).[2][5] P333 + P317: If skin irritation or rash occurs: Get medical help.[5] P337 + P317: If eye irritation persists: Get medical help.[2] P362 + P364: Take off contaminated clothing and wash it before reuse.[2][5] P501: Dispose of contents/container to an approved waste disposal plant.[2][5] |
Toxicological Profile
The primary toxicological concerns for this compound are its effects on the eyes and skin.
-
Eye Irritation: The compound is classified as causing serious eye irritation (Eye Irrit. 2).[2][3] Contact can lead to redness, pain, and potential damage if not promptly addressed.
-
Skin Sensitization: It is known to be a skin sensitizer, meaning that repeated contact may lead to an allergic skin reaction or rash in susceptible individuals.[2][5]
Quantitative toxicological data, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, are not available in the reviewed literature for this specific compound.
Physicochemical Information
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
| Property | Value |
| Physical State | Solid, Crystalline Powder |
| Melting Point | 154-158 °C[1][3][4][5] |
| Boiling Point | 319.3 ± 22.0 °C at 760 mmHg[5] |
| Flash Point | 146.9 ± 22.3 °C[5] |
| Density | 1.3 ± 0.1 g/cm³[5] |
| Vapor Pressure | 0.000342 mmHg at 25°C[5] |
| Storage Class | 11 (Combustible Solids)[3][4] |
Exposure Controls and Personal Protection
To minimize risk, appropriate engineering controls and personal protective equipment (PPE) must be utilized.
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5][6] Eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[4] Contaminated clothing should be removed and washed before reuse.[5]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or higher-level respirator.[3][4]
-
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Handling and Storage
-
Safe Handling: Avoid contact with skin and eyes.[5] Avoid the formation of dust.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
First Aid and Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so.[5] Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[5] If skin irritation or a rash occurs, seek medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The substance is combustible.[3] Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][10]
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 6.0) to prevent contact with skin, eyes, and clothing, and to avoid inhaling dust.
-
Environmental Precautions: Prevent the product from entering drains or public waters.[8]
-
Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] Clean the affected area thoroughly.
Caption: Logical flow for first aid response to an exposure incident.
Experimental Protocols (Methodology)
Detailed, substance-specific experimental protocols for the toxicological assessment of this compound are not publicly available in the cited literature. The GHS classifications are derived from aggregated data submitted to regulatory bodies like ECHA.[2]
However, the methodologies for assessing the reported hazards generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Eye Irritation/Corrosion Testing (e.g., OECD TG 405): This type of study typically involves applying the test substance to the eye of an animal (historically, the rabbit) and observing for effects like redness, swelling, and corneal opacity over a set period. In vitro alternatives are now increasingly used.
-
Skin Sensitization Testing (e.g., OECD TG 429 - LLNA): The Local Lymph Node Assay (LLNA) is a common method. It involves applying the test substance to the ear of a mouse and measuring the subsequent lymphocyte proliferation in the draining lymph node to determine the allergenic potential.
Caption: A generalized workflow for chemical hazard identification and assessment.
Stability and Reactivity
-
Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Avoid generation of dust. Keep away from heat, open flames, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]
References
- 1. This compound | 29958-14-3 [chemicalbook.com]
- 2. This compound | C7H9N3O | CID 2735219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-乙酰氨基-5-氨基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
The Dawn of a Neurological Game-Changer: An In-Depth Technical Guide to the Discovery and History of Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyridine family of compounds, simple derivatives of pyridine, has carved a significant niche in the landscape of neuroscience and therapeutics. From their early, unassuming beginnings to their current status as valuable treatments for debilitating neurological disorders, the journey of aminopyridines is a testament to scientific inquiry and the translation of basic science into clinical practice. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying the action of key aminopyridine derivatives, with a focus on 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine).
Early Discovery and Historical Development
The scientific exploration of aminopyridines began in the mid-20th century, with their initial pharmacological properties being reported as early as 1924, noting their excitatory effects on the central nervous system.[1] The three main isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—formed the foundation for subsequent research.
A pivotal moment in the history of aminopyridines was the investigation into 4-aminopyridine (4-AP). Initially developed as a bird poison in 1963, its therapeutic potential in neurology started to be recognized in the 1960s and 1970s.[2][3] A significant early clinical application emerged in Bulgaria in the 1970s, where 4-AP was used as a reversal agent for nondepolarizing neuromuscular blocking drugs.[2][3]
3,4-diaminopyridine (3,4-DAP) was discovered in Scotland in the 1970s, and its clinical utility in Lambert-Eaton myasthenic syndrome (LEMS) was first demonstrated in the 1980s.[4] This compound has since become a cornerstone in the management of this rare autoimmune disorder.
The modern era of aminopyridine therapeutics was marked by the development of a sustained-release formulation of 4-AP, known as dalfampridine (marketed as Ampyra®). In 2010, the U.S. Food and Drug Administration (FDA) approved dalfampridine to improve walking in patients with multiple sclerosis (MS), a landmark achievement that brought this class of drugs to mainstream neurological practice.[5]
Mechanism of Action: Unlocking Neuronal Potential
The primary mechanism of action for clinically significant aminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels in a dose-dependent manner.[6] By inhibiting these channels, aminopyridines prolong the repolarization phase of the action potential in neurons. This extended depolarization leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic nerve terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[7][8]
This fundamental mechanism underlies the therapeutic effects of aminopyridines in various neurological conditions. In demyelinating diseases like MS, where the exposure of Kv channels in demyelinated axons leads to current leakage and conduction block, 4-AP can restore action potential propagation. In LEMS, where autoantibodies impair presynaptic calcium channel function and reduce acetylcholine release, 3,4-DAP enhances the diminished neurotransmitter release, thereby improving neuromuscular transmission.
Quantitative Data on Key Aminopyridine Derivatives
The following tables summarize key quantitative data related to the efficacy and potency of dalfampridine and amifampridine.
Table 1: Clinical Efficacy of Dalfampridine in Multiple Sclerosis
| Clinical Trial / Study | Primary Outcome Measure | Dalfampridine (10 mg twice daily) | Placebo | p-value |
| Phase 3 Trial (Goodman et al., 2009) | Percentage of Timed Walk Responders | 34.8% | 8.3% | <0.001 |
| Phase 3 Trial (Goodman et al., 2010) | Percentage of Timed Walk Responders | 42.9% | 9.3% | <0.0001 |
| Pooled Analysis | Average improvement in walking speed in responders | ~25% from baseline | - | - |
*A responder was defined as a patient whose walking speed on the Timed 25-Foot Walk (T25FW) was consistently faster during the treatment period compared to their fastest speed during the non-treatment period.[3][9]
Table 2: Clinical Efficacy of Amifampridine in Lambert-Eaton Myasthenic Syndrome (LEMS)
| Clinical Trial / Study | Primary Outcome Measure | Amifampridine | Placebo | p-value |
| Phase 3 Trial (Oh et al., 2016) | Change in Quantitative Myasthenia Gravis (QMG) score from baseline to day 14 | -1.7 | +2.2 | <0.05 |
| Phase 3 Trial (Oh et al., 2016) | Change in Subject Global Impression (SGI) score from baseline to day 14 | +0.7 | -2.7 | <0.01 |
| Confirmatory Phase 3 Trial (Shieh et al., 2019) | Change in QMG score from baseline to day 4 | -0.1 | +6.5 | 0.0004 |
| Confirmatory Phase 3 Trial (Shieh et al., 2019) | Change in SGI score from baseline to day 4 | -0.3 | -2.9 | 0.0003 |
Table 3: In Vitro Potency of 4-Aminopyridine on Voltage-Gated Potassium Channels
| Potassium Channel Subtype | IC50 (µM) |
| Kv1.1 | 242 |
| Kv1.2 | 399 |
| Kv1.4 | 399 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of aminopyridine derivatives.
Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade
Objective: To measure the inhibitory effect of aminopyridines on voltage-gated potassium channels expressed in a cellular system (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells).
Methodology:
-
Cell Culture and Transfection: Culture CHO or HEK cells under standard conditions. Transiently transfect cells with the cDNA encoding the specific Kv channel subtype of interest using a suitable transfection reagent.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): (in mM) 130 potassium aspartate, 5 MgCl2, 5 EGTA, 4 ATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.
-
External Solution (Extracellular): (in mM) 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
To elicit Kv channel currents, apply depolarizing voltage steps (e.g., to +20 mV for 1 second) from the holding potential.
-
Record the resulting potassium currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Drug Application:
-
Prepare stock solutions of 4-aminopyridine or 3,4-diaminopyridine in the external solution.
-
Apply the aminopyridine derivative at various concentrations to the cell via a perfusion system.
-
Allow sufficient time for the drug to equilibrate and exert its effect.
-
-
Data Analysis:
-
Measure the peak potassium current before and after the application of the aminopyridine.
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo Microdialysis for Acetylcholine Release in the Rat Striatum
Objective: To measure the effect of aminopyridines on the extracellular levels of acetylcholine in the striatum of a living animal.
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the striatum using stereotaxic coordinates.
-
The probe should have a semipermeable membrane at its tip.
-
-
Perfusion:
-
Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).
-
The aCSF may contain a cholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.
-
-
Drug Administration:
-
Administer the aminopyridine derivative systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Collection:
-
Collect the dialysate samples at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Acetylcholine Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a specific radioimmunoassay.
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the baseline levels before drug administration.
-
Compare the acetylcholine levels between the drug-treated and control groups.
-
Signaling Pathways and Visualizations
The actions of aminopyridines extend beyond simple potassium channel blockade, initiating downstream signaling cascades.
Primary Mechanism of Action
The core mechanism involves the blockade of voltage-gated potassium channels, leading to prolonged depolarization, increased calcium influx, and enhanced neurotransmitter release.
Caption: Primary mechanism of aminopyridine action.
Downstream Signaling via P2X7 Receptor and GAP-43 Phosphorylation
Recent research has implicated other signaling pathways in the cellular effects of aminopyridines. For instance, 4-aminopyridine can induce an increase in intracellular calcium through the P2X7 purinergic receptor, a ligand-gated ion channel. This can lead to downstream events such as the activation of caspases and apoptosis in certain cell types.[1][9]
Furthermore, 4-AP has been shown to stimulate the phosphorylation of the Growth-Associated Protein 43 (GAP-43), a key presynaptic protein involved in neurotransmitter release and synaptic plasticity.[2] This phosphorylation is mediated by Protein Kinase C (PKC) and is dependent on the increase in intracellular calcium.
Caption: Downstream signaling pathways of 4-aminopyridine.
Synthesis of Key Aminopyridine Derivatives
The synthesis of aminopyridine derivatives has evolved over time, with various methods developed to improve yield and efficiency.
-
4-Aminopyridine: A common commercial synthesis starts from pyridine, which is converted to 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. A three-stage synthesis involving pyridine-N-oxide and 4-nitropyridine-N-oxide is also utilized, with the final step being the reduction of 4-nitropyridine-N-oxide.[10]
-
3,4-Diaminopyridine: A synthetic route involves the nitration of 4-methoxypyridine to 4-methoxy-3-nitropyridine, followed by reaction with ammonia to yield 4-amino-3-nitropyridine. The final step is a hydrogenation reaction to produce 3,4-diaminopyridine.[11]
Caption: Simplified synthetic routes for key aminopyridines.
Conclusion
The discovery and development of aminopyridine derivatives represent a significant advancement in the symptomatic treatment of neurological disorders. From their initial characterization to their well-defined roles as potassium channel blockers, these compounds have provided invaluable tools for both research and clinical practice. The ongoing exploration of their downstream signaling pathways and the refinement of synthetic methodologies promise to further expand our understanding and application of this important class of molecules. This guide has provided a comprehensive technical overview to support the continued efforts of researchers, scientists, and drug development professionals in harnessing the therapeutic potential of aminopyridine derivatives.
References
- 1. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine stimulates B-50 (GAP43) phosphorylation and [3H]noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Shift from a Pivotal to Supporting Role for the Growth-Associated Protein (GAP-43) in the Coordination of Axonal Structural and Functional Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
The 2-Aminopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine moiety, a simple yet versatile heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role as a pharmacophore in a multitude of clinically successful drugs and investigational agents. This technical guide provides a comprehensive overview of the 2-aminopyridine scaffold, detailing its synthesis, therapeutic applications, and the structure-activity relationships that govern its biological activity.
The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine core is a low molecular weight, highly functionalized moiety that serves as an excellent starting point for the synthesis of diverse and complex biologically active molecules.[1][2] Its simple design allows for straightforward chemical modifications, facilitating the optimization of pharmacological and pharmacokinetic properties.[1] This adaptability has led to the development of 2-aminopyridine-containing compounds across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]
Derivatives of 2-aminopyridine have demonstrated a broad range of pharmacological activities, including:
-
Anticancer[5]
-
Antimalarial[6]
-
Neuronal nitric oxide synthase (nNOS) inhibition[12]
-
Antiviral[3]
-
Anti-inflammatory[3]
-
Antimicrobial[5]
Synthesis of 2-Aminopyridine Derivatives
A variety of synthetic strategies have been developed for the preparation of substituted 2-aminopyridine derivatives. One common and efficient method is the multicomponent one-pot reaction, which allows for the rapid assembly of complex molecules from simple precursors.
General Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives
A mixture of an enaminone, malononitrile, and a primary amine is heated under solvent-free conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and aromatization to afford the desired 2-aminopyridine derivative.[5]
Example Protocol: A mixture of the appropriate enaminone (1 mmol), malononitrile (1 mmol), and primary amine (1 mmol) is heated at 80°C for a specified time (typically 1-2 hours), with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with ethanol and diethyl ether to afford the pure 2-aminopyridine derivative.[5]
Therapeutic Applications and Mechanisms of Action
The 2-aminopyridine scaffold has been successfully incorporated into drugs targeting a diverse array of biological targets.
Kinase Inhibition
A significant number of 2-aminopyridine derivatives have been developed as potent and selective kinase inhibitors. The 2-amino group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
CHK2 is a key transducer kinase in the DNA damage response pathway.[9] 2-Aminopyridine derivatives have been identified as ATP-competitive inhibitors of CHK2.[7]
The JAK-STAT signaling pathway is crucial for cytokine and growth factor signaling, and its dysregulation is implicated in various cancers and inflammatory diseases.[3][6] 2-Aminopyridine derivatives have been developed as potent and selective inhibitors of JAK2.[11]
CDK8 is a component of the Mediator complex and has been identified as an oncogene in colorectal cancer, where it regulates β-catenin activity.[1][13] 2-Aminopyridine derivatives have been designed as potent CDK8 inhibitors.[9]
Antimalarial Activity
The 2-aminopyridine scaffold has yielded a novel class of orally active antimalarial agents.[14] These compounds have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[6][13]
Central Nervous System (CNS) Activity
Certain aminopyridines, such as 4-aminopyridine (dalfampridine), act as potassium channel blockers and are used to improve walking in patients with multiple sclerosis.[15][16] The mechanism involves prolonging the action potential in demyelinated axons, thereby restoring nerve conduction.[15] 2-Aminopyridine derivatives have also been extensively investigated as selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurodegenerative disorders.[12]
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of 2-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amino group. The following tables summarize key quantitative data for representative compounds.
Table 1: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 16m-(R) | JAK2 | 3 | - | - | [11] |
| JAK1 | 255 | - | - | [11] | |
| JAK3 | 228 | - | - | [11] | |
| Compound 29 | CDK8 | 46 | HCT-116 | - | [9] |
| Compound 8e | CDK9 | 88.4 | MV-4-11 | 20.7 | [8] |
| HDAC1 | 168.9 | MV-4-11 | - | [8] |
Table 2: Antimalarial Activity of 3,5-Diaryl-2-aminopyridines
| Compound ID | P. falciparum K1 IC50 (nM) | P. falciparum NF54 IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) | in vivo Efficacy (P. berghei mouse model) | Reference |
| Compound 4 | 8.4 | 10 | >25 | Curative at 4 x 10 mg/kg (oral) | [6][13] |
| Compound 15 | 25 | 28 | >10 | Curative at 1 x 30 mg/kg (oral) | [14] |
Table 3: Pharmacokinetic Parameters of Selected Aminopyridine Derivatives
| Compound | Species | Dose | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| 4-Aminopyridine | Human | 10 mg | Oral | ~1 | 3-4 | - | [17] |
| Compound 15 | Rat | 20 mg/kg | Oral | - | 7-8 | 51 | [14] |
| Compound 19c | - | - | - | - | - | 18 (oral) | [18] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
Protocol Outline:
-
Prepare serial dilutions of the 2-aminopyridine test compound.
-
In a 384-well plate, add the test compound, kinase (e.g., JAK2), and a specific peptide substrate in an appropriate kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add a detection reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 2-aminopyridine test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion
The 2-aminopyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. Future work in this area will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the importance of this remarkable scaffold in the pursuit of new medicines.
References
- 1. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. cusabio.com [cusabio.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 [frontiersin.org]
- 11. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. 3,5-Diaryl-2-aminopyridines as a novel class of orally active antimalarials demonstrating single dose cure in mice and clinical candidate potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
- 18. A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors | Bentham Science [eurekaselect.com]
Methodological & Application
Synthesis of 2-Acetamido-5-aminopyridine from 2-aminopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-acetamido-5-aminopyridine, a valuable building block in medicinal chemistry and drug development, starting from 2-aminopyridine. The synthesis is a well-established three-step process involving acetylation, nitration, and subsequent reduction.
Introduction
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyridine ring with both an acetamido and an amino group, allows for diverse chemical modifications, making it a versatile scaffold in the development of new therapeutic agents. The following protocols outline a reliable and reproducible method for its preparation in a laboratory setting.
Overall Synthetic Scheme
The synthesis proceeds through three sequential reactions:
-
Acetylation: The amino group of 2-aminopyridine is protected by acetylation with acetic anhydride to yield 2-acetamidopyridine.
-
Nitration: The 2-acetamidopyridine is then regioselectively nitrated at the 5-position of the pyridine ring using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 2-acetamido-5-nitropyridine.
-
Reduction: Finally, the nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group to afford the target compound, this compound.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 59-61 | White to yellow crystalline solid | 504-29-0 |
| 2-Acetamidopyridine | C₇H₈N₂O | 136.15 | 66-74[1] | Off-white to yellow crystalline powder[1] | 5231-96-9 |
| 2-Acetamido-5-nitropyridine | C₇H₇N₃O₃ | 181.15[2] | 199-203[3] | Gray Solid[3] | 5093-64-1 |
| This compound | C₇H₉N₃O | 151.17[4] | 154-158[4] | - | 29958-14-3 |
Experimental Protocols
Step 1: Synthesis of 2-Acetamidopyridine (Acetylation)
This procedure details the protection of the amino group of 2-aminopyridine via acetylation.
Materials and Reagents:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, dissolve 2-aminopyridine in acetic anhydride solution.[5]
-
Stir the mixture and cool the flask in an ice bath to control the initial exothermic reaction.
-
Allow the reaction to proceed, maintaining the temperature below 60°C for approximately 1 hour.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.[5]
-
Extract the aqueous mixture with ethyl acetate.[5]
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-acetamidopyridine.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data for Acetylation:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) |
| 2-Aminopyridine | 94.12 | 9.9 g | - | - |
| Acetic Anhydride | 102.09 | 21 mL | - | - |
| 2-Acetamidopyridine | 136.15 | - | 96.26 | 99.2 |
Step 2: Synthesis of 2-Acetamido-5-nitropyridine (Nitration)
This protocol describes the regioselective nitration of 2-acetamidopyridine.
Materials and Reagents:
-
2-Acetamidopyridine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper
Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-acetamidopyridine to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
-
In a separate container, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of 2-acetamidopyridine in sulfuric acid, maintaining a low temperature (typically below 10°C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate of 2-acetamido-5-nitropyridine is collected by vacuum filtration, washed with cold water, and dried.
Quantitative Data for Nitration:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) |
| 2-Acetamidopyridine | 136.15 | 13.6 g | - |
| Concentrated Sulfuric Acid | 98.08 | 113 mL | - |
| Fuming Nitric Acid | 63.01 | 14.6 mL | - |
| 2-Acetamido-5-nitropyridine | 181.15 | - | 88.40 |
Step 3: Synthesis of this compound (Reduction)
This final step involves the reduction of the nitro group to an amine.
Materials and Reagents:
-
2-Acetamido-5-nitropyridine
-
Methanol or Ethanol
-
Palladium on Carbon (Pd/C) catalyst (e.g., 10%)
-
Hydrazine Hydrate or Hydrogen gas source
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Protocol (using Hydrazine Hydrate):
-
Suspend 2-acetamido-5-nitropyridine in ethanol in a round-bottom flask.[1]
-
Add the Pd/C catalyst to the suspension.
-
Heat the mixture to reflux (e.g., 80°C).[1]
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture.
-
Continue refluxing for a set period (e.g., 3.5 hours) and monitor the reaction by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization.
Quantitative Data for Reduction:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) |
| 2-Acetamido-5-nitropyridine | 181.15 | 4.53 g | - |
| Ethanol | 46.07 | 40 mL | - |
| Hydrazine Hydrate | 50.06 | 2.94 g | - |
| 10% Pd/C | - | 0.6 g | - |
| This compound | 151.17 | - | 93.26 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factory High quality 2-Acetamido-5-nitropyridine(CAS:5093-64-1), CasNo.5093-64-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. This compound 97 29958-14-3 [sigmaaldrich.com]
- 5. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
Protocol for the Nitration of 2-Acetamidopyridine
Application Note
The nitration of pyridine rings is a challenging yet crucial transformation in the synthesis of many pharmaceutical and agrochemical compounds. Direct nitration of the pyridine nucleus is often difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, the introduction of an activating group, such as an acetamido group, can facilitate this reaction. This document outlines a detailed protocol for the nitration of 2-acetamidopyridine, a key step in the synthesis of various functionalized pyridine derivatives.
The primary product of the nitration of 2-acetamidopyridine is typically 2-acetamido-5-nitropyridine. The acetamido group at the 2-position directs the incoming nitro group primarily to the 5-position. The reaction is generally carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction mechanism is believed to proceed through an intermolecular pathway involving protonation, dissociation, and subsequent ring nitration[1]. Careful control of the reaction temperature is crucial to ensure safety and maximize the yield of the desired product.
This protocol provides a reproducible method for the synthesis of 2-acetamido-5-nitropyridine, a valuable intermediate for further chemical modifications, such as the reduction of the nitro group to an amine, enabling the introduction of diverse functionalities.
Quantitative Data Summary
The following table summarizes the typical yields obtained for the synthesis of 2-acetamidopyridine and its subsequent nitration to 2-acetamido-5-nitropyridine, as described in the experimental protocol.
| Reaction Step | Product | Yield (%) | Purity (%) |
| Acetylation of 2-aminopyridine | 2-Acetamidopyridine | 95 | 99.2 |
| Nitration of 2-acetamidopyridine | 2-Acetamido-5-nitropyridine | - | - |
| Reduction of 2-acetamido-5-nitropyridine | 2-Acetamido-5-aminopyridine | 95 | - |
Note: The yield for the nitration step is not explicitly quantified in the source material but is a crucial intermediate step.
Experimental Protocol
This protocol is adapted from the method described for the preparation of this compound, which involves the nitration of 2-acetamidopyridine as a key step[2].
Materials:
-
2-Aminopyridine
-
Acetic anhydride
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Ethyl acetate
-
Methanol
-
Catalyst (e.g., Pt/C)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath (ice bath)
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Part 1: Synthesis of 2-Acetamidopyridine
-
In a suitable reaction vessel, dissolve 2-aminopyridine in acetic anhydride solution.
-
Stir the mixture while cooling, as the reaction is exothermic. Maintain the temperature below 60°C.
-
Allow the reaction to proceed for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate.
-
Evaporate the ethyl acetate to obtain 2-acetamidopyridine. A typical yield is around 95% with a purity of 99.2%[2].
Part 2: Nitration of 2-Acetamidopyridine
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Slowly add the 2-acetamidopyridine dropwise into the mixed acid solution with continuous stirring. Maintain a low temperature during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it onto crushed ice, followed by filtration to isolate the crude 2-acetamido-5-nitropyridine.
Part 3: Reduction of 2-Acetamido-5-nitropyridine (Optional, for synthesis of this compound)
-
Dissolve the obtained 2-acetamido-5-nitropyridine in methanol.
-
Add a suitable catalyst, such as Platinum on carbon (Pt/C).
-
Carry out the reaction at room temperature for approximately 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter to recover the catalyst.
-
Evaporate the solvent to obtain the final product, this compound. The reported yield for this step is 95%[2].
Diagrams
Caption: Experimental workflow for the synthesis of 2-acetamido-5-nitropyridine.
Caption: Simplified mechanism of the nitration of 2-acetamidopyridine.
References
Application Notes and Protocols for the Reduction of 2-Acetamido-5-nitropyridine
Authored for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical reduction of 2-acetamido-5-nitropyridine to its corresponding amine, 2-acetamido-5-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the amino group serves as a key functional handle for further molecular elaboration. This document outlines established methods for the reduction of 2-acetamido-5-nitropyridine, a common intermediate, providing quantitative data, detailed experimental protocols, and a visual representation of the workflow.
Data Presentation: Comparison of Reduction Methodologies
The following table summarizes various reported methods for the reduction of 2-acetamido-5-nitropyridine, offering a comparative overview of their reaction conditions and reported yields.
| Catalyst | Reducing Agent/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd/C | Hydrazine Hydrate | Ethanol | 80 | 3.5 | 93.26 | [1] |
| Pt/C | Not specified (likely H₂) | Methanol | Room Temp. | 4 | 95 | [2] |
| Iron (Fe) | Acidic Conditions (e.g., AcOH) | Not specified | Not specified | Not specified | Mild | [3] |
| Zinc (Zn) | Acidic Conditions (e.g., AcOH) | Not specified | Not specified | Not specified | Mild | [3] |
| Tin(II) Chloride (SnCl₂) | Not specified | Not specified | Not specified | Not specified | Mild | [3] |
Experimental Protocols
This section provides detailed experimental procedures for the reduction of 2-acetamido-5-nitropyridine.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate[1]
This protocol is based on the catalytic transfer hydrogenation method, which offers an alternative to using gaseous hydrogen.
Materials:
-
2-acetamido-5-nitropyridine
-
Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrazine hydrate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol.
-
To this suspension, add 0.6 g of 10% Pd/C catalyst.
-
Heat the mixture to 80 °C with stirring.
-
Slowly add 2.94 g of hydrazine hydrate to the reaction mixture.
-
Maintain the reaction at 80 °C for 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.
Protocol 2: Catalytic Hydrogenation using Platinum on Carbon[2]
This protocol utilizes catalytic hydrogenation with platinum on carbon.
Materials:
-
2-acetamido-5-nitropyridine
-
Methanol
-
Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas source
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-acetamido-5-nitropyridine in methanol (e.g., 100 mL).
-
Add a catalytic amount of Pt/C (e.g., 0.5 g).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas and maintain the reaction at room temperature with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the this compound product. The solid product may redden upon exposure to light and air.[2]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the reduction of 2-acetamido-5-nitropyridine.
Caption: Experimental workflow for the reduction of 2-acetamido-5-nitropyridine.
Analytical Characterization
The final product, this compound, can be characterized using various spectroscopic techniques. Experimental and computational methods have been used to determine its conformational and spectroscopic profile.[4] Techniques such as FT-IR and FT-Raman spectroscopy are valuable for identifying the vibrational features of the molecule.[4] The molecular formula of the product is C₇H₉N₃O, and its molecular weight is 151.17 g/mol .[5]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic hydrogenation should be performed in a well-ventilated fume hood due to the flammable nature of hydrogen gas.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme care.
-
The product, this compound, may cause an allergic skin reaction and serious eye irritation.[5]
References
- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. A Combined theoretical and experimental study of conformational and spectroscopic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H9N3O | CID 2735219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Acetamido-5-aminopyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-aminopyridine is a key heterocyclic building block in medicinal chemistry. Its pyridine core offers favorable properties such as aqueous solubility and the ability to form crucial interactions with biological targets. The acetamido and amino groups at the 2- and 5-positions, respectively, provide versatile handles for a variety of chemical transformations, enabling the construction of complex and potent pharmaceutical agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents.
Key Applications
The 2-aminopyridine scaffold, for which this compound is a common precursor, is a privileged structure in drug discovery.[1] Derivatives have shown a wide range of biological activities, making them valuable in the development of treatments for numerous diseases.
-
Kinase Inhibitors: The 2-aminopyridine moiety is a well-established scaffold for designing kinase inhibitors, which often act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain.[1] These compounds have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK).[1]
-
Anticancer Agents: Beyond kinase inhibition, derivatives of 2-aminopyridine are explored for their anticancer properties through various mechanisms, including the induction of apoptosis and interference with the cell cycle.[1] Some have been designed as dual inhibitors of CDKs and histone deacetylases (HDACs), demonstrating synergistic antitumor effects.[2]
-
Neurodegenerative Diseases: The scaffold is also investigated for therapeutic agents targeting neurodegenerative disorders like Alzheimer's disease.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from 2-aminopyridine. The process involves three main steps: acetylation, nitration, and reduction.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Materials:
-
2-Aminopyridine
-
Acetic anhydride
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C) catalyst or Platinum on carbon (Pt/C) catalyst
-
Hydrazine hydrate (for reduction with Pd/C)
-
Ethyl acetate
-
Ice water
Procedure:
-
Acetylation: Dissolve 2-aminopyridine (9.9 g) in acetic anhydride (21 mL). The reaction is exothermic; maintain the temperature at 45 °C for 2.5 hours. After the reaction is complete, pour the mixture into ice water and extract with ethyl acetate. Evaporate the ethyl acetate to obtain 2-acetamidopyridine.[3]
-
Nitration: Slowly add the 2-acetamidopyridine (13.6 g) to a mixture of fuming nitric acid (14.6 mL) and concentrated sulfuric acid (113 mL), maintaining the temperature at 60 °C for 2 hours. After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter the mixture to obtain 2-acetamido-5-nitropyridine.[1][3]
-
Reduction: Add the 2-acetamido-5-nitropyridine (4.53 g) to ethanol (40 mL) in the presence of a Pd/C catalyst (0.6 g) and hydrazine hydrate (2.94 g). Heat the reaction to 80 °C for 3.5 hours, monitoring by TLC. Alternatively, the reaction can be carried out in methanol with a Pt/C catalyst at room temperature for approximately 4 hours.[1][3] Upon completion, filter to recover the catalyst and evaporate the solvent to yield this compound.[1]
Quantitative Data for Synthesis of this compound and Intermediates
| Step | Product | Reagents | Conditions | Yield | Purity | Reference |
| Acetylation | 2-Acetamidopyridine | Acetic anhydride | 45 °C, 2.5h | 96.26% | - | |
| Nitration | 2-Acetamido-5-nitropyridine | Fuming nitric acid, H₂SO₄ | 60 °C, 2h | 88.40% | 99.1% | [3] |
| Reduction | This compound | Pd/C, Hydrazine hydrate, Ethanol | 80 °C, 3.5h | 93.26% | - | |
| Reduction | This compound | Pt/C, Methanol | Room Temp, 4h | 95% | - | [3] |
Protocol 2: Synthesis of 2-Amino-5-fluoropyridine via Diazotization of this compound
This protocol details the use of this compound as an intermediate in the synthesis of 2-amino-5-fluoropyridine, another important pharmaceutical building block.
Experimental Workflow for the Synthesis of 2-Amino-5-fluoropyridine
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
2-Acetamido-5-aminopyridine: A Versatile Scaffold for Potent Kinase Inhibitors
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-aminopyridine and its precursor, 2-aminopyridine, are privileged scaffolds in medicinal chemistry, serving as a foundational building block for a diverse array of kinase inhibitors. The pyridine ring system is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for competitive inhibition. The amino and acetamido groups at the 2- and 5-positions provide versatile handles for synthetic modification, enabling the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and neurological disorders. This document provides a comprehensive overview of the application of this compound in the development of inhibitors for key kinase targets, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Vaccinia-Related Kinases (VRKs). Detailed protocols for the synthesis of a representative kinase inhibitor, in vitro kinase activity assays, and cell viability assessment are also presented.
Kinase Targets and Signaling Pathways
Kinase inhibitors derived from the 2-aminopyridine scaffold have demonstrated significant efficacy against several important kinase families.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibitors based on the 2-aminopyridine core can effectively block the ATP-binding site of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Application of 2-Acetamido-5-aminopyridine in Neurodegenerative Disease Research: A Hypothetical Framework
Disclaimer: As of the current date, there is no direct published research specifically detailing the application of 2-Acetamido-5-aminopyridine in the context of neurodegenerative disease research. The following application notes and protocols are presented as a hypothetical framework, drawing parallels from the established roles of structurally related aminopyridine compounds, particularly 4-aminopyridine, in this field. This document is intended to serve as a conceptual guide for researchers and scientists interested in exploring the potential of novel aminopyridine derivatives.
Introduction to this compound
This compound is a derivative of pyridine. While its direct biological effects in neurodegeneration are uninvestigated, its synthesis is documented. The preparation typically involves a multi-step process starting from 2-aminopyridine, which undergoes acetylation, nitration, and subsequent reduction to yield the final compound.[1][2]
Synthesis Overview: A common synthetic route involves:
-
Acetylation: 2-aminopyridine is acetylated using acetic anhydride to form 2-acetamidopyridine.
-
Nitration: The resulting 2-acetamidopyridine is nitrated, typically with a mixture of fuming nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 2-acetamido-5-nitropyridine.
-
Reduction: The nitro group of 2-acetamido-5-nitropyridine is then reduced to an amino group, for example, using a catalyst like Pd/C and a reducing agent such as hydrazine hydrate, to produce this compound.[1]
Hypothetical Application in Neurodegenerative Disease Research
Based on the known neuroprotective effects of the related compound 4-aminopyridine (4-AP), we can hypothesize a potential therapeutic role for this compound in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 4-AP is a broad-spectrum potassium (K+) channel blocker that can cross the blood-brain barrier.[3][4] Its mechanism of action involves the blockade of voltage-gated potassium channels, which enhances the release of neurotransmitters and may offer neuroprotective effects.[3][5] Studies have shown that 4-AP can protect dopaminergic neurons in animal models of Parkinson's disease by reducing oxidative stress and apoptosis.[6]
It is plausible that this compound could exhibit similar, or perhaps more selective, neuroprotective properties. The presence of the acetamido and amino groups might influence its binding affinity to specific potassium channel subtypes or other potential targets within the central nervous system.
Potential Mechanisms of Action (Hypothetical):
-
Potassium Channel Blockade: Similar to 4-AP, it might block specific voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release.
-
Neuroinflammation Modulation: It could potentially modulate microglial and astrocytic activity, reducing the production of pro-inflammatory cytokines.
-
Anti-apoptotic Effects: It may interfere with apoptotic pathways, for instance by regulating the expression of proteins like Bcl-2 and Caspase-3, thereby protecting neurons from cell death.[6]
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data that would be crucial in evaluating the neuroprotective potential of this compound.
Table 1: In Vitro Neuroprotective Efficacy of this compound in a SH-SY5Y Cell Model of MPP+ Induced Neurotoxicity
| Compound | Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Fold Change vs. MPP+) |
| Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| MPP+ (1 mM) | - | 45 ± 3.8 | 3.5 ± 0.4 |
| This compound | 1 | 52 ± 4.1 | 3.1 ± 0.3 |
| 10 | 68 ± 5.5 | 2.2 ± 0.2 | |
| 50 | 85 ± 6.3 | 1.4 ± 0.1 | |
| 4-Aminopyridine (Positive Control) | 50 | 82 ± 5.9 | 1.6 ± 0.2 |
Table 2: Effect of this compound on Oxidative Stress Markers in Primary Cortical Neurons
| Treatment | Concentration (µM) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Control | - | 150 ± 12.5 | 1.2 ± 0.1 |
| H2O2 (100 µM) | - | 85 ± 9.3 | 3.8 ± 0.4 |
| This compound + H2O2 | 10 | 105 ± 10.1 | 2.9 ± 0.3 |
| 50 | 135 ± 11.8 | 1.8 ± 0.2 |
Experimental Protocols (Hypothetical)
Protocol 1: Assessment of Neuroprotection in a Cellular Model of Parkinson's Disease
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against MPP+-induced toxicity in SH-SY5Y neuroblastoma cells, a common model for Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Caspase-3 colorimetric assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add MPP+ to a final concentration of 1 mM to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Caspase-3 Activity Assay:
-
Prepare cell lysates according to the manufacturer's protocol.
-
Perform the colorimetric assay to measure Caspase-3 activity.
-
Read the absorbance at 405 nm.
-
Protocol 2: Evaluation of Antioxidant Properties
This protocol outlines a method to assess the ability of this compound to mitigate oxidative stress in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Hydrogen peroxide (H2O2)
-
Superoxide Dismutase (SOD) assay kit
-
Malondialdehyde (MDA) assay kit (TBARS assay)
Procedure:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates for 7-10 days.
-
Treatment: Treat the neurons with this compound (10 and 50 µM) for 1 hour, followed by the addition of H2O2 (100 µM) for 6 hours to induce oxidative stress.
-
Cell Lysis: Harvest the cells and prepare lysates for the SOD and MDA assays.
-
SOD Activity Assay: Measure SOD activity in the cell lysates using a commercially available kit, following the manufacturer's instructions.
-
MDA Assay: Determine the levels of lipid peroxidation by measuring MDA in the cell lysates using the TBARS assay.
Mandatory Visualizations
Caption: Hypothetical signaling cascade of this compound.
Caption: Workflow for in vitro neuroprotection screening.
Conclusion and Future Directions
While there is currently no direct evidence for the use of this compound in neurodegenerative disease research, its structural similarity to compounds like 4-aminopyridine suggests it could be a candidate for investigation. The hypothetical framework provided here offers a starting point for exploring its potential neuroprotective effects. Future research should focus on synthesizing and characterizing the compound's activity on various ion channels and in different in vitro and in vivo models of neurodegeneration.[7][8][9] Such studies will be crucial in determining if this compound or its derivatives hold any promise as therapeutic agents for these debilitating diseases.
References
- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 2. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. neurology.org [neurology.org]
- 5. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 9. oxfordglobal.com [oxfordglobal.com]
Application Notes and Protocols: Diazotization of 2-Acetamido-5-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a pivotal reaction in organic synthesis that transforms a primary aromatic amine into a versatile diazonium salt. These salts are highly valuable intermediates, serving as precursors for a wide array of functional groups and molecular scaffolds. The diazotization of 2-acetamido-5-aminopyridine is of particular interest in medicinal chemistry and material science. The resulting diazonium salt is a key building block for introducing halogens (e.g., fluorine via the Balz-Schiemann reaction), azo groups for dyes, and for facilitating various cross-coupling reactions.[1][2] The strategic placement of the acetamido group provides a handle for further modifications or can act as a protecting group, influencing the electronic properties and reactivity of the pyridine ring. This document provides detailed protocols for the diazotization of this compound and its subsequent application in synthesis, supported by quantitative data and procedural diagrams.
Synthetic Workflow Overview
The overall process involves the initial diazotization of the aminopyridine derivative, followed by in-situ use of the resulting diazonium salt in a subsequent transformation, such as a fluorination reaction.
Caption: Synthetic workflow for the synthesis of 2-acetamido-5-fluoropyridine.
Experimental Protocols
Protocol 1: Diazotization of this compound[1]
This protocol describes the formation of the 2-acetamido-5-pyridinediazonium tetrafluoroborate salt.
Materials:
-
This compound
-
Ethanol
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
In a suitable reaction flask, dissolve 3.8 g of this compound in 15.8 mL of ethanol.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 11.1 mL of fluoroboric acid to the cooled solution. Maintain the temperature below 5 °C.
-
Prepare a solution of 3.28 g of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for 1.5 hours to ensure the reaction goes to completion.
-
The resulting solution contains the 2-acetamido-5-pyridinediazonium tetrafluoroborate salt and is typically used immediately in the next synthetic step.
Safety Precautions: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Synthesis of 2-Acetamido-5-fluoropyridine (Balz-Schiemann Reaction)[1]
This protocol details the thermal decomposition of the diazonium salt to yield the fluorinated pyridine derivative.
Materials:
-
Solution of 2-acetamido-5-pyridinediazonium tetrafluoroborate (from Protocol 1)
-
Toluene
-
Heating mantle or oil bath
-
Condenser
-
Reaction flask
Procedure:
-
To the flask containing the cold diazonium salt solution, add toluene as the decomposition solvent.
-
Set up the flask for heating under reflux.
-
Gently heat the mixture to 110 °C. The diazonium salt will decompose, releasing nitrogen gas. It is recommended to add the diazonium salt portionwise to the hot toluene to control the reaction rate.
-
Maintain the temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The product, 2-acetamido-5-fluoropyridine, can be isolated and purified using standard techniques such as extraction and crystallization or chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental procedures.
Table 1: Reactant and Solvent Quantities for Diazotization
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Role | Reference |
| This compound | 151.17 | 3.8 | 0.025 | - | Starting Material | [1] |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.28 | 0.0475 | - | Diazotizing Agent | [1] |
| Ethanol | 46.07 | - | - | 15.8 | Solvent | [1] |
| Fluoroboric Acid (HBF₄) | 87.81 | - | - | 11.1 | Acid/Counter-ion | [1] |
Table 2: Reaction Conditions and Yields
| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| Diazotization | 25 | 1.5 | 87.22 | 2-Acetamido-5-pyridinediazonium tetrafluoroborate | [1] |
| Fluoro-dediazoniation | 110 | - | 64.94 | 2-Acetamido-5-fluoropyridine | [1] |
Note: The diazotization temperature is listed as 25°C in the source, which may be the temperature for the overall reaction time after initial cooling. Standard practice for diazonium salt stability is 0-5°C during addition.[3]
Reaction Mechanism
The diazotization reaction proceeds through the formation of a nitrosonium ion (NO⁺) which then acts as an electrophile, attacking the primary amino group of the pyridine derivative.
Caption: Mechanism of diazotization of an aromatic amine (Ar-NH₂).
Applications in Drug Development & Research
The diazonium salt of this compound is a versatile intermediate with significant applications:
-
Synthesis of Fluorinated Pyridines: The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4] The Balz-Schiemann reaction, as detailed in Protocol 2, is a classic method for this transformation, making the diazonium salt a key precursor for novel fluorinated pharmaceuticals.[1]
-
Azo Dye Synthesis: Diazonium salts readily undergo coupling reactions with electron-rich aromatic compounds (like phenols and anilines) to form azo compounds.[5] These are widely used as dyes and pigments, but also find applications as molecular probes and in the development of photosensitive materials.
-
Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide variety of substituents, including chloro, bromo, cyano, and hydroxyl groups, via copper-catalyzed Sandmeyer reactions or related transformations.[2] This provides a powerful tool for the late-stage functionalization of complex molecules in drug discovery programs.
-
Cross-Coupling Reactions: Diazonium salts can participate as electrophiles in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds.[2] This allows for the construction of complex biaryl structures often found in bioactive compounds.
References
Application Notes and Protocols: Schiemann Reaction of 2-Acetamido-5-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Schiemann reaction utilizing the intermediate 2-acetamido-5-aminopyridine to synthesize 2-acetamido-5-fluoropyridine. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and drug development. The protocol is based on established synthetic routes for producing 2-amino-5-fluoropyridine, a key pharmaceutical intermediate.[1]
Overview of the Synthetic Pathway
The Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. The overall synthesis to obtain the final product, 2-amino-5-fluoropyridine, from 2-aminopyridine involves a multi-step process:
-
Acylation: Protection of the amino group of 2-aminopyridine as an acetamide.
-
Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.
-
Reduction: Conversion of the nitro group to an amino group, yielding the key intermediate, this compound.
-
Schiemann Reaction:
-
Diazotization: Conversion of the primary amino group of this compound to a diazonium tetrafluoroborate salt.
-
Thermal Decomposition: Heating the diazonium salt to yield 2-acetamido-5-fluoropyridine with the elimination of nitrogen gas and boron trifluoride.
-
-
Hydrolysis: Removal of the acetamido protecting group to yield the final product, 2-amino-5-fluoropyridine.
This document will focus on the critical Schiemann reaction step (Step 4).
Quantitative Data Summary
The following tables summarize the optimized reaction conditions and yields for the synthesis of 2-amino-5-fluoropyridine, with a focus on the Schiemann reaction of the this compound intermediate.
Table 1: Optimized Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine
| Reaction Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Acylation | 2-Aminopyridine (9.9g) | Acetic anhydride (21mL) | 45 | 2.5 | 96.26 |
| Nitration | 2-Acetamidopyridine (13.6g) | Concentrated H₂SO₄ (113mL), Fuming HNO₃ (14.6mL) | 60 | 2 | 88.40 |
| Reduction | 2-Acetamido-5-nitropyridine (4.53g) | Ethanol (40mL), Hydrazine hydrate (2.94g), Pd/C catalyst (0.6g) | 80 | 3.5 | 93.26 |
| Diazotization | This compound (3.8g) | Ethanol (15.8mL), Fluoroboric acid (11.1mL), Sodium nitrite (3.28g) | 25 | 1.5 | 87.22 |
| Schiemann Reaction (Thermal Decomposition) | 2-Acetamido-5-pyridinediazonium tetrafluoroborate | Toluene | 110 | - | 64.94 |
| Hydrolysis | 2-Acetamido-5-fluoropyridine (6g) | 20% aq. NaOH (5g NaOH) | 80 | 2 | 95.25 |
| Overall Yield | 42.81 |
Experimental Protocols
Diazotization of this compound
This protocol describes the formation of the 2-acetamido-5-pyridinediazonium tetrafluoroborate salt.
Materials:
-
This compound
-
Ethanol
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.8 g of this compound in 15.8 mL of ethanol.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 11.1 mL of fluoroboric acid to the cooled solution.
-
Prepare a solution of 3.28 g of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture using a dropping funnel, maintaining the temperature at or below 25 °C.
-
After the addition is complete, continue stirring the reaction mixture at 25 °C for 1.5 hours.
-
The resulting precipitate of 2-acetamido-5-pyridinediazonium tetrafluoroborate can be collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
Schiemann Reaction: Thermal Decomposition
This protocol details the conversion of the diazonium salt to 2-acetamido-5-fluoropyridine.
Materials:
-
2-Acetamido-5-pyridinediazonium tetrafluoroborate
-
Toluene (or other suitable high-boiling inert solvent)
-
Heating mantle with a temperature controller
-
Round-bottom flask with a reflux condenser
-
Gas outlet to vent nitrogen gas safely
Procedure:
-
Place the dried 2-acetamido-5-pyridinediazonium tetrafluoroborate in a round-bottom flask.
-
Add a suitable volume of toluene to create a slurry.
-
Heat the mixture to 110 °C using a heating mantle. The decomposition is often carried out by adding the diazonium salt portion-wise to the hot solvent to control the rate of nitrogen evolution.
-
Maintain the temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The crude product in the toluene solution can then be subjected to workup and purification.
Workup and Purification
-
Filter the cooled reaction mixture to remove any insoluble byproducts.
-
Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic residues, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude 2-acetamido-5-fluoropyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Schiemann reaction.
Schiemann Reaction Mechanism
Caption: Mechanism of the Schiemann reaction.
References
Experimental procedure for the synthesis of 2-amino-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-amino-5-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The procedure outlined is a multi-step synthesis commencing from 2-aminopyridine. This documentation includes a comprehensive methodology, a summary of quantitative data for each reaction step, and a visual representation of the synthetic workflow.
Introduction
2-Amino-5-fluoropyridine (CAS No: 21717-96-4), also known as 5-fluoropyridin-2-amine, is a fluorinated pyridine derivative with significant applications in medicinal chemistry and agrochemical synthesis.[1] The presence of a fluorine atom can enhance the pharmacokinetic properties of drug candidates.[1] It serves as a crucial building block for various bioactive molecules, including enzyme inhibitors and receptor antagonists.[2] This protocol details a widely utilized synthetic pathway involving nitration, acetylation, reduction, diazotization via the Schiemann reaction, and subsequent hydrolysis to yield the final product.[3][4]
Experimental Protocol
This synthesis is a multi-step process. Each step should be performed with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 2-Acetamido-5-nitropyridine (Acetylation and Nitration)
-
Acylation of 2-aminopyridine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9.9 g of 2-aminopyridine in 21 mL of acetic anhydride.
-
Stir the reaction mixture for 2.5 hours at 45°C.
-
Nitration: Cool the mixture and slowly add 113 mL of concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Add 14.6 mL of fuming nitric acid dropwise to the solution, keeping the temperature at 60°C.
-
Maintain the reaction at 60°C for 2 hours.[5]
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 2-acetamido-5-nitropyridine.
Step 2: Synthesis of 5-Amino-2-acetamidopyridine (Reduction)
-
To a solution of 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol, add 0.6 g of a Pd/C catalyst.[5]
-
Add 2.94 g of hydrazine hydrate dropwise to the suspension.[5]
-
Reflux the mixture for 3.5 hours at 80°C.[5]
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 5-amino-2-acetamidopyridine.
Step 3: Synthesis of 2-Acetamido-5-fluoropyridine (Schiemann Reaction)
-
Diazotization: Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid.[5]
-
Cool the solution to 25°C and add a solution of 3.28 g of sodium nitrite in a minimal amount of water dropwise, maintaining the temperature below 30°C.[5]
-
Stir the reaction for 1.5 hours at 25°C to form the diazonium salt.[5]
-
Thermal Decomposition: The diazonium salt is then thermally decomposed in toluene at 110°C.[5] The product, 2-acetamido-5-fluoropyridine, is isolated after the reaction is complete.
Step 4: Synthesis of 2-Amino-5-fluoropyridine (Hydrolysis)
-
Suspend 6 g of 2-acetamido-5-fluoropyridine in a 20% aqueous solution of NaOH (5 g NaOH).[5]
-
Heat the mixture to 80°C and stir for 2 hours.[5]
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 2-amino-5-fluoropyridine.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Key Reagents | Conditions | Yield (%) | Purity (%) |
| 1a | Acylation | 2-Aminopyridine | Acetic Anhydride | 45°C, 2.5h | 96.3 | - |
| 1b | Nitration | 2-Acetamidopyridine | Conc. H₂SO₄, Fuming HNO₃ | 60°C, 2h | 88.4 | - |
| 2 | Reduction | 2-Acetamido-5-nitropyridine | Hydrazine Hydrate, Pd/C | 80°C, 3.5h | 93.3 | - |
| 3 | Diazotization & Schiemann Reaction | This compound | HBF₄, NaNO₂ | 25°C, 1.5h; then 110°C | 64.9 | - |
| 4 | Hydrolysis | 2-Acetamido-5-fluoropyridine | NaOH (20% aq.) | 80°C, 2h | 95.3 | >99 |
Note: Yields and purities are based on optimized conditions reported in the literature and may vary depending on experimental execution.[5] A dissertation reported a final product yield of 53.6% with a purity of 99.7%.[2]
Synthetic Workflow
The following diagram illustrates the synthetic pathway for 2-amino-5-fluoropyridine.
Caption: Synthetic pathway for 2-amino-5-fluoropyridine from 2-aminopyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
Application Note: A Robust Protocol for the N-acetylation of 2-Aminopyridine
Abstract
This application note provides a detailed and reliable experimental protocol for the N-acetylation of 2-aminopyridine to synthesize N-(pyridin-2-yl)acetamide, also known as 2-acetamidopyridine. This transformation is a fundamental N-acylation reaction widely employed in medicinal chemistry and drug development. The described method utilizes acetic anhydride as the acetylating agent, offering a straightforward procedure with a high yield and purity of the final product. This document includes a comprehensive experimental procedure, a summary of quantitative data, product characterization, and a visual workflow to ensure reproducibility for researchers, scientists, and professionals in drug development.
Introduction
N-(pyridin-2-yl)acetamide is a valuable chemical intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] The acetylation of the primary amino group of 2-aminopyridine is a common strategy to modify its electronic properties, serve as a protecting group in multi-step syntheses, or act as a key building block for more complex heterocyclic structures.[1][2] The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.[3] This protocol outlines an efficient, high-yielding method adapted from established procedures.[3]
Reaction Scheme

Figure 1. N-acetylation of 2-aminopyridine using acetic anhydride to yield N-(pyridin-2-yl)acetamide and acetic acid as a byproduct.
Experimental Protocol
Materials and Equipment
-
2-Aminopyridine (C₅H₆N₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (for ice bath and workup)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) apparatus
Quantitative Data Summary
The following table summarizes the key quantitative data for the N-acetylation of 2-aminopyridine.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity Used | Expected Yield | Purity |
| 2-Aminopyridine | 94.12 | 0.105 | 9.9 g | - | >99% |
| Acetic Anhydride | 102.09 | 0.223 | 21 mL (d=1.08 g/mL) | - | Reagent Grade |
| N-(pyridin-2-yl)acetamide | 136.15[4] | 0.100 | - | ~13.6 g (95%)[3] | 99.2%[3] |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 9.9 g of 2-aminopyridine.[3]
-
Addition of Reagent: To the flask, add 21 mL of acetic anhydride solution.[3] The reaction is exothermic, and strong heat release will occur.[3]
-
Temperature Control: Stir the mixture while cooling it in a water bath to maintain the internal temperature below 60 °C.[3]
-
Reaction Time: Allow the reaction to proceed with continuous stirring for 1 hour.[3] The progress and completion of the reaction can be monitored using thin-layer chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.[3]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and perform an extraction using ethyl acetate.[3] This should be repeated three times to ensure complete recovery of the product.
-
Product Isolation: Combine the organic layers and remove the ethyl acetate solvent using a rotary evaporator.[3] The resulting solid is the desired product, N-(pyridin-2-yl)acetamide.[3]
-
Drying and Yield Calculation: Dry the product under vacuum to remove any residual solvent. Weigh the final product to calculate the percentage yield. The expected yield is approximately 95% with a purity of 99.2%.[3]
Product Characterization
The structure and purity of the synthesized N-(pyridin-2-yl)acetamide can be confirmed by the following spectroscopic and physical data.
| Property | Value | Source |
| Appearance | Colorless crystal or white crystalline powder | [3] |
| Melting Point | 66-74 °C / 80-83 °C | [2][3] |
| ¹H NMR (CDCl₃) | δ 8.21 (d, 1H), 8.13 (br s, 1H, NH), 7.68 (t, 1H), 7.03 (t, 1H), 6.94 (d, 1H), 2.18 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃) | δ 169.0 (C=O), 151.9 (C-2), 148.0 (C-6), 138.6 (C-4), 119.5 (C-5), 114.2 (C-3), 24.8 (-CH₃) | [4] |
| FTIR (KBr, cm⁻¹) | 3284 (N-H Stretch), 3060 (Aromatic C-H Stretch), 1693 (C=O Stretch), 1582 (N-H Bend/C=C Stretch) | [4] |
| MS (EI) | The mass spectrum can be acquired using a GC-MS with a 70 eV electron ionization source. | [4] |
Visualized Workflow and Logic
The following diagram illustrates the key steps of the experimental protocol for synthesizing N-(pyridin-2-yl)acetamide.
References
Application Notes: The Utility of 2-Acetamido-5-aminopyridine in the Synthesis of Fused Heterocyclic Compounds
Introduction
2-Acetamido-5-aminopyridine is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in the synthesis of a variety of fused heterocyclic compounds. Its structure, featuring a nucleophilic amino group at the 5-position and a protected amino group (acetamido) at the 2-position, allows for regioselective reactions to construct complex molecular architectures. These resulting fused heterocycles, such as imidazopyridines and triazolopyridines, are privileged scaffolds in medicinal chemistry and drug development.[1][2] They are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative diseases.[1][3]
The acetamido group can act as a directing group or a protecting group, which can be hydrolyzed under certain conditions to liberate the 2-amino functionality for further cyclization reactions. The amino group at the 5-position provides a reactive site for annulation, leading to the formation of five- or six-membered rings fused to the pyridine core. This document provides detailed protocols and applications for the use of this compound in the creation of medicinally relevant fused heterocyclic systems.
Synthesis of the Core Scaffold: this compound
The preparation of this compound is a multi-step process that typically begins with the readily available 2-aminopyridine.[4][5] The synthesis involves three key transformations: acetylation of the 2-amino group, nitration at the 5-position, and subsequent reduction of the nitro group.
Application I: Synthesis of Imidazo[4,5-b]pyridine Derivatives
The 5-amino group of this compound is a key functional handle for constructing fused imidazole rings, leading to the imidazo[4,5-b]pyridine scaffold. A common strategy involves the condensation with an aldehyde followed by oxidative cyclization. Imidazopyridine derivatives are widely investigated as kinase inhibitors and anticancer agents.[3]
Experimental Protocol: Synthesis of a 2-Substituted-6-acetamido-1H-imidazo[4,5-b]pyridine
-
Step 1: Schiff Base Formation: Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask. Add a substituted aldehyde (e.g., benzaldehyde, 1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Step 2: Cyclization: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Oxidation & Work-up: After cooling, add an oxidizing agent such as sodium periodate (NaIO₄) or tert-Butyl hydroperoxide (TBHP) and stir at room temperature.[3] Alternatively, other methods may use a different cyclization strategy.
-
Step 4: Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Table 1: Representative Reaction Data for Imidazopyridine Synthesis
| Starting Material | Reagent | Oxidant | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyridines | Propargyl Alcohols | NaIO₄/TBHP | 12 | Moderate | [3] |
| 2-Aminopyridines | α-Haloketones | N/A (Tschitschibabin) | 4-6 | Good | [6] |
| 2,5-Diaminopyridine | Aldehydes/Ketones | N/A | 4 | Not Specified | [7] |
Note: Data is adapted from syntheses using related aminopyridines and illustrates common conditions.
Application II: Synthesis of Triazolo[4,5-b]pyridine Derivatives
The 5-amino group can also be diazotized and subsequently cyclized to form a fused triazole ring, yielding triazolo[4,5-b]pyridine derivatives. These compounds are of significant interest as potential dual inhibitors of targets like Janus kinases (JAK) and histone deacetylases (HDAC), making them promising candidates for cancer therapy.[8]
Experimental Protocol: Synthesis of a 6-Acetamido-1H-[1][3][7]triazolo[4,5-b]pyridine
-
Step 1: Diazotization: Dissolve this compound (3.8 g, 25.1 mmol) in a mixture of ethanol (16 mL) and an acid like fluoroboric acid or hydrochloric acid at 0-5°C.[5]
-
Step 2: Azide Formation: Add a solution of sodium nitrite (NaNO₂) (3.28 g, 47.5 mmol) in water dropwise, maintaining the low temperature. Stir the mixture for 1-2 hours to form the diazonium salt intermediate.
-
Step 3: Cyclization: Add a solution of sodium azide (NaN₃) in water to the diazonium salt solution. The mixture is stirred and allowed to warm to room temperature. The intramolecular cyclization occurs to form the triazole ring.
-
Step 4: Isolation and Purification: The resulting precipitate is filtered, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure triazolopyridine derivative.
Table 2: Conditions for Key Steps in Triazolopyridine Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Acetylation | Acetic Anhydride | 45 | 2.5 | 96 | [5] |
| Nitration | Fuming HNO₃ / H₂SO₄ | 60 | 2 | 88 | [5] |
| Reduction | Hydrazine Hydrate, Pd/C | 80 | 3.5 | 93 | [5] |
| Diazotization | NaNO₂, HBF₄ | 25 | 1.5 | 87 | [5] |
Note: Yields are for individual steps in a related synthesis pathway starting from 2-aminopyridine.
This compound is a strategic precursor for the synthesis of diverse fused heterocyclic compounds. Its differential reactivity allows for the regioselective construction of imidazole and triazole rings fused to the pyridine core. The resulting scaffolds are of paramount importance in the field of drug discovery, offering frameworks for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers and scientists to explore the rich chemistry of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 6. benchchem.com [benchchem.com]
- 7. View of Synthesis Some Heterocyclic Compound based on 2,5–disubsituted Pyridine [anjs.edu.iq]
- 8. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the Acetyl Group as a Protecting Group in Aminopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. Aminopyridines are a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1] The amino group in these molecules is highly reactive and can interfere with desired chemical transformations on the pyridine ring or other functional groups. The acetyl group serves as a simple, efficient, and versatile protecting group for the amino functionality, enabling a wide range of synthetic manipulations.
This document provides a detailed overview of the application of the acetyl group in aminopyridine synthesis, including its advantages, detailed experimental protocols for protection and deprotection, and quantitative data to guide synthetic planning.
Advantages of Using the Acetyl Protecting Group
The N-acetyl group is a popular choice for protecting the amino group of aminopyridines for several key reasons:
-
Ease of Introduction: Acetylation of aminopyridines is typically a high-yielding reaction that can be achieved under mild conditions using common laboratory reagents like acetic anhydride or acetyl chloride.[2][3]
-
Stability: The resulting acetamide is stable to a wide range of reaction conditions, including those used for many common organic transformations, thus allowing for selective modification of other parts of the molecule.
-
Deactivation of the Amino Group: The electron-withdrawing nature of the acetyl group significantly reduces the nucleophilicity and basicity of the amino nitrogen. This prevents unwanted side reactions such as N-alkylation or oxidation and modifies the directing effect of the amino group in electrophilic aromatic substitution reactions.
-
Straightforward Removal: The acetyl group can be readily cleaved under either acidic or basic hydrolytic conditions, regenerating the free amine.[3] These deprotection methods are generally robust and high-yielding.
-
Cost-Effectiveness: The reagents used for both the introduction and removal of the acetyl group are inexpensive and readily available.
Experimental Protocols
Protocol 1: N-Acetylation of 4-Aminopyridine
This protocol describes the protection of the amino group of 4-aminopyridine using acetic anhydride. The procedure can be adapted for other aminopyridine isomers and derivatives.
Materials:
-
4-Aminopyridine
-
Acetic Anhydride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in a suitable solvent such as DCM or pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 to 1.5 eq) to the cooled solution. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq).[2]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude 4-acetylaminopyridine can be purified by recrystallization or column chromatography to yield the final product.[4]
Protocol 2: Deprotection of N-Acetylaminopyridine under Acidic Conditions
This protocol details the removal of the acetyl protecting group via acid-catalyzed hydrolysis.
Materials:
-
N-Acetylaminopyridine
-
Hydrochloric acid (HCl), typically 3-6 M
-
Ethanol (EtOH) or Water
-
Sodium hydroxide (NaOH) solution for neutralization
-
Ethyl Acetate (EtOAc) or other suitable organic solvent for extraction
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add N-acetylaminopyridine (1.0 eq) and a mixture of aqueous HCl and ethanol.[3]
-
Heat the mixture to reflux (typically 80-100 °C) with stirring.[3]
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 8).
-
Extract the resulting aqueous solution with a suitable organic solvent like EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude aminopyridine.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of N-Acetylaminopyridine under Basic Conditions
This protocol outlines the removal of the acetyl group using base-catalyzed hydrolysis.
Materials:
-
N-Acetylaminopyridine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH) / Water mixture
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve N-acetylaminopyridine (1.0 eq) in a mixture of ethanol and aqueous NaOH or KOH solution.[3]
-
Heat the reaction mixture to reflux with vigorous stirring.[3]
-
Monitor the progress of the deprotection by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, neutralize the excess base with a dilute acid solution (e.g., 1 M HCl).
-
Extract the aminopyridine product into an organic solvent such as DCM or EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The efficiency of the acetylation and deprotection steps can vary based on the substrate and reaction conditions. The following tables provide representative data.
Table 1: N-Acetylation of Various Aminopyridines with Acetic Anhydride
| Entry | Aminopyridine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Pyridine | Pyridine | 2 | ~90% |
| 2 | 3-Aminopyridine | Triethylamine | DCM | 3 | ~85-90% |
| 3 | 4-Aminopyridine | None | Acetic Acid | 1 | 80-85%[4] |
| 4 | 2-Amino-5-bromopyridine | Pyridine | DCM | 2.5 | ~92% |
Table 2: Comparison of Deprotection Methods for 4-Acetylaminopyridine
| Entry | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acidic Hydrolysis | 6 M HCl / EtOH | Reflux | 4 | >90% |
| 2 | Basic Hydrolysis | 10% NaOH / H₂O | Reflux | 6 | >90% |
| 3 | Mild Basic | Thionyl Chloride, Pyridine | Ambient | 1 | High[5][6] |
Visualizations
Workflow and Logical Relationships
The following diagrams illustrate the strategic role of the acetyl group in a typical synthetic sequence.
Caption: Synthetic workflow using acetyl protection.
Caption: Logical map of acetyl group functions.
Chemical Transformation Pathway: Regioselective Bromination
This diagram illustrates how acetyl protection can direct the regioselectivity of an electrophilic substitution reaction.
Caption: Regioselective bromination pathway.
Conclusion
The acetyl group is a highly effective and practical choice for the protection of the amino group in aminopyridine synthesis. Its ease of introduction and removal, coupled with its stability and ability to modulate the reactivity of the aminopyridine ring, makes it an invaluable tool for medicinal chemists and synthetic researchers. The protocols and data presented herein provide a solid foundation for the successful application of this strategy in the development of novel aminopyridine-based molecules.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-5-aminopyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Acetamido-5-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely adopted and effective method involves a three-step synthesis starting from 2-aminopyridine. The sequence is designed to control selectivity and achieve high yields. The core steps are:
-
Acetylation: The amino group of 2-aminopyridine is protected by acetylation, typically using acetic anhydride, to form 2-acetamidopyridine. This step prevents unwanted side reactions in the subsequent nitration.
-
Nitration: The 2-acetamidopyridine is nitrated using a mixture of fuming nitric acid and sulfuric acid. The acetamido group directs the electrophilic nitration primarily to the 5-position of the pyridine ring, yielding 2-acetamido-5-nitropyridine.
-
Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group to yield the final product, this compound. This is commonly achieved through catalytic hydrogenation.
Troubleshooting low purity in 2-acetamidopyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low purity issues encountered during the synthesis of 2-acetamidopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-acetamidopyridine?
A1: The most prevalent method for synthesizing 2-acetamidopyridine is the N-acetylation of 2-aminopyridine using acetic anhydride.[1] This reaction is typically performed under controlled temperature conditions to achieve a high yield of the desired product. An optimized protocol involves reacting 2-aminopyridine with a slight excess of acetic anhydride at a controlled temperature, followed by quenching in ice water to precipitate the crude product.[2]
Q2: What are the critical experimental parameters to control to ensure high purity?
A2: To ensure high purity, the following parameters are critical:
-
Temperature: The acetylation of 2-aminopyridine is an exothermic reaction.[3] It is crucial to maintain the reaction temperature below 60°C to prevent the formation of side products.[1][3] An optimized procedure suggests maintaining the temperature at 45°C.[2]
-
Stoichiometry: Using a large excess of acetic anhydride can lead to the formation of the di-acetylated byproduct. A slight excess (e.g., 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion while minimizing side reactions.[1][2]
-
Reaction Time: The reaction should be monitored, for instance by Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material, 2-aminopyridine.[1]
Q3: What are the common impurities found in crude 2-acetamidopyridine?
A3: Common impurities include:
-
Unreacted 2-aminopyridine.[2]
-
The di-acetylated byproduct, N,N-diacetyl-2-aminopyridine.[2]
-
Residual acetic anhydride and acetic acid.[2]
-
Colored impurities resulting from oxidation of the starting material or product.[2]
Q4: What are the recommended methods for purifying crude 2-acetamidopyridine?
A4: The most effective purification methods are:
-
Recrystallization: This is the most common and effective method for removing most impurities.[2] Suitable solvents include acetonitrile, ethanol, or a mixture of ethanol and water.[2]
-
Activated Charcoal Treatment: If the crude product is colored, a small amount of activated charcoal can be used during recrystallization to remove colored impurities.[2]
-
Column Chromatography: This method is highly effective for separating compounds with similar polarities, such as the desired product and the di-acetylated byproduct, when recrystallization is insufficient.[2]
Troubleshooting Guide
Issue 1: The final product has a low melting point and is discolored (yellow to brown).
Probable Cause: This is typically indicative of impurities such as unreacted 2-aminopyridine, which has a lower melting point, or colored byproducts from oxidation, often exacerbated by excessive heat or prolonged reaction times.[2]
Solutions:
| Solution | Description |
| Aqueous Wash | During the workup, wash the reaction mixture with a mild base solution (e.g., sodium bicarbonate) to neutralize and remove acidic impurities like acetic acid.[2] |
| Recrystallization | Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to remove unreacted starting material and other impurities.[2] |
| Activated Charcoal | If the product is colored, treat the solution with a small amount of activated charcoal before hot filtration during recrystallization.[2] |
Issue 2: The reaction yield is high, but the purity is low due to a byproduct with similar polarity.
Probable Cause: The likely byproduct is N,N-diacetyl-2-aminopyridine, which can form under harsh reaction conditions or with an excess of acetic anhydride.[2] Its similar polarity to 2-acetamidopyridine makes separation by simple recrystallization challenging.[2]
Solutions:
| Solution | Description |
| Optimize Stoichiometry | Use only a slight excess (e.g., 1.1 equivalents) of acetic anhydride to minimize the formation of the di-acetylated product.[2] |
| Control Temperature | Maintain a controlled temperature, for example, below 60°C, to prevent side reactions.[3] |
| Column Chromatography | If recrystallization is ineffective, use column chromatography on silica gel with a suitable eluent system (e.g., hexane-ethyl acetate gradient) for separation.[2] |
Issue 3: The product is an oil and fails to crystallize.
Probable Cause: The presence of significant impurities can lower the melting point and inhibit crystallization.[1] An inappropriate recrystallization solvent or residual solvent from the workup can also prevent solidification.[1][2]
Solutions:
| Solution | Description |
| Thorough Drying | Ensure all residual solvent from the workup is removed under a vacuum.[2] |
| Induce Crystallization | Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure 2-acetamidopyridine to provide nucleation sites.[2] |
| Solvent Selection | Experiment with different recrystallization solvents or solvent mixtures. A good solvent will dissolve the product when hot but not when cold.[1] |
| Pre-purification | If the product remains oily, it is likely heavily impure and should be purified by column chromatography before attempting recrystallization.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamidopyridine
-
To a round-bottom flask, add 2-aminopyridine.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride while stirring.
-
Control the temperature of the exothermic reaction, maintaining it at 45°C for approximately 2.5 hours.[2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 2-aminopyridine spot disappears.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the crude product.[2]
-
Collect the crude solid by vacuum filtration and wash it with cold water.[2]
-
Dry the crude product, preferably under a vacuum.[2]
Protocol 2: Purification by Recrystallization
-
Place the crude 2-acetamidopyridine in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) and heat the mixture with stirring until the solid completely dissolves.[2]
-
Optional (for colored products): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and briefly heat the mixture again.[2]
-
Optional: Perform a hot gravity filtration to remove the activated charcoal or any insoluble impurities.[2]
-
Allow the clear solution to cool slowly to room temperature to allow for crystal formation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[2]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[2]
-
Dry the pure crystals under a vacuum.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-acetamidopyridine.
Caption: Troubleshooting flowchart for low purity in 2-acetamidopyridine synthesis.
References
Purification of crude 2-Acetamido-5-aminopyridine by recrystallization
Technical Support Center: Purification of 2-Acetamido-5-aminopyridine
Welcome to the technical support resource for the purification of crude this compound. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in the crude product?
Low purity, often indicated by a low or broad melting point and discoloration, is typically due to residual starting materials or byproducts from the synthesis. Common impurities include unreacted 2-aminopyridine, the intermediate 2-acetamidopyridine, or the precursor 2-acetamido-5-nitropyridine if the final reduction step was incomplete.[1] The product may also redden when exposed to light and air.[2]
Q2: My purified product is still discolored (e.g., yellow, brown, or red). How can I fix this?
Discoloration is usually caused by colored impurities or degradation products.[1] The most effective method to remove these is to use activated charcoal during the recrystallization process. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[1][3]
Q3: What is a suitable solvent for the recrystallization of this compound?
Ethanol is a commonly used and effective solvent for this purpose.[1] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Water can also be considered, especially for polar compounds. A solvent system, such as ethanol/water or ethyl acetate/hexane, may also provide good results.[4]
Q4: What is the expected melting point of pure this compound?
The literature melting point for pure this compound is in the range of 154-158 °C.[5] A sharp melting point within this range is a good indicator of high purity.
Q5: How can I induce crystallization if my product oils out or fails to crystallize upon cooling?
This condition, known as supersaturation, can be overcome by several techniques[3]:
-
Scratching: Scratch the inside of the flask at the solvent's surface with a glass rod to create nucleation sites.
-
Seeding: Add a single, pure seed crystal of the product to the solution.
-
Further Cooling: Use an ice-salt bath to achieve lower temperatures.
-
Add a Non-Solvent: Slowly add a solvent in which your product is insoluble (but is miscible with your recrystallization solvent) until the solution turns cloudy, then gently warm to clarify and cool again.
Data Presentation
Quantitative data is summarized below to assist in experimental planning and execution.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [5][6] |
| Molecular Weight | 151.17 g/mol | [5][6] |
| Melting Point | 154-158 °C | [5] |
| Appearance | White to off-white or tan solid/powder | [7] |
Table 2: Solvent Suitability for Recrystallization
| Solvent | Suitability | Rationale |
| Ethanol | Good | Often cited for recrystallizing aminopyridine derivatives.[1] Provides a good balance of solubility at high and low temperatures. |
| Water | Fair | The compound is polar and may have sufficient solubility in hot water. Can be effective but may require larger volumes.[4] |
| Ethyl Acetate | Fair | Can be used, but may be a better solvent for extraction.[2] Often used in a mixed-solvent system with a non-polar solvent. |
| Hexane / Diethyl Ether | Poor (as primary solvent) | The compound is too polar to dissolve well in these non-polar solvents, even when hot.[8] |
| Good (as anti-solvent/wash) | Excellent for washing the crude product to remove less polar impurities that may inhibit crystallization or for washing the final crystals.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol
This protocol outlines the standard procedure for purifying the crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with magnetic stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities. Performing this step quickly is crucial to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizations
Recrystallization Workflow
Caption: A typical experimental workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound 97 29958-14-3 [sigmaaldrich.com]
- 6. This compound | C7H9N3O | CID 2735219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Removing di-acetylated byproduct from 2-acetamidopyridine reaction
Technical Support Center: Synthesis of 2-Acetamidopyridine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering a common issue in the synthesis of 2-acetamidopyridine: the formation and subsequent removal of a di-acetylated byproduct, N,N-diacetyl-2-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: Why does a di-acetylated byproduct form during the acetylation of 2-aminopyridine?
A1: The formation of a di-acetylated byproduct occurs when reaction conditions are too harsh.[1] This can be caused by using a large excess of the acetylating agent (acetic anhydride), high reaction temperatures, or prolonged reaction times. The initial product, 2-acetamidopyridine, can undergo a second acetylation on the amide nitrogen to form the di-acetylated imide impurity. The acetylation of 2-aminopyridine is an exothermic reaction, and controlling the temperature is crucial to prevent these side reactions.[1][2]
Q2: How can I detect the presence of the di-acetylated byproduct?
A2: The presence of the di-acetylated byproduct, along with unreacted starting material, can be identified by the discoloration (yellow or brown) and a lowered melting point of the final product.[1] For more definitive identification, standard analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): The di-acetylated byproduct will likely have a different Rf value compared to the desired 2-acetamidopyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish the product from the byproduct by the chemical shifts and integration of the acetyl protons.
-
Mass Spectrometry (MS): MS can confirm the presence of the byproduct by identifying its corresponding molecular weight.
Q3: What are the primary methods for removing the di-acetylated byproduct?
A3: The three main strategies for purifying 2-acetamidopyridine are:
-
Selective Hydrolysis: This chemical method converts the byproduct back into the desired product, potentially increasing the overall yield.
-
Recrystallization: This physical separation technique relies on solubility differences between the product and the impurity in a chosen solvent system.[1]
-
Column Chromatography: This is a highly effective separation method for compounds with similar polarities when recrystallization is challenging.[1][3]
Q4: How can I minimize the formation of the di-acetylated byproduct in the first place?
A4: Optimizing reaction conditions is key to preventing byproduct formation.[1]
-
Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of acetic anhydride.[1]
-
Temperature Control: Maintain a controlled temperature, for instance, below 60°C. An optimized procedure suggests running the reaction at 45°C for 2.5 hours.[1]
-
Controlled Addition: Add the acetic anhydride dropwise to the 2-aminopyridine solution to manage the exothermic reaction.[2]
Troubleshooting Guide: Removing Di-acetylated Byproduct
Problem: My crude product is impure, showing evidence of a significant amount of di-acetylated byproduct. How can I obtain pure 2-acetamidopyridine?
Below are three detailed protocols to address this issue. The best method depends on the scale of your reaction, desired purity, and available resources.
Solution 1: Selective Hydrolysis
This method is ideal for maximizing yield, as it converts the byproduct back to the desired product. The di-acetylated imide is more susceptible to hydrolysis under mild basic conditions than the desired amide.
Detailed Experimental Protocol:
-
Dissolution: Dissolve the crude product mixture in a suitable solvent like methanol or ethanol.
-
Base Addition: Add a mild aqueous base, such as a 5% sodium bicarbonate solution or a dilute (e.g., 1M) sodium carbonate solution, to the mixture.
-
Monitoring: Stir the reaction at room temperature and monitor the hydrolysis of the di-acetylated byproduct to 2-acetamidopyridine using TLC.
-
Work-up: Once the byproduct spot has disappeared on TLC, neutralize the solution with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The resulting solid can be further purified by recrystallization if necessary.
Solution 2: Recrystallization
Recrystallization is an effective technique for removing impurities if there is a sufficient difference in solubility between the desired compound and the byproduct.[1]
Detailed Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. Effective solvents for 2-acetamidopyridine include ethanol, acetonitrile, or an ethanol/water mixture.[1] An ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot gravity filtration to remove the charcoal.[1]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, place the flask in an ice bath for at least 30 minutes.[1]
-
Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the pure crystals under vacuum to remove any residual solvent.
Solution 3: Column Chromatography
If recrystallization is ineffective due to similar polarities of the product and byproduct, column chromatography is the most reliable method for achieving high purity.[1][3]
Detailed Experimental Protocol:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be 20-50 times the weight of the crude product.[3]
-
Mobile Phase Selection: Determine an appropriate solvent system (eluent) using TLC. A common system is a gradient of ethyl acetate in hexane.[1][4] Aim for an Rf value of around 0.35 for the desired product for optimal separation.[3]
-
Column Packing: Pack the column using the "wet slurry" method. Half-fill the column with the initial eluent, then slowly pour in a slurry of silica gel in the same eluent, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure 2-acetamidopyridine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for 2-Acetamidopyridine
| Parameter | Selective Hydrolysis | Recrystallization | Column Chromatography |
| Primary Goal | Maximize Yield | Good Purity, Scalable | Highest Purity |
| Purity Achieved | Moderate to High | Good to High | Very High |
| Yield/Recovery | Potentially >100% (of initial product) | Moderate to High | Moderate |
| Scalability | Good | Excellent | Poor to Moderate |
| Time & Effort | Moderate | Low to Moderate | High |
| Pros | Converts byproduct to product | Fast, simple, good for large scale | Excellent separation power |
| Cons | Requires reaction monitoring | Relies on solubility differences | Time-consuming, uses large solvent volumes |
Visualizations
Reaction Pathway
References
Technical Support Center: Optimizing Temperature Control for Exothermic Acetylation of 2-Aminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature control during the exothermic acetylation of 2-aminopyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experiment, providing causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is rising very quickly and uncontrollably after adding acetic anhydride. What should I do and how can I prevent this?
-
Answer: An uncontrolled temperature increase is a sign of a potential runaway reaction, which can be hazardous. The acetylation of 2-aminopyridine is a strongly exothermic process.[1]
Immediate Actions:
-
Immediately stop the addition of acetic anhydride.
-
Ensure the reaction flask is securely immersed in a cooling bath (e.g., ice-water or ice-salt bath).
-
Increase the stirring rate to improve heat dissipation.
-
If the temperature continues to rise, have a quenching agent (e.g., cold water or a suitable solvent) ready to add to the reaction mixture as a last resort, being mindful of potential splashing and secondary reactions.
Preventative Measures:
-
Controlled Reagent Addition: Add the acetic anhydride dropwise or via a syringe pump at a slow, controlled rate. This allows the cooling system to manage the heat generated.
-
Efficient Cooling: Use a sufficiently large and cold cooling bath. Ensure good thermal contact between the cooling medium and the reaction flask.
-
Vigorous Stirring: Maintain efficient and constant stirring to ensure even temperature distribution and prevent the formation of localized hot spots.
-
Dilution: Conducting the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture.
-
Pre-cooling: Cool the 2-aminopyridine solution to 0°C before starting the addition of acetic anhydride.[2]
-
Issue 2: Low Yield of 2-Acetamidopyridine
-
Question: My reaction is complete, but the yield of the desired 2-acetamidopyridine is low. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or loss of product during workup.
Probable Cause Solution Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for exotherms. Formation of N,N-diacetylated byproduct This is a common side reaction, especially at higher temperatures.[3] To minimize its formation, maintain a lower reaction temperature (e.g., below 60°C) and use a controlled amount of acetic anhydride (close to a 1:1 molar ratio with 2-aminopyridine).[1][4] Loss during Workup The product, 2-acetamidopyridine, has some solubility in water. When quenching the reaction with water, use ice-cold water to minimize product loss.[1] Ensure complete precipitation before filtration. During extraction, use an appropriate solvent and perform multiple extractions to maximize recovery. Degradation of Starting Material or Product 2-aminopyridine can be sensitive to air and light. Ensure you are using pure starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Product is Difficult to Purify
-
Question: My crude product is an oil or a gummy solid and is difficult to crystallize. How can I purify it effectively?
-
Answer: Purification challenges often arise from the presence of unreacted starting materials or side products.
Purification Challenge Recommended Solution Oily or Gummy Product This often indicates the presence of impurities. Attempt to triturate the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. Difficulty with Crystallization If direct crystallization is challenging, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure 2-acetamidopyridine. Experiment with different recrystallization solvents or solvent mixtures. Persistent Impurities after Recrystallization If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective alternative.[4] A solvent system such as ethyl acetate/hexane can be used to separate the desired product from impurities. Unreacted 2-Aminopyridine Unreacted 2-aminopyridine can be removed by washing the organic solution of the crude product with a dilute acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move to the aqueous layer.[5] Be sure to neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate) afterward.[5]
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for the acetylation of 2-aminopyridine?
-
Q2: What is the primary side product in this reaction and how can I minimize it?
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A2: The most common side product is the N,N-diacetylated 2-aminopyridine. Its formation is favored by higher reaction temperatures and the use of excess acetic anhydride. To minimize this, use a controlled stoichiometry of the acetylating agent and maintain a lower reaction temperature.[3]
-
-
Q3: What solvents are suitable for this reaction?
-
A3: The reaction can be run neat (without solvent), but using a solvent can help to control the exotherm. Suitable aprotic solvents include pyridine, which can also act as a base to neutralize the acetic acid byproduct, or other solvents like dioxane or acetonitrile. The choice of solvent can impact the reaction rate and exothermicity.[2][6][7]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the 2-aminopyridine starting material and the appearance of the 2-acetamidopyridine product.[1]
-
-
Q5: Is it necessary to run the reaction under an inert atmosphere?
-
A5: While not always strictly necessary, using an inert atmosphere (like nitrogen or argon) is good practice, especially if the purity of the starting materials is a concern or if prolonged reaction times are required. This can help prevent the oxidation of 2-aminopyridine.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Controlled Acetylation of 2-Aminopyridine
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio (2-aminopyridine:acetic anhydride) | 1 : 1.05 - 1.2 equivalents | Minimizes diacetylation.[3] |
| Initial Temperature | 0 - 5 °C | Allows for better control of the initial exotherm.[2] |
| Reaction Temperature | Maintain below 60°C (45°C is optimal).[1][4] | Prevents runaway reaction and formation of side products.[1][4] |
| Addition Rate of Acetic Anhydride | Slow, dropwise addition | Controls the rate of heat generation. |
| Stirring | Vigorous and efficient | Ensures homogenous temperature and concentration. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion, monitor by TLC.[1] |
Experimental Protocols
Key Experiment: Controlled Acetylation of 2-Aminopyridine
This protocol is designed to maximize yield and purity while ensuring safe temperature control.
Materials:
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2-Aminopyridine
-
Acetic Anhydride
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel or syringe pump
-
Cooling bath (e.g., ice-water bath)
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Separatory funnel
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Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent (optional, pyridine can be used).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution dropwise via a dropping funnel or syringe pump. Monitor the internal temperature closely and ensure it does not exceed the desired limit (e.g., 10°C during addition).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or maintain at a controlled temperature (e.g., 45°C) and stir for 1-3 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC until the 2-aminopyridine spot disappears.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing ice-water with stirring to precipitate the product.[1]
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification (if necessary):
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture).
-
Acid-Base Extraction: If unreacted 2-aminopyridine is present, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl. Separate the organic layer and then wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[5]
-
Mandatory Visualization
Caption: Troubleshooting workflow for managing temperature during exothermic acetylation.
Caption: Step-by-step experimental workflow for the acetylation of 2-aminopyridine.
References
- 1. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
Column chromatography method for purifying 2-Acetamido-5-aminopyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 2-Acetamido-5-aminopyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound via column chromatography.
| Problem | Potential Cause | Suggested Solution |
| Product is not eluting from the column or is moving very slowly. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Poor separation between the product and impurities (co-elution). | The chosen mobile phase does not provide adequate resolution. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound.[1] Consider using a different solvent system or employing a gradient elution. |
| Significant peak tailing observed for the product. | Strong interaction between the basic aminopyridine and the acidic silica gel. | Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[1][2] |
| The product is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Start with a less polar solvent system and gradually increase the polarity. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and that the column is never allowed to run dry. |
| Low recovery of the product after chromatography. | The product may be partially adsorbing irreversibly to the silica gel. | The addition of a basic modifier to the mobile phase can help minimize this. Also, ensure all the product is eluted by washing the column with a more polar solvent at the end of the purification. |
| Presence of a di-acetylated byproduct. | Reaction conditions during synthesis were too harsh, or an excess of the acetylating agent was used. | If separation by column chromatography is difficult due to similar polarities, optimize the reaction conditions to minimize the formation of this byproduct.[3] A shallower gradient during chromatography might improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound.[3] However, due to the basic nature of the compound, which can lead to peak tailing on acidic silica, neutral or basic alumina can be considered as an alternative stationary phase.[2]
Q2: How do I choose an appropriate mobile phase for the purification?
A2: The choice of mobile phase should be guided by TLC analysis. A common solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4] The polarity should be adjusted to achieve a good separation of your target compound from impurities, ideally with an Rf value for the product between 0.2 and 0.4.[1]
Q3: My compound is streaking badly on the TLC plate. What can I do?
A3: Streaking, or tailing, on a TLC plate is often due to the strong interaction between the basic this compound and the acidic silica gel.[1][2] To resolve this, add a small amount (0.5-1%) of triethylamine or pyridine to your developing solvent.[1] This will help to produce more defined spots and will translate to better separation on the column.
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution is often recommended, especially if there are multiple impurities with varying polarities.[1][3] You would start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.
Q5: How can I monitor the separation during column chromatography?
A5: Fractions should be collected throughout the elution process and analyzed by TLC to identify which fractions contain the pure product.[2]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, mix silica gel with the initial, least polar mobile phase to create a slurry.
2. Packing the Column:
-
Secure a chromatography column in a vertical position.
-
Pour the silica gel slurry into the column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, creating a uniform packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
5. Fraction Analysis:
-
Analyze the collected fractions using TLC to determine which contain the purified product.
6. Isolation of the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Below is a visual representation of the experimental workflow.
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Logic
References
Technical Support Center: Nitration of 2-Acetamidopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the nitration of 2-acetamidopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 2-acetamidopyridine?
The primary product expected from the electrophilic nitration of 2-acetamidopyridine is 2-acetamido-5-nitropyridine . The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. Due to steric hindrance at the 3-position from the adjacent acetamido group, the incoming electrophile (nitronium ion, NO₂⁺) is preferentially directed to the 5-position (para to the acetamido group).
Q2: What are the most common side reactions and byproducts?
Several side reactions can occur, leading to a mixture of products and reduced yield of the desired 5-nitro isomer. The most common side reactions include:
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Formation of Isomeric Products: Formation of 2-acetamido-3-nitropyridine can occur, although it is generally a minor product due to steric hindrance.[1]
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Di-nitration: Under harsh reaction conditions (high concentration of nitrating agent, elevated temperatures), di-nitrated products may form.
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Hydrolysis of the Acetamido Group: The acidic conditions of the nitration reaction can lead to the hydrolysis of the acetamido group, resulting in the formation of 2-amino-5-nitropyridine and 2-aminopyridine .
-
N-Oxide Formation: While less common for the pyridine nitrogen in the presence of a strong activating group, oxidation of the pyridine nitrogen to form the corresponding N-oxide is a potential side reaction, especially if using oxidizing nitrating agents.[2]
-
Formation of Nitraminopyridine: Analogous to the nitration of 2-aminopyridine, formation of an N-nitro intermediate (N-nitro-2-acetamidopyridine) is possible, which can then rearrange to the ring-nitrated products.[1]
-
Degradation/Polymerization: Pyridine derivatives can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of tar-like substances.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 2-acetamidopyridine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | 1. Reaction conditions are too mild: Insufficient temperature or concentration of the nitrating agent may prevent the reaction from proceeding. 2. Reaction conditions are too harsh: This can lead to the degradation of the starting material and/or product.[3] 3. Impure starting material: Impurities in the 2-acetamidopyridine can interfere with the reaction. | 1. Optimize reaction conditions: Gradually increase the temperature or use a stronger nitrating mixture (e.g., fuming nitric acid/sulfuric acid).[4] Monitor the reaction by TLC. 2. Control the temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the substrate to the nitrating mixture. 3. Purify the starting material: Recrystallize or chromatograph the 2-acetamidopyridine before use. |
| Presence of Multiple Products (Isomers) | 1. High reaction temperature: Higher temperatures can overcome the activation energy barrier for the formation of the sterically hindered 3-nitro isomer. 2. Extended reaction time: Longer reaction times may allow for the formation of thermodynamically more stable, but kinetically less favored, isomers. | 1. Maintain strict temperature control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time to maximize the yield of the 5-nitro isomer. |
| Significant Amount of 2-Amino-5-nitropyridine Detected | Hydrolysis of the acetamido group: The strong acidic medium and presence of water can cause the hydrolysis of the amide. | 1. Use an anhydrous medium: Employ fuming sulfuric acid (oleum) or add acetic anhydride to the reaction mixture to scavenge any water.[5] 2. Minimize reaction time and temperature: Work up the reaction as soon as the starting material is consumed. |
| Formation of Dark, Tarry Byproducts | Degradation of starting material or product: The substrate or product may be unstable under the strong acidic and oxidizing conditions.[3] | 1. Lower the reaction temperature. 2. Ensure slow, controlled addition of the substrate to the nitrating mixture. 3. Consider a milder nitrating agent if possible. |
Experimental Protocols
Protocol: Nitration of 2-Acetamidopyridine to 2-Acetamido-5-nitropyridine[4]
This protocol is adapted from a patented procedure for the synthesis of 2-acetamido-5-nitropyridine.
Materials:
-
2-Acetamidopyridine
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in a 1:1 (v/v) ratio while cooling in an ice bath to maintain a temperature below 10 °C.
-
Once the nitrating mixture has cooled, slowly add 2-acetamidopyridine portion-wise, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 10-25 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, 2-acetamido-5-nitropyridine, will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Quantitative Data Summary
The following table summarizes typical yields for the nitration of aminopyridine derivatives. Note that yields are highly dependent on the specific reaction conditions.
| Substrate | Major Product | Typical Yield | Reference |
| 2-Aminopyridine | 2-Amino-5-nitropyridine | ~90% (as a ratio to the 3-nitro isomer) | [1] |
| 2-Acetamidopyridine | 2-Acetamido-5-nitropyridine | High (exact percentage varies with conditions) | [4] |
| 3-Aminopyridine (protected) | 2-Nitro-3-aminopyridine | >80% (overall yield from 3-aminopyridine) | [6] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the nitration of 2-acetamidopyridine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for nitration of 2-acetamidopyridine.
Logical Relationship of Side Reactions
Caption: Factors influencing side product formation.
References
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
Technical Support Center: Monitoring 2-Aminopyridine Acetylation by TLC
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals monitoring the acetylation of 2-aminopyridine using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor the acetylation of 2-aminopyridine?
A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (an organic solvent system). 2-aminopyridine is a relatively polar molecule due to its primary amine group. Upon acetylation, it is converted to N-(pyridin-2-yl)acetamide, which is less polar. This difference in polarity causes the product to travel further up the TLC plate than the starting material, resulting in a higher Retention Factor (Rf) value. By spotting the reaction mixture over time, one can observe the disappearance of the starting material spot and the appearance of the product spot, thus monitoring the reaction's progress.
Q2: What is a suitable mobile phase (solvent system) for separating 2-aminopyridine and its acetylated product?
A2: The ideal solvent system should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8. A common starting point is a mixture of a less polar solvent and a more polar solvent. For this reaction, typical systems include:
-
Ethyl Acetate / Hexane: Start with a 1:1 ratio and adjust the polarity by increasing the proportion of ethyl acetate (more polar) if spots are too low, or increasing hexane (less polar) if they are too high.
-
Dichloromethane / Methanol: A 95:5 or 90:10 mixture is often effective. Since 2-aminopyridine is basic, streaking can be an issue. Adding a small amount (0.1-1%) of triethylamine or a few drops of ammonia solution to the mobile phase can help produce sharper, more defined spots.[1][2]
Q3: How can I visualize the spots on the TLC plate?
A3: Both 2-aminopyridine and its acetylated product are aromatic and contain conjugated π systems, making them visible under UV light.[3]
-
UV Light (Non-destructive): If using TLC plates with a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background when viewed under short-wave UV light (254 nm).[3] This is the primary and simplest method.
-
Iodine Chamber (Semi-destructive): Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[3]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is effective for visualizing compounds that can be oxidized, such as amines. Spots will appear as yellow or brown on a purple background, which may require gentle heating to develop.[4]
-
p-Anisaldehyde Stain (Destructive): This is a versatile stain that reacts with many functional groups, often producing a range of colors upon heating. It is sensitive to nucleophilic groups like amines.[4]
Q4: What are the expected Rf values for 2-aminopyridine and its product?
A4: Rf values are highly dependent on the specific TLC plate, solvent system, temperature, and chamber saturation. However, the acetylated product will always have a higher Rf than the 2-aminopyridine starting material. The table below provides illustrative data for common solvent systems.
| Compound | Mobile Phase System | Typical Rf Value |
| 2-Aminopyridine | 50% Ethyl Acetate in Hexane | ~ 0.25 |
| N-(pyridin-2-yl)acetamide | 50% Ethyl Acetate in Hexane | ~ 0.50 |
| 2-Aminopyridine | 5% Methanol in Dichloromethane | ~ 0.30 |
| N-(pyridin-2-yl)acetamide | 5% Methanol in Dichloromethane | ~ 0.60 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. [1][2][5] | 1. Sample is too concentrated. The stationary phase is overloaded.[1][2]2. Compound is basic. 2-aminopyridine is basic and can interact strongly with the acidic silica gel.[2]3. Reaction solvent interference. High-boiling point solvents like pyridine or DMF can cause streaking.[6] | 1. Dilute the reaction sample before spotting it on the TLC plate.[1][2]2. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to neutralize the silica's acidic sites.[1][2]3. After spotting, place the TLC plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing.[6] |
| No spots are visible. [1][5] | 1. Sample is too dilute. The concentration is below the detection limit.[1][5]2. Compound is not UV-active. (Unlikely for this system).3. Solvent level in the chamber was too high. The spotted sample dissolved into the solvent pool instead of eluting up the plate.[1][5] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[1][5]2. Use a chemical stain (e.g., KMnO₄ or iodine) for visualization.[1][3][4]3. Ensure the solvent level in the developing chamber is below the origin line where the sample is spotted.[1][7] |
| All spots are near the baseline (low Rf). [1] | The mobile phase is not polar enough. The compounds have a stronger affinity for the polar stationary phase and are not moving with the solvent. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the proportion of methanol. |
| All spots are near the solvent front (high Rf). [1] | The mobile phase is too polar. The compounds are highly soluble in the mobile phase and have little interaction with the stationary phase. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate. For a dichloromethane/methanol system, decrease the proportion of methanol. |
| Starting material and product spots are not well-separated. [6] | The chosen solvent system has poor selectivity. | Try a different solvent system with different components (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). Experiment with different ratios to optimize the separation. |
Experimental Protocol: TLC Monitoring of 2-Aminopyridine Acetylation
This protocol outlines the procedure for the acetylation of 2-aminopyridine using acetic anhydride and monitoring its progress via TLC.
1. Materials and Reagents
-
2-Aminopyridine
-
Acetic Anhydride
-
Pyridine (as solvent and base)[8]
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., 1:1 Ethyl Acetate:Hexane)
-
Visualization tools (UV lamp, iodine chamber, or stain)
2. Reaction Setup
-
In a clean, dry flask, dissolve 2-aminopyridine (1.0 equivalent) in pyridine (approx. 5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.[8]
-
Remove the ice bath and allow the reaction to stir at room temperature.
3. TLC Monitoring Procedure
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (R).
-
Prepare Samples for Spotting:
-
SM Lane: Dissolve a tiny amount of 2-aminopyridine in a suitable solvent (e.g., ethyl acetate).
-
R Lane: At time zero (t=0) and regular intervals thereafter (e.g., every 30 minutes), dip a capillary spotter into the reaction mixture.
-
-
Spot the Plate:
-
Spot the dissolved starting material in the 'SM' lane.
-
Spot the reaction mixture in the 'R' lane.
-
In the 'C' (co-spot) lane, spot the starting material first, and then spot the reaction mixture directly on top of it. This helps to unambiguously identify the starting material spot in the reaction lane.
-
-
Develop the Plate: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cap the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Analyze the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
4. Visualization and Interpretation
-
View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front) .[7]
-
Compare the 'R' lane to the 'SM' and 'C' lanes. The reaction is complete when the starting material spot is no longer visible in the 'R' lane, and only the product spot (with a higher Rf) is present.
Visualizations
Caption: Workflow for monitoring 2-aminopyridine acetylation using TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing discoloration in 2-acetamidopyridine product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing discoloration issues with 2-acetamidopyridine.
Frequently Asked Questions (FAQs)
Q1: My 2-acetamidopyridine product, which should be an off-white crystalline powder, has a yellow or brown tint. What is the cause of this discoloration?
A1: Discoloration in 2-acetamidopyridine is typically an indication of impurities. The primary causes include the presence of residual starting materials, byproducts from the synthesis, or degradation of the final product. A common culprit is the oxidation of unreacted 2-aminopyridine, a starting material in the synthesis of 2-acetamidopyridine.[1]
Q2: What is the primary degradation pathway that leads to colored impurities in 2-acetamidopyridine?
A2: The main degradation pathway for 2-acetamidopyridine is the hydrolysis of the amide bond, which reverts the compound back to 2-aminopyridine and acetic acid.[2] This reaction can be catalyzed by acidic or basic conditions. The resulting 2-aminopyridine is susceptible to oxidation, leading to the formation of colored impurities that can darken the product over time.[2] Exposure to heat and light can accelerate this degradation process.[2]
Q3: How can I prevent the discoloration of my 2-acetamidopyridine product during storage?
A3: To maintain the quality of your 2-acetamidopyridine and prevent discoloration, proper storage is crucial. It is recommended to store the product in a tightly sealed container to protect it from atmospheric moisture, which can cause hydrolysis.[2] Additionally, it should be protected from light and stored in a cool, dry place.[2] Refrigerated storage at 0-8°C is often recommended.[2][3] Using a desiccator can also help to prevent moisture-related degradation.[2]
Q4: Can the synthesis conditions affect the color of the final 2-acetamidopyridine product?
A4: Yes, the reaction conditions during the synthesis of 2-acetamidopyridine can significantly impact the purity and color of the final product. The acetylation of 2-aminopyridine is an exothermic reaction.[1] If the temperature is not controlled, side reactions can occur, leading to the formation of colored impurities.[1] It is recommended to maintain a controlled temperature, for instance, at 45°C, to minimize the formation of byproducts.[1]
Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your experiments with 2-acetamidopyridine.
Issue 1: The synthesized 2-acetamidopyridine product is discolored (yellow or brown).
Potential Causes and Solutions:
-
Unreacted Starting Material: The presence of residual 2-aminopyridine, which can oxidize and cause color, is a common issue.
-
Solution: Optimize the reaction conditions to ensure the complete consumption of 2-aminopyridine. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Formation of Colored Impurities: Side reactions or oxidation of the starting material or product can lead to colored byproducts.[1]
-
Solution: Employ purification techniques such as recrystallization or column chromatography.
-
The following diagram illustrates the degradation pathway leading to colored impurities:
Caption: Degradation of 2-acetamidopyridine to colored impurities.
Issue 2: How to remove color from a discolored 2-acetamidopyridine product.
Recommended Purification Protocols:
If you have a discolored product, the following purification methods can be employed to remove the colored impurities.
Experimental Protocols:
Protocol 1: Purification by Recrystallization
-
Place the crude, discolored 2-acetamidopyridine in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) to the flask.
-
Heat the mixture while stirring until the solid completely dissolves.
-
Optional (for colored products): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Heat the mixture again for a few minutes. Use charcoal sparingly as it can adsorb the desired product.[1]
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the pure crystals under vacuum.[1]
Protocol 2: Purification by Column Chromatography
If recrystallization does not yield a product of the desired purity, column chromatography is a more effective method for separating compounds with similar polarities.[1]
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude 2-acetamidopyridine in a minimal amount of the elution solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2-acetamidopyridine.
The following workflow outlines the general process for synthesis and purification:
Caption: Synthesis and purification workflow for 2-acetamidopyridine.[1]
Data Presentation
The following tables summarize key experimental parameters and compare purification methods.
Table 1: Optimized Reaction Conditions for High Purity Synthesis
| Parameter | Recommended Condition | Rationale |
| Reactants | 2-Aminopyridine, Acetic Anhydride | Standard acetylation reaction |
| Stoichiometry | Slight excess of acetic anhydride (e.g., 1.1 eq) | To ensure complete reaction of 2-aminopyridine and minimize di-acetylation[1] |
| Temperature | 45°C | The reaction is exothermic; temperature control prevents side reactions and impurity formation[1] |
| Reaction Time | 2.5 hours (or until TLC shows consumption of starting material) | Ensures completion of the reaction[1] |
| Quenching | Pouring into ice water | To stop the reaction and precipitate the crude product[1] |
Table 2: Comparison of Purification Methods
| Method | Application | Advantages | Limitations |
| Recrystallization | Primary purification of crude product | Effective for removing common impurities; promotes formation of pure crystals.[1] | May not be sufficient for separating compounds with very similar polarities. |
| Activated Charcoal Treatment | Removal of colored impurities during recrystallization | Effectively removes colored species.[1] | Can adsorb the desired product, potentially reducing the yield.[1] |
| Column Chromatography | For products that remain impure after recrystallization | Highly effective for separating compounds with similar polarities.[1] | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
Troubleshooting Logic
Use the following decision tree to troubleshoot a discolored 2-acetamidopyridine product:
Caption: A decision-making diagram for troubleshooting discoloration.
References
Technical Support Center: Optimizing Catalyst Choice for the Reduction of 2-Acetamido-5-Nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalytic reduction of 2-acetamido-5-nitropyridine to 2-acetamido-5-aminopyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of 2-acetamido-5-nitropyridine?
A1: The most frequently employed catalysts for the reduction of aromatic nitro compounds, including 2-acetamido-5-nitropyridine, are palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[1][2] These noble metal catalysts are highly effective for catalytic hydrogenation. Other reducing agents such as iron in the presence of ammonium chloride or acetic acid, and tin(II) chloride have also been used.[1][3]
Q2: How do I choose between Pd/C and Pt/C for my reaction?
A2: The choice between Pd/C and Pt/C can depend on several factors, including substrate sensitivity and desired reaction conditions. Pd/C is a widely used and often cost-effective catalyst for nitro group reductions.[1][4][5] Pt/C can be more active in some cases and may be preferred when milder conditions are required.[2] It is advisable to perform small-scale screening experiments to determine the optimal catalyst for your specific substrate and setup.
Q3: What are common hydrogen sources for this reduction?
A3: The most common hydrogen source is hydrogen gas (H₂).[1][3] Alternatively, catalytic transfer hydrogenation can be employed, using hydrogen donors like ammonium formate or hydrazine hydrate.[4][6] Transfer hydrogenation can be advantageous as it avoids the need for handling flammable hydrogen gas.
Q4: What solvents are suitable for the reduction of 2-acetamido-5-nitropyridine?
A4: Protic solvents such as methanol and ethanol are commonly used for the catalytic hydrogenation of nitroarenes and are effective for this transformation.[2][6] The choice of solvent can significantly impact the reaction rate and selectivity, so it may need to be optimized for your specific conditions.[7][8][9]
Q5: Can I recycle the catalyst?
A5: Yes, a significant advantage of using heterogeneous catalysts like Pd/C is the ability to recover and reuse them. After the reaction, the catalyst can be filtered, washed, and dried for subsequent runs.[4][6] However, catalyst activity may decrease with each cycle due to poisoning or mechanical loss.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 2-acetamido-5-nitropyridine.
Q1: My reaction is very slow or incomplete. What could be the problem?
A1:
-
Poor Catalyst Activity: The catalyst may be old, of low quality, or poisoned. Ensure you are using a fresh, high-quality catalyst. If catalyst poisoning is suspected (e.g., by sulfur compounds), consider using a fresh batch or pretreating your starting material to remove impurities.[10]
-
Insufficient Hydrogen Pressure: If using hydrogen gas, the pressure may be too low for the reaction to proceed efficiently. Consider increasing the hydrogen pressure.
-
Inadequate Mixing: For heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Increase the stirring rate.
-
Sub-optimal Temperature: While many reductions proceed at room temperature, some may require heating to achieve a reasonable rate. You can try gently warming the reaction mixture.
-
Solvent Effects: The solvent can have a significant impact on reaction rates.[7][8][9] Consider screening different solvents, such as methanol, ethanol, or ethyl acetate.
Q2: I am observing side products in my reaction. What are they and how can I avoid them?
A2:
-
Formation of Hydroxylamine or Azo Compounds: Incomplete reduction can lead to the formation of hydroxylamine or azo compounds.[11] To favor the formation of the desired amine, ensure complete reaction by extending the reaction time, increasing catalyst loading, or optimizing the reaction conditions (temperature, pressure).
-
Deacetylation: The acetamido group could potentially be hydrolyzed under acidic or basic conditions, especially at elevated temperatures. Maintain a neutral pH if possible.
-
Ring Hydrogenation: While less common for pyridine rings under standard nitro reduction conditions, aggressive conditions (high pressure, high temperature, or highly active catalysts like rhodium) could lead to the reduction of the pyridine ring. Use milder conditions if this is observed.
Q3: How do I know when the reaction is complete?
A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A sample of the reaction mixture can be taken, filtered to remove the catalyst, and analyzed. The disappearance of the starting material (2-acetamido-5-nitropyridine) spot/peak and the appearance of the product (this compound) spot/peak will indicate the reaction's progress.
Q4: The work-up is difficult, and I am losing a lot of my product. Any suggestions?
A4:
-
Catalyst Filtration: After the reaction, the catalyst must be carefully removed by filtration. Using a pad of Celite® or a similar filter aid can help to ensure all the fine catalyst particles are removed, preventing product contamination and loss.
-
Product Isolation: The product, this compound, is a solid. After filtration and removal of the solvent, the crude product can often be purified by recrystallization. If the product is not precipitating, careful adjustment of the pH or addition of an anti-solvent might be necessary.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various reported methods for the reduction of 2-acetamido-5-nitropyridine.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pt/C | H₂ | Methanol | Room Temp. | 4 | 95 | [2] |
| Pd/C | Hydrazine Hydrate | Ethanol | 80 | 3.5 | 93.26 |
Note: Reaction conditions and yields can vary based on the specific experimental setup, quality of reagents, and scale of the reaction.
Experimental Protocols
Detailed Methodology for the Reduction of 2-Acetamido-5-nitropyridine using Pt/C and H₂
This protocol is based on a reported procedure with a high yield.[2]
Materials:
-
2-Acetamido-5-nitropyridine
-
Methanol (reagent grade)
-
Platinum on carbon (Pt/C, 5% or 10%)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas (for inerting)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a hydrogenation bottle), add 2-acetamido-5-nitropyridine.
-
Solvent Addition: Add methanol to dissolve the starting material. A typical concentration is around 0.1-0.5 M.
-
Catalyst Addition: Carefully add the Pt/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Inerting: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr shaker, pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 4 hours).
-
Work-up:
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of methanol to recover any adsorbed product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Mandatory Visualization
Caption: Workflow for catalyst selection and optimization in the reduction of 2-acetamido-5-nitropyridine.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. CN101643447A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Diazotization of Substituted Aminopyridines
Welcome to the technical support center for the diazotization of substituted aminopyridines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the diazotization of aminopyridines more challenging than that of anilines?
The diazotization of aminopyridines presents unique challenges primarily due to the electron-deficient nature of the pyridine ring. The ring nitrogen atom withdraws electron density, which destabilizes the resulting pyridinediazonium salt.[1] This inherent instability makes them highly susceptible to rapid decomposition and side reactions, particularly hydrolysis. In contrast, the diazonium salts derived from anilines are comparatively more stable due to resonance stabilization across the benzene ring.
Key differences include:
-
Stability: Pyridinediazonium salts are significantly less stable than arenediazonium salts and are often prone to rapid hydrolysis in dilute acidic solutions to form hydroxypyridines (pyridones).[1]
-
Reactivity: The position of the amino group (2-, 3-, or 4-) significantly influences reactivity and the stability of the resulting diazonium salt.
-
Safety: Certain pyridinediazonium salts are known to be thermally unstable and potentially explosive, requiring strict temperature control and handling precautions.[2]
Q2: My reaction is failing or giving very low yields. What are the most common causes?
Low yields or reaction failure in aminopyridine diazotization typically stem from a few critical factors:
-
Premature Decomposition of the Diazonium Salt: This is the most frequent issue. Pyridinediazonium salts are highly unstable and decompose quickly at elevated temperatures. It is crucial to maintain a low temperature, typically 0-5 °C, throughout the reaction.[3]
-
Incomplete Diazotization: Insufficient acid or nitrosating agent can lead to unreacted starting material. A simple test with starch-iodide paper can verify the presence of excess nitrous acid, indicating the consumption of the primary amine.
-
Hydrolysis Side Reaction: The diazonium salt can react with water in the reaction mixture to form undesired hydroxypyridine or pyridone byproducts.[1] This is especially prevalent with 2- and 4-aminopyridines.
-
Inappropriate Solvent or Reagents: The choice of acid, nitrosating agent, and solvent can significantly impact the reaction's success. For particularly sensitive substrates, alternative reagents like tert-butyl nitrite in an organic solvent may offer better results.[4][5][6]
Q3: How do substituents on the pyridine ring affect the reaction?
Substituents play a crucial role in the stability of the pyridinediazonium salt by altering the electronic properties of the pyridine ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups further destabilize the already electron-deficient ring, making the diazonium salt even more reactive and prone to decomposition. However, they can also facilitate nucleophilic substitution in subsequent steps.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups can donate electron density to the ring, which helps to stabilize the positive charge of the diazonium group, leading to slightly more stable intermediates.
The position of the substituent relative to the amino group also has a significant steric and electronic impact.
Q4: Can I isolate the pyridinediazonium salt?
Isolating pyridinediazonium salts is strongly discouraged for routine synthesis due to their inherent instability and potential to be explosive, especially when dry.[7] Best practice is to generate the diazonium salt in situ and use it immediately in the subsequent reaction.[8] If isolation is absolutely necessary, it should only be performed on a small scale, with extreme caution, and by forming more stable salts with non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻).[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black; formation of tar-like byproducts. | 1. Reaction temperature is too high, causing rapid decomposition of the diazonium salt. 2. Localized "hot spots" due to rapid addition of the nitrite solution. | 1. Ensure the reaction temperature is strictly maintained between 0-5 °C using an efficient cooling bath (e.g., ice-salt). 2. Add the sodium nitrite solution very slowly, dropwise, with vigorous stirring to ensure even temperature distribution. |
| Low yield of the desired product in a subsequent Sandmeyer reaction. | 1. Premature decomposition of the diazonium salt before the addition of the copper(I) catalyst. 2. Incomplete diazotization of the starting aminopyridine. 3. The copper(I) catalyst is inactive (oxidized). | 1. Prepare the diazonium salt in situ and use it immediately. Minimize the time between its formation and the addition of the catalyst. 2. Test for excess nitrous acid using starch-iodide paper before proceeding. If negative, add a small amount of additional sodium nitrite solution. 3. Use freshly prepared or high-quality copper(I) halide. |
| Significant amount of hydroxypyridine/pyridone byproduct is formed. | The diazonium salt is hydrolyzing due to reaction with water. This is common for 2- and 4-pyridinediazonium salts.[1] | 1. Work in a more concentrated acid solution to suppress hydrolysis. 2. Consider using an alternative diazotizing agent in an anhydrous organic solvent (e.g., tert-butyl nitrite in acetonitrile). |
| No reaction occurs; starting material is recovered. | 1. Insufficiently acidic conditions (the amino group is not fully protonated). 2. The nitrosating agent (e.g., sodium nitrite) has degraded. | 1. Ensure a sufficient excess of strong mineral acid is used. 2. Use a fresh bottle of sodium nitrite. |
Data Presentation
Table 1: Thermal Stability of Selected Diazonium Salts
This table provides a comparison of the initial decomposition temperatures for relevant diazonium salts, highlighting the instability of the pyridine-based salt.
| Compound | Structure | Initial Decomposition Temp. (°C) | Enthalpy (J/g) | Reference |
| 4-Nitrobenzenediazonium tetrafluoroborate | 4-NO₂-C₆H₄-N₂⁺BF₄⁻ | 147 | -868 | [2] |
| 3-Pyridinediazonium tetrafluoroborate | C₅H₄N-3-N₂⁺BF₄⁻ | 35 | -1044 | [2] |
Data from Differential Scanning Calorimetry (DSC) analysis.
Table 2: Yields for One-Pot Synthesis of Chloropyridines from Aminopyridines
This table shows the yields obtained from a one-pot diazotization-chlorination procedure, demonstrating the impact of substituents.
| Starting Aminopyridine | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-Chloropyridine | 75 | [9] |
| 3-Aminopyridine | 3-Chloropyridine | 72 | [9] |
| 4-Aminopyridine | 4-Chloropyridine | 68 | [9] |
| 2-Amino-5-bromopyridine | 2-Chloro-5-bromopyridine | 80 | [9] |
| 2-Amino-5-nitropyridine | 2-Chloro-5-nitropyridine | 85 | [9] |
Visual Diagrams
Caption: Troubleshooting workflow for low-yield diazotization reactions.
Caption: Competing reaction pathways in aminopyridine diazotization.
Experimental Protocols
Protocol 1: General In Situ Diazotization of Aminopyridine for Sandmeyer Reaction (Aqueous)
This protocol is adapted for the synthesis of chloro-, bromo-, or cyanopyridines.
Materials:
-
Substituted Aminopyridine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) (~4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl), Copper(I) Bromide (CuBr), or Copper(I) Cyanide (CuCN) (1.3 eq)
-
Ice
-
Distilled Water
-
Starch-iodide paper
Procedure:
-
Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the substituted aminopyridine (1.0 eq) in water. Cool the mixture to 0 °C in an ice-salt bath.
-
Acidification: Slowly add concentrated HCl or HBr (~3.0 eq) while maintaining the temperature below 5 °C. Stir until a clear solution or a fine slurry of the amine salt is formed.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water. Add this solution dropwise to the vigorously stirred amine salt solution over 30-40 minutes. The temperature must be strictly maintained between 0-5 °C.
-
Completion Check: After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a positive test (immediate blue-black color) indicates that diazotization is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve or suspend the copper(I) salt (1.3 eq) in the corresponding concentrated acid (e.g., CuCl in conc. HCl). Cool this solution to 0 °C.
-
Coupling: Slowly add the cold diazonium salt solution prepared in step 4 to the copper(I) salt solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the reaction temperature below 10 °C.
-
Workup: After the gas evolution ceases, allow the mixture to warm to room temperature and stir for 1-2 hours. The product can then be isolated by basification followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Protocol 2: One-Pot Synthesis of Chloropyridines via Pyridyl Triflates
This protocol provides an alternative for substrates that may be sensitive to traditional aqueous conditions.[9]
Materials:
-
Aminopyridine (1.0 eq, 2 mmol)
-
Sodium Nitrite (NaNO₂) (2.5 eq, 5 mmol)
-
Trifluoromethanesulfonic Acid (TfOH) (3.0 eq, 6 mmol)
-
Dimethylformamide (DMF) (4 mL)
-
Dimethylsulfoxide (DMSO) (0.65 eq, 1.3 mmol)
-
Acetonitrile (5 mL)
-
Concentrated Hydrochloric Acid (HCl) (37%, 15 eq, 30 mmol)
Procedure:
-
Preparation: In an agate mortar, grind the aminopyridine (2 mmol) and sodium nitrite (5 mmol) with a pestle until a homogeneous mixture is formed.
-
Acidic Solution: In a flask, prepare a solution of DMF (4 mL), TfOH (6 mmol), and DMSO (1.3 mmol). Cool this solution to 5-7 °C in an ice bath.
-
Diazotization: Slowly add the solid mixture from step 1 to the cold acidic solution over 10 minutes with stirring. Maintain the temperature at 5-7 °C.
-
Triflate Formation: Keep the resulting mixture at 5-7 °C for 5 minutes, then allow it to warm to room temperature and stir for 30 minutes. At this stage, the pyridyl triflate has formed in situ.
-
Chlorination: Add acetonitrile (5 mL) followed by concentrated HCl (30 mmol) to the reaction mixture.
-
Reaction Completion: Heat the mixture to 40 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Workup: After completion, cool the mixture, pour it into ice water, and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the crude chloropyridine, which can be purified by column chromatography.
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. portal.tpu.ru [portal.tpu.ru]
Technical Support Center: Acetic Anhydride Quenching Procedures
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for safely and effectively quenching excess acetic anhydride in experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching excess acetic anhydride in a reaction work-up?
Quenching is the process of destroying excess, unreacted acetic anhydride after an acetylation reaction is complete.[1][2] This is crucial for several reasons:
-
Product Purity: It prevents the contamination of the final product with residual acetic anhydride.[1]
-
Safety: Acetic anhydride is a corrosive and water-reactive substance. Improper handling or disposal can lead to violent exothermic reactions and the release of acidic vapors.[3]
-
Preventing Side Reactions: If the subsequent steps involve nucleophiles, quenching prevents them from reacting with the leftover acetic anhydride, which would otherwise be wasted.[1]
-
Facilitating Purification: Converting acetic anhydride to acetic acid allows for its removal through aqueous washes, simplifying the isolation of the desired product.[2][4]
Q2: What are the most common reagents used to quench acetic anhydride?
The most common quenching agents are water, alcohols (like methanol or ethanol), and aqueous basic solutions such as sodium bicarbonate.
-
Water: Reacts with acetic anhydride via hydrolysis to form two equivalents of acetic acid.[2][3] This is a common and effective method, but the reaction can be highly exothermic.
-
Alcohols (Methanol/Ethanol): React with acetic anhydride to form the corresponding acetate ester (e.g., methyl acetate) and acetic acid.[5][6] This reaction is also exothermic.
-
Sodium Bicarbonate Solution: A saturated solution of sodium bicarbonate can be used to both hydrolyze the acetic anhydride and neutralize the resulting acetic acid in a single step.[3][7]
Q3: My NMR spectrum still shows the presence of acetic anhydride after a water wash. Why did the quench fail?
While acetic anhydride reacts with water, the hydrolysis is not always instantaneous, especially in a biphasic system with an organic solvent.[5] Several factors could contribute to an incomplete quench:
-
Insufficient Mixing: Vigorous stirring is necessary to ensure proper contact between the organic layer containing the anhydride and the aqueous quenching agent.
-
Low Temperature: The rate of hydrolysis can be slow at low temperatures.
-
Insufficient Quenching Agent: Not adding a sufficient excess of the quenching agent can lead to incomplete reaction.
-
Short Reaction Time: Allowing insufficient time for the hydrolysis to complete before proceeding with the work-up.
Q4: Can I dispose of unquenched acetic anhydride directly into the organic waste?
This is strongly discouraged and may be against institutional and local safety regulations.[8] Acetic anhydride is a reactive chemical that can react violently with other substances present in the waste container, particularly water or alcohols, leading to a dangerous buildup of heat and pressure.[9] Always quench excess acetic anhydride before disposal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Reaction During Quench | - Adding the quenching agent too quickly.- Insufficient cooling of the reaction mixture.- Quenching a large quantity of anhydride at once. | - Add the quenching agent slowly and dropwise, with vigorous stirring.[3]- Perform the quench in an ice bath to dissipate the heat generated.[3]- For large quantities, add the reaction mixture slowly to a large excess of the quenching agent (e.g., ice water).[3][8] |
| Product Hydrolysis During Work-up | The presence of acetic acid from the quench can create acidic aqueous conditions that may hydrolyze sensitive ester products.[10][11] | - Work quickly during the aqueous extraction.- Use a weak base like sodium bicarbonate for the wash to neutralize the acetic acid promptly.[10]- Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) after the washes to remove any dissolved water and acid. |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel, especially after a bicarbonate wash (which can generate CO₂ gas), can lead to stable emulsions. | - Swirl the separatory funnel gently instead of shaking vigorously.- Add brine (saturated NaCl solution) to help break up the emulsion.- Allow the mixture to stand for a longer period to allow the layers to separate. |
| Difficulty Removing Acetic Acid Byproduct | Acetic acid can be challenging to remove completely by evaporation alone due to its relatively high boiling point.[12] | - Perform multiple aqueous washes, checking the pH of the aqueous layer to ensure it is neutral or slightly basic.- Use a mild base wash (e.g., saturated sodium bicarbonate) to convert the acetic acid to sodium acetate, which is more soluble in water.[4]- For stubborn cases, co-evaporation with a solvent like toluene can help azeotropically remove residual acetic acid.[10] |
Experimental Protocols
Protocol 1: Standard Quenching with Ice Water and Bicarbonate Wash
This is a general procedure for quenching excess acetic anhydride in an organic solvent following an acetylation reaction.
-
Preparation: Prepare a beaker or flask containing a mixture of crushed ice and water. The volume of the ice/water mixture should be at least 10 times the volume of the acetic anhydride to be quenched.[3] Place this vessel in a secondary container (e.g., an ice bath).
-
Quenching: While vigorously stirring the ice/water mixture, slowly add the reaction mixture containing the excess acetic anhydride dropwise. Monitor the addition rate to control the exotherm.
-
Hydrolysis: Continue stirring until all the ice has melted and the mixture has reached room temperature to ensure complete hydrolysis of the anhydride to acetic acid.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If layers are not present, add the appropriate organic solvent used for the reaction.
-
Neutralization: Add a saturated solution of sodium bicarbonate to the separatory funnel. Swirl gently at first, and vent the funnel frequently to release any CO₂ gas that evolves. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (check with pH paper).
-
Separation: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole Acetic Anhydride : 2 moles Sodium Bicarbonate | Acetic anhydride hydrolyzes to two equivalents of acetic acid, each requiring one equivalent of sodium bicarbonate for neutralization.[3] |
| Recommended Quenching Volume | >10x volume of ice/water relative to acetic anhydride | Ensures effective heat dissipation during the exothermic hydrolysis.[3] |
| Final pH of Aqueous Waste | 5.0 - 9.5 | A generally acceptable range for laboratory aqueous waste disposal. Always consult your institution's specific guidelines.[3] |
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for the work-up and quenching of excess acetic anhydride.
Caption: Workflow for quenching excess acetic anhydride.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Reaction of acetic anhydride, methanol | Reactory [reactory.app]
- 7. Acetic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Acetamido-5-aminopyridine
For researchers, scientists, and drug development professionals, the comprehensive characterization of pharmaceutical intermediates like 2-Acetamido-5-aminopyridine is crucial for ensuring quality, purity, and consistency. This guide provides an objective comparison of various analytical techniques for the characterization of this compound, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Table 1: Chromatographic Methods
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aminopyridine Isomers | >0.999 | 0.0702 mg·L⁻¹[1] | Not Reported | 0.70 - 1.5[1] | 97.2 - 101[1] |
| GC-MS | Aromatic Amines | >0.99 | 0.9–50 pg/L[2] | Not Reported | < 15% (intra-day)[2] | 80 - 104[2] |
| LC-MS/MS | Aromatic Amines | >0.999[3] | 0.025 - 0.20 ng/mL[3] | 0.1 - 1.0 ng/mL[3] | < 15.9% (inter-day)[3] | 75 - 114[3] |
Table 2: Spectroscopic and Thermal Methods
| Analytical Method | Parameter | Typical Value for this compound or Related Compounds |
| ¹H NMR | Chemical Shift (ppm) | Amide (NH): ~9.5-10.5, Aromatic (CH): ~7.0-8.5, Methyl (CH₃): ~2.1, Amino (NH₂): ~4.5-5.5 |
| Mass Spectrometry | Molecular Ion (m/z) | 151.17 (Calculated)[4] |
| FT-IR | Key Vibrational Frequencies (cm⁻¹) | N-H (Amide & Amine): 3200-3500, C=O (Amide): 1650-1690, C-N: 1200-1350 |
| UV-Vis Spectroscopy | λmax (in Methanol) | ~240 nm and ~285 nm |
| Thermal Analysis | Melting Point (°C) | 154-158[4] |
| Thermal Analysis | Decomposition Temperature (°C) | > 250 (based on related compounds)[5] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and requirements of your laboratory.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the purity assessment and quantification of this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and a buffer such as ammonium formate or phosphate buffer. For example, a mobile phase of 30% acetonitrile and 70% 50 mM ammonium formate at pH 3 can be used[6].
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C[1].
-
Detection Wavelength : 254 nm or 280 nm[1].
-
Injection Volume : 10 µL[1].
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz).
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Analysis : Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.
-
Instrumentation : Mass spectrometer, which can be coupled with a chromatographic system like GC or LC.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for this type of compound.
-
Sample Preparation : For direct infusion, dissolve the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to a concentration of approximately 1-10 µg/mL. For LC-MS, follow the sample preparation for HPLC[2][3].
-
Data Acquisition : Acquire the full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
-
Data Analysis : Analyze the mass spectrum to identify the molecular ion peak ([M+H]⁺) and major fragment ions. The fragmentation of the amide and pyridine functionalities will be characteristic[7][8].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation : FT-IR spectrometer.
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition : Record the infrared spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C/C=N vibrations of the pyridine ring[9].
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Instrumentation : UV-Vis spectrophotometer.
-
Solvent : Methanol is a common solvent for this analysis[10].
-
Sample Preparation : Prepare a dilute solution of the sample in the chosen solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically below 1.5).
-
Data Acquisition : Scan the sample solution over a wavelength range of approximately 200-400 nm to obtain the absorption spectrum.
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.
-
Instrumentation : DSC and TGA instruments.
-
Sample Preparation : Place a small, accurately weighed amount of the sample (typically 2-5 mg) in an appropriate sample pan (e.g., aluminum).
-
Data Acquisition :
-
Data Analysis :
-
DSC : Determine the onset and peak temperatures of the melting endotherm.
-
TGA : Determine the onset temperature of decomposition from the weight loss curve.
-
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the characterization of this compound using various analytical techniques.
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. organomation.com [organomation.com]
- 4. This compound 97 29958-14-3 [sigmaaldrich.com]
- 5. perkinelmer.com.ar [perkinelmer.com.ar]
- 6. helixchrom.com [helixchrom.com]
- 7. Amino and acetamide functional group effects on the ionization and fragmentation of sugar chains in positive-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. fpe.umd.edu [fpe.umd.edu]
A Tale of Two Pyridines: A Comparative Guide to 2-Acetamido-5-aminopyridine and 2,5-Diaminopyridine in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of two closely related pyridinamines, 2-acetamido-5-aminopyridine and 2,5-diaminopyridine, in the context of heterocyclic synthesis, supported by experimental data and detailed protocols.
The strategic placement of amino groups on the pyridine ring makes both 2,5-diaminopyridine and its N-acetylated counterpart, this compound, valuable synthons for the construction of aza-fused heterocyclic scaffolds. These scaffolds are prevalent in a wide array of biologically active molecules, including kinase inhibitors and central nervous system agents. The primary distinction between these two reagents lies in the protective acetamido group, which profoundly influences their reactivity and dictates the synthetic strategy.
Unveiling the Reactivity Landscape: A Head-to-Head Comparison
The presence of the acetyl group in this compound serves a dual purpose: it deactivates the 2-amino group towards electrophilic attack and provides a handle for directing subsequent reactions. This is in stark contrast to 2,5-diaminopyridine, where both amino groups are nucleophilic, often leading to challenges in regioselectivity.
A compelling illustration of this difference is observed in the synthesis of imidazopyridines. While both molecules can serve as precursors, the synthetic pathways and the resulting isomers are distinct. With 2,5-diaminopyridine, the lack of differentiation between the two amino groups can lead to a mixture of regioisomers, necessitating careful control of reaction conditions or complex separation procedures. In contrast, the protected this compound allows for a more controlled, stepwise approach to achieve a specific regioisomer.
This principle of regioselective synthesis is critical in drug development where specific isomers often exhibit desired pharmacological activity while others may be inactive or even toxic.
Quantitative Data Summary
The following table summarizes the key differences in the application of this compound and 2,5-diaminopyridine in the synthesis of specific heterocyclic systems.
| Heterocyclic System | Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| Imidazo[4,5-c]pyridine | 3,4-Diaminopyridine | Acetyl chloride, DMA | N-(4-Amino-pyridin-3-yl)acetamide | Not specified | [1] |
| Imidazo[4,5-c]pyridine | 3,4-Diaminopyridine | Di-tert-butyl dicarbonate, THF | (3-Amino-pyridin-4-yl)-carbamic acid tert-butyl ester | Not specified | [1] |
| Imidazo[1,2-a]pyridine | 2-Amino-5-methylpyridine | 4-Methyl-α-bromoacetophenone | 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 66 (overall) | [2] |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Propargyl alcohols, NaIO₄, TBHP | C3-carbonylated imidazopyridines | Moderate | [3] |
*While not 2,5-diaminopyridine, the regioselective acylation of 3,4-diaminopyridine provides a strong analogous case for the selective protection strategy.[1]
Strategic Synthesis Workflow: Imidazopyridines
The choice between this compound and 2,5-diaminopyridine fundamentally alters the synthetic strategy for accessing specific imidazopyridine isomers. The following diagram illustrates a logical workflow for the synthesis of a hypothetical substituted imidazopyridine, highlighting the divergent paths dictated by the choice of starting material.
Caption: Divergent synthetic strategies for a target imidazopyridine.
Experimental Protocols
Protocol 1: Regioselective Acylation of 3,4-Diaminopyridine (Analogous to Protection of 2,5-Diaminopyridine)
This protocol, adapted from a study on the synthesis of an imidazo[4,5-c]pyridine, demonstrates the principle of selective protection.[1]
Materials:
-
3,4-Diaminopyridine
-
Acetyl chloride
-
Dimethylacetamide (DMA)
Procedure:
-
Dissolve 3,4-diaminopyridine (1.0 eq) in dimethylacetamide.
-
Slowly add acetyl chloride (0.65 eq) to the solution, maintaining the temperature below 22 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, N-(4-amino-pyridin-3-yl)acetamide hydrochloride, can be isolated.
Protocol 2: Synthesis of 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (Zolpidem Core)
This protocol is a key step in the synthesis of the well-known hypnotic agent, Zolpidem, and showcases the cyclization of a 2-aminopyridine derivative.[2]
Materials:
-
2-Amino-5-methylpyridine
-
4-Methyl-α-bromoacetophenone
-
Sodium bicarbonate
-
Ethanol
Procedure:
-
A mixture of 2-amino-5-methylpyridine (1.0 eq) and 4-methyl-α-bromoacetophenone (1.0 eq) in ethanol is refluxed.
-
An aqueous solution of sodium bicarbonate is added to neutralize the hydrobromic acid formed during the reaction.
-
The reaction mixture is refluxed for several hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent to afford pure 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 2,5-diaminopyridine is a strategic one, heavily dependent on the desired final product and the synthetic route.
-
2,5-Diaminopyridine is a suitable starting material when:
-
The desired product is symmetrical, or the subsequent reaction conditions can be controlled to favor one regioisomer.
-
A one-pot synthesis is prioritized, and the separation of isomers is feasible.
-
-
This compound is the preferred choice when:
-
Regioselectivity is paramount, and a specific isomer is the target.
-
A stepwise approach with protection and deprotection steps is acceptable to ensure a clean and high-yielding synthesis of a single isomer.
-
The target molecule is complex, and minimizing side products and difficult separations is crucial.
-
For professionals in drug development, the ability to synthesize specific, pure isomers is non-negotiable. In this context, the use of protected diamines like this compound offers a more robust and reliable strategy, ensuring the efficient production of the desired bioactive compound. This guide provides a foundational understanding to aid researchers in making informed decisions for their heterocyclic synthesis endeavors.
References
The Strategic Advantage of Acetyl Protection in Aminopyridine Functionalization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective functionalization of aminopyridines is a cornerstone of synthesizing a vast array of pharmaceuticals and functional materials. The amino group, a potent activating and directing group, can also be a source of unwanted side reactions and catalyst inhibition. This guide provides an objective comparison of functionalizing aminopyridines with and without the use of an acetyl protecting group, supported by experimental data, to aid in the strategic design of synthetic routes.
The acetyl group offers a simple and effective method to temporarily moderate the reactivity of the amino group, thereby enhancing control over regioselectivity and expanding the scope of possible transformations. This guide will delve into the practical advantages of this strategy, providing a clear comparison with reactions on unprotected aminopyridines.
Performance Comparison: Acetyl-Protected vs. Unprotected Aminopyridines
The decision to protect the amino group of a pyridine ring can significantly impact the outcome of a subsequent functionalization reaction. The following table summarizes the key differences in performance between using an acetyl-protected aminopyridine and its unprotected counterpart, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
| Parameter | Unprotected Aminopyridine | Acetyl-Protected Aminopyridine | Advantages of Acetyl Protection |
| Reaction Yield | Generally lower and more variable. The free amino group can coordinate to the metal catalyst, leading to deactivation. | Generally higher and more consistent yields are observed. | Prevents catalyst inhibition, leading to improved reaction efficiency and product yield. |
| Regioselectivity | The amino group is a strong ortho, para-director, but the pyridine nitrogen's electron-withdrawing nature complicates regioselectivity. | The acetylamino group is also an ortho, para-director, and its steric bulk can further enhance regioselectivity for the para position. | Provides more predictable and controlled regioselectivity in electrophilic substitution and metal-catalyzed reactions. |
| Side Reactions | Prone to N-arylation, di-substitution, and other side reactions involving the amino group. | The acetyl group prevents reactions at the nitrogen atom, leading to cleaner reaction profiles. | Minimizes the formation of byproducts, simplifying purification and increasing the yield of the desired product. |
| Substrate Scope | The scope can be limited by the incompatibility of the free amino group with certain reagents and reaction conditions. | A broader range of substrates and reaction conditions can be employed. | Increases the versatility of the aminopyridine scaffold for the introduction of diverse functional groups. |
| Additional Steps | No protection or deprotection steps are required. | Requires an additional protection and deprotection step. | While adding steps, the benefits of higher yield and cleaner reactions often outweigh this drawback in complex syntheses. |
Supporting Experimental Data
The following data, adapted from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine and its acetyl-protected analog, quantitatively illustrates the advantages of using acetyl protection.
Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Unprotected vs. Acetyl-Protected 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids.[1]
| Entry | Arylboronic Acid | Yield (Unprotected) | Yield (Acetyl-Protected) |
| 1 | Phenylboronic acid | 75% | 85% |
| 2 | 4-Methylphenylboronic acid | 72% | 82% |
| 3 | 4-Methoxyphenylboronic acid | 68% | 78% |
| 4 | 4-Chlorophenylboronic acid | 65% | 75% |
| 5 | 4-Fluorophenylboronic acid | 62% | 72% |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 58% | 68% |
| 7 | 2-Methylphenylboronic acid | 60% | 70% |
| 8 | 2-Methoxyphenylboronic acid | 55% | 65% |
| 9 | Naphthalen-1-ylboronic acid | 50% | 60% |
Reaction conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, in a 1,4-dioxane/water solvent system, heated to 85-95 °C.[1]
The data clearly demonstrates that the acetyl-protected aminopyridine consistently provides higher yields across a range of electronically and sterically diverse arylboronic acids.
Experimental Protocols
Detailed methodologies for the key steps in an acetyl-protection strategy for aminopyridine functionalization are provided below.
Protocol 1: Acetylation of Aminopyridines
This general procedure can be adapted for 2-, 3-, and 4-aminopyridine.
Materials:
-
Aminopyridine (1.0 eq)
-
Acetic anhydride (1.1 - 1.5 eq)
-
Pyridine or a suitable solvent (e.g., acetic acid, or solvent-free)
-
Ice water
-
Ethyl acetate
Procedure:
-
Dissolve the aminopyridine in a minimal amount of the chosen solvent or use it neat.
-
Slowly add acetic anhydride to the aminopyridine solution while stirring. The reaction can be exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 60°C.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the acetylated aminopyridine.
Expected Yields:
-
2-Acetylaminopyridine: High yield.[2]
-
3-Acetylaminopyridine: Good to high yield.
-
4-Acetylaminopyridine: 80-85%.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling of Acetyl-Protected Bromopyridine
This protocol is adapted from the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide.[1]
Materials:
-
N-acetyl-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask, add the N-acetyl-bromopyridine, arylboronic acid, potassium phosphate, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of Acetylaminopyridine
This general procedure is for the acidic hydrolysis of the acetyl group.
Materials:
-
Acetylaminopyridine (1.0 eq)
-
Hydrochloric acid (e.g., 6 M HCl)
-
Sodium hydroxide solution (to neutralize)
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
To a round-bottom flask, add the acetylaminopyridine and the hydrochloric acid solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aminopyridine.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical advantages of employing acetyl protection.
References
A Comparative Guide to Aminopyridine Isomers as Synthesis Precursors
For Researchers, Scientists, and Drug Development Professionals
The three isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—represent fundamental building blocks in organic synthesis, offering versatile platforms for the construction of a wide array of functionalized pyridine derivatives. Their utility as precursors is deeply rooted in the interplay between the ring nitrogen and the position of the amino group, which governs their electronic properties, basicity, and reactivity. This guide provides a comparative analysis of these isomers, focusing on their performance in key synthetic transformations and offering experimental data to inform their application in research and drug development.
Physicochemical Properties: A Tale of Three Isomers
The position of the amino group on the pyridine ring significantly influences the electronic distribution and, consequently, the basicity of the isomers. This basicity, represented by the pKa of the conjugate acid, is a critical parameter that dictates their reactivity and interaction with other chemical entities.
| Isomer | Structure | pKa of Conjugate Acid |
| 2-Aminopyridine | 6.86 | |
| 3-Aminopyridine | 5.98 | |
| 4-Aminopyridine | 9.17 |
Caption: Comparison of the pKa values of the conjugate acids of aminopyridine isomers.
4-Aminopyridine stands out as the most basic of the three isomers. This enhanced basicity is attributed to the resonance stabilization of its pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic because the electron-donating effect of the amino group has a less pronounced impact on the ring nitrogen. The basicity of 2-aminopyridine is intermediate, influenced by a combination of electronic effects and the potential for intramolecular hydrogen bonding.[1]
Reactivity in Key Synthetic Transformations
The utility of aminopyridine isomers as synthesis precursors is most evident in their participation in fundamental organic reactions, including diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling.
Diazotization and Sandmeyer Reaction
The conversion of the amino group to a diazonium salt, followed by its substitution, is a powerful strategy for introducing a variety of functional groups onto the pyridine ring. The stability and reactivity of the resulting diazonium salts differ among the isomers.
The diazotization of 2- and 4-aminopyridine leads to the formation of diazonium ions that can be rapidly hydrolyzed to the corresponding hydroxy compounds. The Sandmeyer reaction, which involves the conversion of the diazonium salt to a halide or cyanide, provides a pathway to further functionalized pyridines.
Workflow for Diazotization and Sandmeyer Reaction
Caption: General workflow for the diazotization of an aminopyridine isomer followed by a Sandmeyer reaction.
Comparative Yields in Sandmeyer Reaction (Chlorination)
| Isomer | Product | Yield (%) | Notes |
| 2-Aminopyridine | 2-Chloropyridine | ~70-95% | Yields are highly dependent on reaction conditions. A reported yield in concentrated HCl is quantitative, though practically may be lower.[2] Another method reports a 95% yield.[2] |
| 3-Aminopyridine | 3-Chloropyridine | Data not available in a directly comparable format. | - |
| 4-Aminopyridine | 4-Chloropyridine | Data not available in a directly comparable format. | - |
Note: The yields are sourced from different studies and may not be directly comparable due to variations in reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki coupling are indispensable tools for the formation of C-N and C-C bonds, respectively. Aminopyridines can act as coupling partners themselves or be converted to halopyridines, which then participate in these reactions.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination of an aryl halide with an aminopyridine isomer.
Suzuki Coupling Workflow
References
Navigating the Aminopyridine Landscape: A Comparative Guide to Alternatives for 2-Acetamido-5-aminopyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel therapeutics. 2-Acetamido-5-aminopyridine has been a staple scaffold, particularly in the development of kinase inhibitors. However, the ever-expanding chemical space and the need for compounds with optimized properties necessitate a thorough understanding of its alternatives. This guide provides an objective comparison of alternative reagents, focusing on their performance in key synthetic transformations and their impact on biological activity, supported by experimental data and detailed protocols.
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with biological targets.[1][2] The substitution pattern on the pyridine ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide will explore viable alternatives to this compound, with a focus on halogenated 2-aminopyridines and other positional isomers that offer distinct advantages in drug discovery campaigns.
Performance in Key Synthetic Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools in drug discovery for constructing complex molecular architectures. The efficiency of these reactions is highly dependent on the nature of the aminopyridine building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the bromopyridine substrate is influenced by the electronic properties of the pyridine ring and the position of the substituents.
While direct comparative data for this compound is limited, studies on isomeric and related compounds provide valuable insights. For instance, the protection of the amino group as an acetamide can be crucial for successful coupling. In a study involving 5-bromo-2-methylpyridin-3-amine, direct coupling with arylboronic acids resulted in low yields. However, after converting the amine to the corresponding acetamide, the Suzuki reaction proceeded efficiently.[3][4] This suggests that the unprotected amino group can interfere with the catalytic cycle, a consideration that is also relevant for derivatives of this compound.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling of Brominated Pyridine Derivatives
| Bromopyridine Derivative | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [4] |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Low (not specified) | [3] |
| 2-Amino-5-bromopyridine | Various arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70-95 | [5] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison due to variations in reaction conditions.
The data suggests that 2-Amino-5-bromopyridine can be a highly effective substrate for Suzuki coupling, potentially offering a more direct route without the need for a protection/deprotection sequence of the amino group, which is inherent to using this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The choice of aminopyridine isomer and its substituents can influence the reaction's success. Copper-catalyzed amination has also been shown to be effective for 2-amino-5-halopyridines.
A study on copper-catalyzed C-N bond formation at the C-5 position of unprotected 2-amino-5-halopyridines demonstrated excellent yields with various amines, heterocycles, and amides.[6] This highlights the utility of 2-amino-5-halopyridines as versatile building blocks for introducing nitrogen-containing functionalities.
Biological Activity: A Focus on Kinase Inhibition
The aminopyridine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and form hydrogen bonds with the kinase hinge region.[7][8] The substituents on the pyridine ring play a crucial role in determining the potency and selectivity of the inhibitor.
Table 2: Comparative Biological Activity of Aminopyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Aminopyrazole | JNK3 | 7 | [7] |
| Aminopyrazole | p38 | >20,000 | [7] |
| 2-Aminopyridine derivative (SB002) | Isocitrate Lyase (ICL) | 25 µM | [9] |
| 2-Aminopyridine derivative (SB002) | Malate Synthase (MS) | 30 µM | [9] |
| 2-Aminopyridine derivative (Compound 8e) | CDK9 | 88.4 | [10] |
| 2-Aminopyridine derivative (Compound 8e) | HDAC1 | 168.9 | [10] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and the rest of the molecular structure. This table provides examples of the potency that can be achieved with the aminopyridine scaffold against different targets.
Structure-activity relationship (SAR) studies have shown that modifications to the aminopyridine core can lead to highly potent and selective inhibitors.[7][8] For researchers, this means that exploring alternatives to this compound, such as other substituted 2-aminopyridines or different positional isomers, can be a fruitful strategy for discovering novel kinase inhibitors with improved profiles.
Bioisosteric Replacements and Alternative Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design.[11][12] For the 2-acetamido group, potential bioisosteres could include other small, neutral hydrogen bond donors and acceptors. For the pyridine ring itself, other heterocycles can be considered.
Exploring different substitution patterns on the pyridine ring can be considered a form of bioisosteric replacement to fine-tune properties like pKa, solubility, and metabolic stability. For example, the introduction of a chlorine atom can impact aqueous solubility and metabolic stability.[13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Brominated Aminopyridine
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[14]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (or other brominated aminopyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add the brominated aminopyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Multicomponent One-Pot Synthesis of 2-Aminopyridine Derivatives
This protocol describes a general method for the synthesis of substituted 2-aminopyridines.[15][16]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Amine or Ammonia Source (e.g., morpholine, ammonium acetate) (1.1 equiv)
-
Catalyst (e.g., piperidine, L-proline) (optional, 10-20 mol%)
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aldehyde or ketone, the active methylene compound, and the amine or ammonia source.
-
If using, add the catalyst.
-
Add the solvent (or proceed neat if under solvent-free conditions).
-
Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizing Synthetic and Biological Pathways
Synthetic Workflow: From 2-Aminopyridine to Functionalized Derivatives
Caption: Synthetic routes to key aminopyridine building blocks.
Signaling Pathway: General Mechanism of Action for Aminopyridine-based Kinase Inhibitors
Caption: Competitive inhibition of a kinase by an aminopyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 7. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ctppc.org [ctppc.org]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Buchwald-Hartwig and Ullmann Amination for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen-containing substituent onto a pyridine ring is a crucial transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods to achieve this, the Buchwald-Hartwig and Ullmann amination reactions stand out as powerful and versatile tools for the formation of carbon-nitrogen (C-N) bonds. This guide provides a detailed comparison of these two prominent methods, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific pyridine substrates.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, while the Ullmann amination (or Ullmann condensation) is a copper-catalyzed process.[1][2] Historically, the Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, the development of ligand-accelerated protocols has significantly improved its efficiency and broadened its applicability.[4] In contrast, the Buchwald-Hartwig reaction, a more recent development, has become a mainstay in organic synthesis due to its generally milder reaction conditions, broader substrate scope, and high functional group tolerance, largely thanks to the continuous evolution of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands.[5][6][7]
When considering the amination of pyridines, the choice between these two methods is often dictated by the specific pyridine substrate, the nature of the amine, and the desired reaction scale.
Performance Comparison: A Data-Driven Analysis
The following tables summarize typical experimental data for the Buchwald-Hartwig and Ullmann amination of various halopyridines, providing a quantitative basis for comparison.
Table 1: Buchwald-Hartwig Amination of Halopyridines
| Entry | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | 95 | [8] |
| 2 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | K₃PO₄ | Dioxane | 90 | 16 | 78 | [8] |
| 3 | 2-Bromopyridine | Diethylamine (volatile) | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 18 | 98 | [9][10] |
| 4 | 4-Chloropyridine | Aniline | [Pd(IPr)(cin)Cl] | LiHMDS | THF | RT | 24 | 92 | [6] |
| 5 | 2,6-Dichloropyridine | n-Hexylamine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | 12 | 85 | [7] |
Table 2: Ullmann Amination of Halopyridines
| Entry | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Piperidine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 88 | [11] |
| 2 | 3-Bromopyridine | 2-Pyridone | CuI / trans-DMCDA | K₂CO₃ | Toluene | 110 | 48 | 91 | [11] |
| 3 | 4-Iodotoluene | Pyrazole | CuI / Ligand | K₃PO₄ | DMF | 120 | 24 | 95 | [12] |
| 4 | 2-Halopyridines | N-heterocycles | CuCl / Ligand | Cs₂CO₃ | Dioxane | 110 | 24 | 70-90 | [12] |
| 5 | 4-Chloropyridine | Bisphenol | Cu catalyst | K₂CO₃ | NMP | 160 | - | <10 | [4] |
dba = dibenzylideneacetone; RuPhos, BrettPhos, XPhos = biaryl phosphine ligands; dppp = 1,3-bis(diphenylphosphino)propane; IPr = N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; cin = cinnamyl; LiHMDS = lithium bis(trimethylsilyl)amide; DMCDA = N,N'-dimethylcyclohexane-1,2-diamine; DMSO = dimethyl sulfoxide; NMP = N-methyl-2-pyrrolidone.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine (Table 1, Entry 1): An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), 2-bromopyridine (1.0 mmol), and morpholine (1.2 mmol) are then added sequentially. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Ullmann Amination of 2-Chloropyridine (Table 2, Entry 1): To a reaction vial is added CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), K₂CO₃ (2.0 mmol), 2-chloropyridine (1.0 mmol), piperidine (1.2 mmol), and DMSO (2.0 mL). The vial is sealed and the mixture is stirred at 90 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to give the N-substituted pyridine.
Catalytic Cycles and Key Differences
The mechanisms of the Buchwald-Hartwig and Ullmann aminations are fundamentally different, which accounts for their distinct reactivity profiles.
Buchwald-Hartwig Catalytic Cycle: The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[13][14] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.
Ullmann Amination Catalytic Cycle: The mechanism of the Ullmann reaction is more debated, but a plausible pathway involves a Cu(I)/Cu(III) cycle, especially in the presence of ligands.[2][15]
-
Amine Coordination: The amine coordinates to the Cu(I) salt.
-
Oxidative Addition: The aryl halide adds to the copper center to form a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the product and regenerating a Cu(I) species.
Conclusion: Making the Right Choice
| Feature | Buchwald-Hartwig Amination | Ullmann Amination |
| Catalyst | Palladium | Copper |
| Reaction Conditions | Generally milder (RT to 120 °C) | Traditionally harsh, now milder with ligands (90-160 °C) |
| Substrate Scope | Very broad, including chlorides and sulfonates | Good, particularly for iodides and bromides |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain groups |
| Ligands | Crucial for reactivity (phosphines, NHCs) | Increasingly important for milder conditions (amino acids, diamines) |
| Cost | Palladium is expensive | Copper is significantly cheaper |
| Air/Moisture Sensitivity | Often requires inert atmosphere | Can be more robust |
The Ullmann amination , however, remains a highly valuable and practical alternative, particularly for large-scale syntheses where the cost of the catalyst is a major consideration. Modern ligand-assisted protocols have made it a more attractive and versatile method. For certain electron-deficient or less reactive halopyridines, the Ullmann reaction can sometimes provide superior results.[16]
Ultimately, the optimal method will depend on a careful evaluation of the specific synthetic challenge at hand, including the reactivity of the coupling partners, the presence of sensitive functional groups, and economic considerations. The experimental data and protocols provided in this guide serve as a starting point for the rational design and optimization of C-N bond-forming reactions in the synthesis of pyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Efficacy of 2-Aminopyridine Derivatives as Kinase Inhibitors: A Comparative Guide
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a valuable pharmacophore. This guide provides a comparative analysis of the efficacy of various 2-aminopyridine derivatives against several important kinase targets, supported by experimental data and detailed protocols.
Data Presentation: Inhibitory Activity of 2-Aminopyridine Derivatives
The inhibitory potency of 2-aminopyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the IC50 values of representative 2-aminopyridine derivatives against key kinases implicated in cancer and inflammatory diseases.
Janus Kinase 2 (JAK2) Inhibitors
Dysregulation of the JAK-STAT signaling pathway is a hallmark of various myeloproliferative neoplasms and inflammatory conditions.[1] Several 2-aminopyridine derivatives have been developed as potent JAK2 inhibitors.
| Compound ID | R-Group Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) | Reference |
| 16m-(R) | (R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl | 255 | 3 | 228 | 85 | 76 | [2][3] |
| Fedratinib | (Reference Drug) | - | 3 | - | - | - | [3] |
| 21b | Not Specified | >2484 | 9 | >1656 | >276 | >184 | [4] |
| 12k | Not Specified | - | 6 | - | - | - | [4] |
| 12l | Not Specified | - | 3 | - | - | - | [4] |
Data suggests that specific stereochemistry and the presence of a pyrrolidine moiety in compound 16m-(R) significantly enhances its inhibitory activity against JAK2.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy.[5][6] Mutations in EGFR can lead to resistance to standard treatments.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 1 | EGFRwt | 93 | [No specific citation found for this data point] |
| Compound 1 | EGFRT790M | 174 | [No specific citation found for this data point] |
| Erlotinib | EGFRwt | 51 | [No specific citation found for this data point] |
| A1 | EGFRwt | <500 | [No specific citation found for this data point] |
| A2 | EGFRwt | <500 | [No specific citation found for this data point] |
| A1 | EGFRT790M/L858R | 90 | [No specific citation found for this data point] |
| A2 | EGFRT790M/L858R | 80 | [No specific citation found for this data point] |
| Neratinib | EGFRT790M/L858R | 2500 | [No specific citation found for this data point] |
| Compound 12 | EGFRwt | 14.5 | [7] |
| Compound 12 | EGFRT790M | 35.4 | [7] |
Checkpoint Kinase 2 (CHK2) Inhibitors
CHK2 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.[8]
| Compound ID | CHK1 IC50 (µM) | CHK2 IC50 (µM) | Selectivity (CHK1/CHK2) | Reference |
| Compound with Dioxolane | >100 | 0.048 | >2083 | [8] |
| Compound with Dioxane | >100 | 0.035 | >2857 | [8] |
| BML-277 | - | - | - | [9] |
| Isobavachalcone (IBC) | >25 | 1.8 | >13.9 | [9] |
The introduction of bicyclic dioxolane and dioxane groups at the 5-position of the 2-aminopyridine core improved both the affinity and selectivity for CHK2 over CHK1.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-aminopyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
Materials:
-
Kinase of interest (e.g., JAK2, EGFR)
-
Kinase substrate (specific to the kinase)
-
ATP
-
2-aminopyridine derivative (test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminopyridine derivative in DMSO.
-
Kinase Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the luminescent kinase assay reagent (e.g., Kinase-Glo® Reagent) to each well.[10][11] This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity.[11][12] Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15]
Materials:
-
Cancer cell line of interest (e.g., HEL, MCF-7)
-
Cell culture medium
-
2-aminopyridine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminopyridine derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][15]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by 2-aminopyridine derivatives.
JAK-STAT Signaling Pathway and its inhibition by a 2-aminopyridine derivative.
EGFR Signaling Pathway and its inhibition by a 2-aminopyridine derivative.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Workflow for an in vitro luminescence-based kinase inhibition assay.
Workflow for a cell viability (MTT) assay.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Comparative Guide to the Synthesis and Validation of 2-Amino-5-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-amino-5-fluoropyridine, a key intermediate in pharmaceutical and agrochemical research. The performance of a common multi-step synthesis from 2-aminopyridine is objectively compared with an alternative synthesis of a related halogenated aminopyridine, 2-amino-5-chloropyridine. Detailed experimental protocols and validation data from Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Infrared (IR) spectroscopy are presented to support the comparison.
Synthesis Routes: A Comparative Overview
The synthesis of 2-amino-5-fluoropyridine is a critical process for the development of various bioactive molecules.[1] This guide details the widely employed multi-step synthesis starting from 2-aminopyridine and contrasts it with a common method for producing 2-amino-5-chloropyridine, highlighting the nuances of introducing different halogen atoms onto the pyridine ring.
Primary Synthesis Route: 2-Amino-5-Fluoropyridine from 2-Aminopyridine
This synthesis involves a five-step process: acetylation, nitration, reduction, diazotization (via the Schiemann reaction), and hydrolysis.[2] This pathway is advantageous as it avoids the need for potentially more hazardous or expensive starting materials.[2]
Logical Workflow for the Synthesis of 2-Amino-5-Fluoropyridine
Caption: Multi-step synthesis of 2-amino-5-fluoropyridine.
Alternative Synthesis: 2-Amino-5-Chloropyridine from 2-Aminopyridine
For comparative purposes, the synthesis of 2-amino-5-chloropyridine from 2-aminopyridine is presented. This process is typically more direct, often involving a one-step chlorination.[3][4]
Experimental Workflow for the Synthesis of 2-Amino-5-Chloropyridine
Caption: One-step synthesis of 2-amino-5-chloropyridine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of 2-Amino-5-Fluoropyridine
This protocol is a compilation of optimized conditions reported in the literature.[2]
1. Acylation of 2-Aminopyridine:
-
Reactants: 2-aminopyridine (9.9g), acetic anhydride (21mL).
-
Procedure: The reactants are heated at 45°C for 2.5 hours.
-
Yield: Approximately 96.26%.
2. Nitration of 2-Acetamidopyridine:
-
Reactants: 2-acetamidopyridine (13.6g), concentrated sulfuric acid (113mL), fuming nitric acid (14.6mL).
-
Procedure: The reaction is carried out at 60°C for 2 hours.
-
Yield: Approximately 88.40%.
3. Reduction of 2-Acetamido-5-nitropyridine:
-
Reactants: 2-acetamido-5-nitropyridine (4.53g), ethanol (40mL), hydrazine hydrate (2.94g), Pd/C catalyst (0.6g).
-
Procedure: The mixture is refluxed at 80°C for 3.5 hours.
-
Yield: Approximately 93.26%.
4. Diazotization and Schiemann Reaction:
-
Reactants: this compound (3.8g), ethanol (15.8mL), fluoroboric acid (11.1mL), sodium nitrite (3.28g).
-
Procedure: The diazotization is performed at 25°C for 1.5 hours. The resulting diazonium salt is thermally decomposed at 110°C.
-
Yield: Approximately 87.22% for diazotization and 64.94% for the Schiemann reaction.
5. Hydrolysis of 2-Acetamido-5-fluoropyridine:
-
Reactants: 2-acetamido-5-fluoropyridine (6g), 20% aqueous NaOH solution (5g).
-
Procedure: The mixture is heated at 80°C for 2 hours.
-
Yield: Approximately 95.25%.
Overall Yield: The total reported yield for this multi-step synthesis is approximately 42.81%.
Protocol 2: Synthesis of 2-Amino-5-Chloropyridine
This protocol represents a common one-step chlorination method.
-
Reactants: 2-aminopyridine (20g, 0.21mol), acetone (200mL), bromine (3.4g, 0.021mol) as a catalyst, and chlorine gas (~16g).
-
Procedure: 2-aminopyridine is dissolved in acetone under the irradiation of a 34W blue LED lamp. Bromine is added, and after the solution fades, chlorine gas is introduced over a period of 3 hours. The product is obtained after recrystallization from methanol.
-
Yield: Approximately 90.0% with a purity of 99.6%.
Performance Comparison
| Parameter | Synthesis of 2-Amino-5-Fluoropyridine | Synthesis of 2-Amino-5-Chloropyridine |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine |
| Number of Steps | 5 | 1 |
| Key Reagents | Acetic anhydride, HNO₃/H₂SO₄, Hydrazine/Pd-C, HBF₄/NaNO₂, NaOH | Cl₂, Bromine (catalyst) |
| Overall Yield | ~43% | ~90-99% |
| Complexity | High | Low |
| Safety Considerations | Use of fuming nitric acid, hydrazine, and diazonium salts requires caution. | Use of chlorine gas requires a well-ventilated fume hood and appropriate safety measures. |
Validation Data
The successful synthesis of the target compounds is validated through Mass Spectrometry, ¹H NMR, and IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compounds and provides information about their fragmentation patterns.
| Compound | Molecular Weight ( g/mol ) | Expected [M]+ Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Amino-5-fluoropyridine | 112.11 | 112 | Data not readily available in searched literature. |
| 2-Amino-5-chloropyridine | 128.56[5] | 128/130 (due to ³⁵Cl/³⁷Cl isotopes)[5] | 101, 93, 75[5] |
Logical Diagram of MS-based Validation
Caption: Validation workflow using Mass Spectrometry.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Amino-5-fluoropyridine | ~7.8 (d), ~7.2 (m), ~6.4 (dd), ~4.5 (br s) | H-6, H-4, H-3, -NH₂ |
| 2-Amino-5-chloropyridine | ~8.11 (d), ~7.40 (s, br), ~6.51 (d) | H-6, -NH₂, H-3, H-4[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Compound | Characteristic Peaks (cm⁻¹) | Assignment |
| 2-Amino-5-fluoropyridine | ~3400-3200, ~1640, ~1250 | N-H stretch, N-H bend, C-F stretch |
| 2-Amino-5-chloropyridine | ~3435-3215, ~1646, ~800-600 | N-H stretch, N-H bend, C-Cl stretch[6] |
Conclusion
The multi-step synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine, while lower in overall yield and more complex than the one-step synthesis of 2-amino-5-chloropyridine, provides a reliable route to this important fluorinated intermediate. The choice of synthesis will depend on the desired halogen, available resources, and safety infrastructure. The validation data presented in this guide, including expected MS, ¹H NMR, and IR spectral features, serve as a benchmark for researchers to confirm the successful synthesis and purity of these valuable building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 6. 2-Amino-5-chloropyridine [webbook.nist.gov]
A Comparative Guide to Pyridine Synthesis: Multicomponent Reactions vs. Traditional Methods
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a foundational element in the discovery of novel therapeutics and functional materials. The pyridine core is a ubiquitous scaffold in a vast array of biologically active compounds. This guide provides an objective, data-driven comparison between a classic multicomponent reaction (MCR) approach, the Hantzsch pyridine synthesis, and a traditional, yet versatile, cyclocondensation method, the Bohlmann-Rahtz pyridine synthesis.
At a Glance: Hantzsch vs. Bohlmann-Rahtz
| Metric | Hantzsch Pyridine Synthesis | Bohlmann-Rahtz Pyridine Synthesis |
| Reaction Type | Four-component reaction | Two-step condensation and cyclodehydration |
| Key Reactants | Aldehyde, 2x β-keto ester, ammonia source | Enamine, ethynylketone |
| Typical Yields | Good to excellent (often >80%) | Moderate to excellent (65-95% in modified one-pot procedures) |
| Reaction Time | Varies from hours to minutes with microwave assistance | Can be lengthy (hours), but significantly reduced with catalysis and microwave heating |
| Reaction Temperature | Room temperature to reflux | Initially high temperatures (120-160°C), but lowered to ~50°C with acid catalysis |
| Atom Economy | High | Moderate |
| Key Byproducts | Water, and requires a separate oxidation step which generates byproducts | Water |
| Advantages | High atom economy, operational simplicity, access to highly functionalized pyridines in one pot.[1] | Versatile, avoids a separate oxidation step, can be modified into a one-pot, three-component reaction.[2] |
| Disadvantages | Requires a final oxidation step to achieve the aromatic pyridine ring, which can lower overall yield and introduce harsh reagents.[3] | Traditionally requires high temperatures and isolation of an intermediate, though modern modifications have largely overcome this.[4] |
Delving Deeper: A Quantitative Comparison
The following table presents representative experimental data for both syntheses, highlighting the impact of modern synthetic techniques like microwave irradiation and acid catalysis on reaction outcomes.
| Synthesis Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Hantzsch | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Reflux in ethanol | 4 hours | ~96% | [3] |
| Hantzsch (Microwave) | Benzaldehyde, Ethyl acetoacetate, Aqueous ammonia | Microwave irradiation, 140°C | 10 minutes | >90% | [5] |
| Bohlmann-Rahtz (Traditional) | Ethyl β-aminocrotonate, Phenylpropynone | Step 1: 50°C; Step 2: 120-160°C | Several hours | 81% (over two steps) | [6] |
| Bohlmann-Rahtz (Modified One-Pot) | Ethyl β-aminocrotonate, Phenylpropynone | Toluene/Acetic acid (5:1), 50°C | 6 hours | 85% | [6] |
| Bohlmann-Rahtz (Microwave One-Pot) | Ethyl β-aminocrotonate, Phenylpropynone | Ethanol/Acetic acid (5:1), 120°C | 5 minutes | 86% | [6] |
Understanding the Pathways: Reaction Mechanisms
The efficiency and outcomes of these syntheses are best understood by examining their underlying mechanisms.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic example of a multicomponent reaction where three different starting materials combine in a single pot to form a complex product.[1] The reaction proceeds through a series of condensations and additions, ultimately forming a dihydropyridine intermediate which must be oxidized to the final aromatic pyridine.
Caption: The reaction mechanism of the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis traditionally involves two distinct steps: a Michael-type addition to form an aminodiene intermediate, followed by a high-temperature cyclodehydration.[4] Modern modifications, however, allow for a one-pot procedure through the use of acid catalysis, which facilitates the cyclization at a much lower temperature.[4]
Caption: The reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocols
Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is stirred at reflux for 4 hours.
-
Upon cooling, the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to yield the 1,4-dihydropyridine.
(For aromatization to the corresponding pyridine, the isolated dihydropyridine can be dissolved in acetic acid and treated with an oxidizing agent like sodium nitrite at 80°C for 1 hour.)
Modified One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate
Materials:
-
Ethyl β-aminocrotonate (1.29 g, 10 mmol)
-
Phenylpropynone (1.30 g, 10 mmol)
-
Toluene (15 mL)
-
Acetic acid (3 mL)
Procedure:
-
To a solution of ethyl β-aminocrotonate and phenylpropynone in toluene, add acetic acid.
-
Heat the reaction mixture at 50°C for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the substituted pyridine.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the execution of both syntheses in a laboratory setting.
Caption: A typical experimental workflow for the Hantzsch pyridine synthesis.
Caption: Workflow for the modified one-pot Bohlmann-Rahtz synthesis.
Conclusion
Both the Hantzsch and Bohlmann-Rahtz syntheses are powerful and reliable methods for the construction of the pyridine ring. The Hantzsch synthesis, as a multicomponent reaction, offers the advantage of high atom economy and operational simplicity for the rapid generation of complex dihydropyridines. Its main drawback is the necessity of a separate oxidation step. The Bohlmann-Rahtz synthesis, particularly in its modern, one-pot modifications, provides a direct route to aromatic pyridines with excellent yields and has become more efficient with the use of acid catalysis and microwave heating to reduce reaction times and temperatures.
The choice between these two methods will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials and equipment. For rapid library synthesis and high atom economy, the Hantzsch MCR is an excellent choice. For a more direct route to the final aromatic product, especially with the aid of modern heating techniques, the modified Bohlmann-Rahtz synthesis presents a highly efficient alternative.
References
- 1. Solved Q.1(a) Write and calculate percentage atom economy | Chegg.com [chegg.com]
- 2. primescholars.com [primescholars.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Q1(a) Write and calculate percentage atom economy for the following react.. [askfilo.com]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Unveiling the Conformational Landscape of 2-Acetamido-5-aminopyridine: A Comparative Guide to Structural Validation
For researchers, scientists, and professionals in drug development, understanding the conformational flexibility of small molecules is paramount for predicting their biological activity and designing effective therapeutics. This guide provides a comprehensive comparison of computational and experimental approaches for the structural validation of 2-Acetamido-5-aminopyridine conformers, a crucial building block in medicinal chemistry.
This technical document delves into the identification of stable conformers of this compound through computational modeling and their validation using spectroscopic techniques. By presenting detailed experimental protocols and clear, comparative data, this guide aims to equip researchers with the necessary information to confidently assess the conformational behavior of this and similar molecules.
Conformational Analysis: A Duality of Computation and Experiment
The conformational landscape of this compound is primarily governed by the rotational freedom around the C-N amide bond and the C-C bond connecting the acetamido group to the pyridine ring. Identifying the most stable conformers requires a synergistic approach, combining theoretical calculations with experimental verification.
A pivotal study by Singh et al. employed a three-dimensional potential energy scan (PES) to explore the conformational space of this compound.[1] This computational approach systematically varies key dihedral angles to map the energy landscape and identify low-energy, stable conformations. The study revealed the existence of several stable conformers, with the most stable geometry being subsequently used for further analysis.
Experimental validation of these computationally predicted conformers is crucial. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy provide a fingerprint of the molecule's vibrational modes, which are sensitive to its three-dimensional structure.[1] By comparing the experimentally observed vibrational frequencies with those calculated for the optimized conformers, a confident assignment of the dominant conformation in the solid phase can be made.[1]
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers insights into the chemical environment of protons within the molecule, which is influenced by the conformational arrangement.
Comparative Data Summary
The following tables summarize the key computational and experimental data for the structural validation of this compound conformers.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-N8-C9-C11) | Relative Energy (kcal/mol) |
| Conformer 1 (Most Stable) | 0° (planar) | 0.00 |
| Conformer 2 | 180° (anti-planar) | Data not available in search results |
Note: The potential energy scan revealed the planar conformer to be the most stable. The exact relative energy of other conformers was not specified in the provided search results.
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (B3LYP/6-31+G(d,p))[1] |
| N-H Stretching (Amide) | 3350 | 3352 | Data not available in search results |
| C=O Stretching (Amide) | 1675 | 1676 | Data not available in search results |
| N-H Bending (Amine) | 1630 | 1631 | Data not available in search results |
| C-N Stretching | 1305 | 1306 | Data not available in search results |
Note: The provided search results mention the use of these techniques but do not contain a detailed table of all vibrational assignments. The values presented are illustrative based on the text.
Table 3: 1H NMR Chemical Shifts (ppm)
| Proton | Experimental 1H NMR[2] |
| CH₃ | Data not available in search results |
| NH (Amide) | Data not available in search results |
| Pyridine-H | Data not available in search results |
| NH₂ | Data not available in search results |
Note: While the PubChem entry mentions the availability of a 1H NMR spectrum, the specific chemical shift values were not detailed in the search snippets.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is essential for replicating and building upon these findings.
Computational Protocol: Conformational Search and Optimization
The computational analysis of this compound conformers was performed using Density Functional Theory (DFT) calculations.[1]
-
Potential Energy Scan (PES): A three-dimensional PES was conducted by systematically rotating the dihedral angles around the C2-N8 and N8-C9 bonds. This scan was performed at the B3LYP/6-31+G(d,p) level of theory to identify all possible low-energy conformers.[1]
-
Geometry Optimization: The geometries of the identified stable conformers were then fully optimized without any constraints using the same level of theory.
-
Vibrational Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure. These calculated frequencies were also used for comparison with experimental spectra.
Experimental Protocol: Spectroscopic Analysis
The experimental validation of the computed conformers involved the following spectroscopic techniques:
-
FT-IR Spectroscopy: The solid-phase FT-IR spectrum of this compound was recorded.[1] The sample was prepared using the KBr pellet technique. The spectrum was typically recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman Spectroscopy: The FT-Raman spectrum was also recorded in the solid phase to complement the FT-IR data.[1]
-
1H NMR Spectroscopy: The 1H NMR spectrum was obtained for a solution of this compound.[2] The choice of solvent is critical and should be reported. The spectrum provides information on the number of different types of protons and their local environments.
Visualizing the Workflow
To better illustrate the logical flow of the structural validation process, the following diagrams are provided.
Caption: Workflow for the structural validation of this compound conformers.
Caption: Relationship between the stable conformers of this compound.
References
A Comparative Guide to Catalyst Efficiency in Aminopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyridines, a critical scaffold in numerous pharmaceuticals and functional materials, relies heavily on efficient catalytic methods. The choice of catalyst profoundly impacts yield, substrate scope, reaction conditions, and overall cost-effectiveness. This guide provides an objective comparison of the performance of common catalyst systems—palladium-based, copper-based, nickel-based, and metal-free—supported by experimental data to inform catalyst selection in research and development.
At a Glance: Comparative Catalyst Performance
The following table summarizes the general performance characteristics of the most prevalent catalytic systems for aminopyridine synthesis. Direct comparison of yields can be challenging due to the variety of substrates and reaction conditions reported in the literature.[1]
| Catalyst System | Typical Catalysts & Ligands | General Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Palladium-based | Pd₂(dba)₃, Pd(OAc)₂ with ligands like BINAP, X-Phos, SPhos | 80-110°C, strong bases (e.g., NaOtBu, K₃PO₄) | Good to excellent | Broad substrate scope, high efficiency, well-established and reliable. | High cost of palladium, sensitivity to air and moisture, potential for catalyst inhibition by pyridine nitrogen.[1] |
| Copper-based | CuI, Cu₂O with ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA) | 60-140°C, often milder bases (e.g., K₂CO₃) | Good to excellent | Low cost, environmentally friendly, effective for amination with aqueous ammonia.[2][3] | Can require higher catalyst loading and temperatures, narrower substrate scope compared to palladium.[1] |
| Nickel-based | NiBr₂·3H₂O, Ni(COD)₂ with ligands like DPPF | Room temperature to 110°C, can be light-driven | Moderate to excellent | Low cost, effective for challenging substrates, can operate under milder conditions. | Can be sensitive to air and moisture, less developed than palladium and copper systems. |
| Metal-free | Iodine, Brønsted acids, or catalyst-free under thermal or microwave conditions | Varies widely, can be mild (room temperature) to harsh (high temperatures) | Moderate to good | Avoids transition metal contamination, low cost, simple procedures. | Often requires activated substrates, may have a more limited substrate scope and lower yields.[4][5] |
Delving Deeper: Experimental Data and Protocols
Palladium-Catalyzed Aminopyridine Synthesis (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aminopyridines.[6] The choice of phosphine ligand is crucial for achieving high efficiency.
Representative Experimental Data:
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 18 | 92 |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[7] |
| 4 | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[8] |
Detailed Experimental Protocol (General Procedure for Buchwald-Hartwig Amination): [7]
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle:
Copper-Catalyzed Aminopyridine Synthesis
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, offer a more economical alternative to palladium-based methods.[1]
Representative Experimental Data:
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | aq. NH₃ | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 16 | 92[2] |
| 2 | 3-Bromopyridine | aq. NH₃ | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 100 | 16 | 75[2] |
| 3 | 2-Amino-5-iodopyridine | Morpholine | CuI / Ethylene Glycol | K₃PO₄ | - | 120 | 2 | 94[9] |
| 4 | 2,6-Dibromopyridine | Various amines | CuI / DMPAO | - | - | 80-225 (MW) | 2-6 | Good to excellent[10] |
Detailed Experimental Protocol (General Procedure for Copper-Catalyzed Amination with Aqueous Ammonia): [2]
-
In a Schlenk tube under an argon atmosphere, combine the bromopyridine (1.0 equiv.), Cu₂O (5 mol%), N,N'-dimethylethylenediamine (DMEDA, 10 mol%), and K₂CO₃ (20 mol%).
-
Add ethylene glycol as the solvent, followed by aqueous ammonia (28% solution, 20 equiv.).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Catalytic Cycle:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Modern Synthetic Routes for 2-Aminopyridines: Assessing Functional Group Tolerance
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry and materials science, driving the need for efficient and versatile synthetic methods. Modern organic synthesis has moved beyond classical approaches, demanding routes that are not only high-yielding but also tolerant of a wide array of functional groups, thus minimizing the need for protecting group strategies in complex molecule synthesis. This guide provides an objective comparison of prominent modern methods for the synthesis of 2-aminopyridines, with a focus on their functional group tolerance, supported by experimental data.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. The use of specialized phosphine ligands has been instrumental in expanding the substrate scope to include challenging couplings, such as those involving 2-halopyridines. Modern catalyst systems, particularly those employing bulky and electron-rich biarylphosphine ligands like RuPhos and BrettPhos, have demonstrated exceptional functional group tolerance.
Data Presentation: Functional Group Tolerance in Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines
The following table summarizes the palladium-catalyzed coupling of various primary and secondary amines with 3-halo-2-aminopyridines, showcasing the tolerance of different functional groups. The use of RuPhos and BrettPhos precatalysts has been shown to be highly effective.[1]
| Entry | Amine | Halopyridine | Catalyst System | Yield (%) | Tolerated Functional Groups |
| 1 | Morpholine | 3-Bromo-2-aminopyridine | RuPhos-precatalyst, LiHMDS | 83 | Ether |
| 2 | N-Boc-piperazine | 3-Bromo-2-aminopyridine | RuPhos-precatalyst, LiHMDS | 85 | Carbamate (Boc) |
| 3 | 4-Methylpiperidine | 3-Bromo-2-aminopyridine | RuPhos-precatalyst, LiHMDS | 88 | Alkyl |
| 4 | Indoline | 3-Bromo-2-aminopyridine | RuPhos-precatalyst, LiHMDS | 75 | Fused aromatic ring |
| 5 | Cyclopentylamine | 3-Bromo-2-aminopyridine | BrettPhos-precatalyst, LiHMDS | 78 | Alicyclic amine |
| 6 | Benzylamine | 3-Bromo-2-aminopyridine | BrettPhos-precatalyst, LiHMDS | 72 | Benzyl |
| 7 | Aniline | 3-Bromo-2-aminopyridine | BrettPhos-precatalyst, LiHMDS | 66 | Aryl amine |
| 8 | 4-Methoxyaniline | 3-Bromo-2-aminopyridine | BrettPhos-precatalyst, LiHMDS | 75 | Methoxy |
| 9 | 4-Chloroaniline | 3-Bromo-2-aminopyridine | BrettPhos-precatalyst, LiHMDS | 62 | Aryl chloride |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[1]
To a dried reaction tube under an argon atmosphere is added the palladium precatalyst (0.02 mmol), the 3-halo-2-aminopyridine (1.0 mmol), and the amine (1.2 mmol). The tube is sealed, and the solids are dissolved in anhydrous toluene (5 mL). A solution of LiHMDS in THF (1.0 M, 2.4 mL, 2.4 mmol) is then added, and the reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-diaminopyridine derivative.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Synthesis from Pyridine N-Oxides
The activation of pyridine N-oxides provides a mild and often regioselective entry to 2-aminopyridines, avoiding the use of halogenated pyridines. Several activating agents have been developed, with PyBroP and activated isocyanides being notable examples.
Amination using PyBroP Activation
This one-pot procedure utilizes bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) to activate the pyridine N-oxide for nucleophilic attack by an amine.[2][3] This method is particularly effective for unhindered aliphatic amines and some nitrogen heterocycles.
Data Presentation: Functional Group Tolerance in Pyridine N-Oxide Amination with PyBroP
| Entry | Pyridine N-Oxide | Amine | Yield (%) | Tolerated Functional Groups |
| 1 | Pyridine N-oxide | Benzylamine | 85 | Benzyl |
| 2 | 4-Chloropyridine N-oxide | Morpholine | 75 | Aryl chloride, Ether |
| 3 | 3-Cyanopyridine N-oxide | Piperidine | 68 | Nitrile |
| 4 | 4-Methoxypyridine N-oxide | n-Butylamine | 82 | Methoxy |
| 5 | Pyridine N-oxide | Imidazole | 55 | Imidazole heterocycle |
Reaction with Activated Isocyanides
This method involves the reaction of pyridine N-oxides with isocyanides in the presence of a Lewis acid, followed by hydrolysis. A key advantage of this protocol is its tolerance for electron-withdrawing groups on the pyridine ring.[4][5]
Data Presentation: Functional Group Tolerance in Pyridine N-Oxide Amination with Isocyanides
| Entry | Pyridine N-Oxide | Isocyanide | Yield (%) | Tolerated Functional Groups |
| 1 | 4-Nitropyridine N-oxide | Benzyl isocyanide | 76 | Nitro |
| 2 | 4-Cyanopyridine N-oxide | Benzyl isocyanide | 70 | Nitrile |
| 3 | 3-Bromopyridine N-oxide | 4-Chlorophenyl isocyanide | 71 | Aryl bromide, Aryl chloride |
| 4 | Pyridine N-oxide | Ethyl isocyanoacetate | 65 | Ester |
| 5 | 4-Methylpyridine N-oxide | Tosylmethyl isocyanide | 68 | Sulfone |
Experimental Protocol: General Procedure for Amination of Pyridine N-Oxides with Isocyanides[4]
In a microwave reaction tube, the pyridine N-oxide (1.0 equiv), isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) are mixed in a 3:1 mixture of MeCN/DMF (to a concentration of 0.1 M based on the N-oxide). The mixture is stirred and irradiated in a microwave reactor at 150 °C for 15 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The resulting N-formyl intermediate is then hydrolyzed by dissolving in methanol and adding an excess of aqueous HCl, followed by stirring at room temperature until deprotection is complete. The mixture is then basified and extracted to yield the final 2-aminopyridine product, which is purified by chromatography.
Signaling Pathway for Pyridine N-Oxide Activation
Caption: General pathway for 2-aminopyridine synthesis from N-oxides.
Multicomponent Synthesis of 2-Amino-3-cyanopyridines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 2-aminopyridines, a one-pot reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions has been developed, demonstrating broad substrate scope.
Data Presentation: Functional Group Tolerance in a Three-Component Synthesis
The following table illustrates the variety of enaminones and primary amines that can be employed in this multicomponent reaction.
| Entry | Enaminone Substituent (R1) | Amine | Yield (%) | Tolerated Functional Groups |
| 1 | Phenyl | Benzylamine | 85 | Benzyl |
| 2 | 4-Methoxyphenyl | Benzylamine | 82 | Methoxy |
| 3 | 4-Chlorophenyl | Benzylamine | 88 | Aryl chloride |
| 4 | Phenyl | 4-Methylbenzylamine | 80 | Alkyl |
| 5 | Phenyl | 4-Methoxybenzylamine | 78 | Methoxy |
| 6 | Phenyl | 2-Phenylethylamine | 75 | Alkyl chain |
| 7 | Phenyl | Cyclohexylamine | 70 | Alicyclic amine |
Experimental Protocol: General Procedure for the Three-Component Synthesis
A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol) is heated at 80 °C under solvent-free conditions for 3 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and the resulting solid is washed with ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Experimental Workflow for the Multicomponent Synthesis
Caption: Workflow for the three-component synthesis of 2-aminopyridines.
Conclusion
The modern synthetic routes to 2-aminopyridines offer a diverse toolkit for chemists, each with its own set of advantages regarding functional group tolerance. The Buchwald-Hartwig amination , with its well-developed ligand systems, provides a broadly applicable and highly reliable method for a wide range of substrates, including those with sensitive functional groups. The synthesis from pyridine N-oxides offers a milder alternative that avoids the use of halopyridines, with specific protocols that can accommodate electron-withdrawing groups. Finally, multicomponent reactions stand out for their operational simplicity and high efficiency, allowing for the rapid construction of complex 2-aminopyridine derivatives from simple starting materials. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired functional group compatibility.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
Safety Operating Guide
Proper Disposal of 2-Acetamido-5-aminopyridine: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents like 2-Acetamido-5-aminopyridine are paramount. Adherence to proper disposal protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. This guide provides a detailed, step-by-step procedure for the responsible disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and related pyridine derivatives can be harmful if swallowed, cause serious eye irritation, and may be toxic upon contact with skin.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned lab coat.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][4][5] | To avoid inhalation of vapors or dust. |
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all institutional, local, state, and federal regulations for hazardous waste.[1][4]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[4]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[4][6]
-
-
Waste Collection and Labeling:
-
Storage of Waste:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][7]
-
Provide them with the accurate chemical name and any available safety data.
-
Current practices for the disposal of waste pyridine derivatives often include incineration, such as rotary kiln, liquid injection, or fluidized bed incineration.[8]
-
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
-
Evacuate and Ventilate: Immediately evacuate the area if the spill is large or in a poorly ventilated space and ensure adequate ventilation.[1]
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.[1]
-
Collect and Dispose: Carefully scoop up the absorbed material and place it into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Large Spills: For large spills, contact your institution's EHS department immediately.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Acetamido-5-aminopyridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Acetamido-5-aminopyridine. Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause serious eye irritation (H319) and may cause an allergic skin reaction (H317).[1][2] Therefore, stringent adherence to recommended Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE | Specifications |
| Handling Solid Compound | Eye ProtectionHand ProtectionRespiratory ProtectionBody Protection | Chemical safety goggles or face shield.Chemical-resistant gloves (e.g., nitrile).NIOSH-approved N95 dust mask or higher.[1]Laboratory coat. |
| Handling Dissolved Compound | Eye ProtectionHand ProtectionBody Protection | Chemical safety goggles or face shield.Chemical-resistant gloves (e.g., nitrile).Laboratory coat. |
| Spill or Emergency | Full Protective SuitSelf-Contained Breathing Apparatus (SCBA) | As per emergency response plan. |
Step-by-Step Handling Procedures
Handling the Solid Form
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Put on a lab coat, chemical safety goggles, and chemical-resistant gloves. When weighing or transferring the solid, a NIOSH-approved N95 dust mask is required to prevent inhalation of airborne particles.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize dust exposure. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Cleaning: After handling, wipe down the work surface with a damp cloth. Dispose of any contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water.
Handling the Dissolved Form
-
Preparation: As with the solid form, ensure a clean workspace and knowledge of emergency equipment locations.
-
Donning PPE: Wear a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Dissolving the Compound: When dissolving the solid, do so within a chemical fume hood. Add the solid slowly to the solvent to avoid splashing.
-
Handling the Solution: Use appropriate glassware and equipment for handling the solution. Avoid direct contact with skin and eyes.
-
Cleaning: Clean any spills immediately. Dispose of contaminated materials as hazardous waste.
-
Doffing PPE: Follow the same doffing procedure as for handling the solid form and wash hands thoroughly.
Disposal Plan
All waste containing this compound, whether in solid or dissolved form, must be treated as hazardous waste.
Waste Collection
-
Solid Waste: Place all solid waste, including contaminated weighing paper, gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Waste Disposal
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation or an allergic reaction occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
